molecular formula C27H40F3N3O8S B8075239 Boc-MLF TFA

Boc-MLF TFA

カタログ番号: B8075239
分子量: 623.7 g/mol
InChIキー: KSQLUTTVVCTBOW-HBSNOMOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-MLF TFA is a useful research compound. Its molecular formula is C27H40F3N3O8S and its molecular weight is 623.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQLUTTVVCTBOW-HBSNOMOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40F3N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a synthetic peptide that functions as a potent and specific competitive antagonist of the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, this compound effectively blocks the downstream signaling cascades typically initiated by N-formylated peptides, such as N-Formylmethionyl-leucyl-phenylalanine (fMLF). This antagonism leads to the inhibition of key cellular responses in immune cells, particularly neutrophils, including chemotaxis, superoxide (B77818) production, degranulation, and intracellular calcium mobilization. Its action makes it a valuable tool for studying the physiological and pathological roles of the FPR1 signaling pathway, particularly in the context of inflammation and immune responses.

Mechanism of Action

This compound exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes like neutrophils and macrophages. FPR1 is a key player in the innate immune system, recognizing N-formylated peptides derived from bacteria or damaged mitochondria as danger signals.

The antagonistic action of Boc-MLF stems from the substitution of the N-formyl group, present in agonists like fMLF, with a bulky tert-butyloxycarbonyl (Boc) group.[1][2] Docking analyses suggest that while Boc-MLF interacts with some of the same residues in the FPR1 binding pocket as fMLF, such as Arg84 and Lys85, it fails to establish the critical interactions necessary for receptor activation.[3][4] Specifically, it does not properly engage with key residues like Asp106, Arg201, and Arg205, which are crucial for the conformational changes that trigger downstream signaling.[3] This stable but non-productive binding of this compound prevents the receptor from adopting an active conformation, thereby blocking the initiation of the intracellular signaling cascade.

Upon agonist binding, FPR1 typically couples to inhibitory G proteins of the Gi family.[5] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effector molecules. The primary signaling pathways initiated by FPR1 activation include:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunits can also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream kinases like Akt.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a role in various cellular processes, including gene expression and cell survival.[6]

By competitively inhibiting the binding of agonists to FPR1, this compound effectively prevents the activation of these signaling pathways and the subsequent cellular responses.

Quantitative Data

The antagonist activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative data:

ParameterValueCell TypeAssayReference
EC50 0.63 μMNot specifiedInhibition of fMLF-induced superoxide production[5]
Concentration for Specificity < 10 μMNeutrophilsTo avoid off-target effects on FPRL1 (FPR2)[7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an fMLF gradient.

Materials:

  • Isolated human neutrophils

  • RPMI-1640 medium

  • Boyden chamber apparatus with polycarbonate membranes (3-μm pore size)

  • fMLF (chemoattractant)

  • This compound (inhibitor)

  • Calcein-AM (for fluorescence-based detection) or staining solution (for manual counting)

  • Fluorescence plate reader or microscope

Protocol:

  • Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

  • Resuspend the neutrophils in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add fMLF (e.g., 10 nM) to the lower wells of the Boyden chamber.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • After incubation, remove the membrane. For manual counting, wipe the non-migrated cells from the upper surface, fix, and stain the migrated cells on the lower surface. Count the migrated cells in several high-power fields under a microscope.

  • For fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay. After migration, quantify the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.

Superoxide Production Assay

This assay measures the inhibitory effect of this compound on the fMLF-induced respiratory burst in neutrophils, which results in the production of superoxide anions.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c or luminol (B1675438)/isoluminol for detection

  • fMLF

  • This compound

  • Spectrophotometer or luminometer

Protocol:

  • Isolate neutrophils and resuspend them in HBSS.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add cytochrome c (for absorbance-based measurement) or a chemiluminescent substrate like luminol or isoluminol to the cell suspension.

  • Stimulate the cells with a specific concentration of fMLF (e.g., 100 nM).

  • Immediately measure the change in absorbance (for cytochrome c reduction) or light emission (for chemiluminescence) over time.

  • The rate of superoxide production is proportional to the rate of change in the signal. Calculate the inhibitory effect of this compound.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of this compound to block the fMLF-induced increase in intracellular calcium concentration.

Materials:

  • Neutrophils or FPR1-expressing cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • fMLF

  • This compound

  • Fluorometric imaging plate reader or fluorescence microscope

Protocol:

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes.

  • Establish a baseline fluorescence reading.

  • Add fMLF to the cells to induce calcium mobilization.

  • Record the change in fluorescence intensity over time.

  • Quantify the peak fluorescence intensity and calculate the percentage of inhibition by this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the fMLF-induced phosphorylation of ERK1/2.

Materials:

  • Neutrophils or other FPR1-expressing cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture cells to an appropriate confluency. Serum-starve the cells for a few hours before the experiment to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 30-60 minutes.

  • Stimulate the cells with fMLF (e.g., 100 nM) for a short period (e.g., 2-5 minutes), as ERK phosphorylation is often transient.

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and assess the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathway of FPR1 and Inhibition by this compound

FPR1_Signaling_and_Boc_MLF_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_responses Cellular Responses fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Binds & Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Binds & Blocks G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ERK ERK1/2 Phosphorylation PI3K->ERK Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Production PKC->Superoxide Degranulation Degranulation PKC->Degranulation ERK->Chemotaxis

Caption: FPR1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

BocMLF_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis cell_isolation Isolate Target Cells (e.g., Neutrophils) pre_incubation Pre-incubate cells with This compound or Vehicle cell_isolation->pre_incubation stimulation Stimulate cells with fMLF (Agonist) pre_incubation->stimulation chemotaxis_assay Chemotaxis Assay (Boyden Chamber) stimulation->chemotaxis_assay superoxide_assay Superoxide Production Assay stimulation->superoxide_assay calcium_assay Calcium Mobilization Assay stimulation->calcium_assay erk_assay ERK Phosphorylation (Western Blot) stimulation->erk_assay data_quantification Quantify Assay Results (e.g., cell count, fluorescence, band intensity) chemotaxis_assay->data_quantification superoxide_assay->data_quantification calcium_assay->data_quantification erk_assay->data_quantification inhibition_calc Calculate % Inhibition by this compound data_quantification->inhibition_calc

Caption: General experimental workflow to evaluate this compound's inhibitory effects.

References

An In-depth Technical Guide to Boc-MLF-TFA as a Formyl Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Formyl Peptide Receptor (FPR) family, particularly FPR1, represents a critical class of G protein-coupled receptors (GPCRs) integral to the innate immune system. These receptors recognize N-formyl peptides, such as those released by bacteria or damaged mitochondria, initiating a cascade of inflammatory responses including chemotaxis, degranulation, and superoxide (B77818) production.[1][2] The synthetic peptide N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), also referred to as Boc-1, is a widely utilized experimental tool that functions as a competitive antagonist for FPRs.[3][4][5] Derived from the potent FPR agonist N-formyl-Met-Leu-Phe (fMLF), the replacement of the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group ablates its agonistic properties and confers an antagonistic function.[6] This guide provides a comprehensive overview of Boc-MLF, its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Chemical Properties and Quantitative Data

Boc-MLF is a modified tripeptide that serves as a foundational tool for studying FPR-mediated signaling. Its chemical characteristics and antagonist activity are summarized below.

Table 1: Chemical Properties of Boc-MLF

Property Value Reference
Full Name N-t-butoxycarbonyl-Met-Leu-Phe [6]
Common Names Boc-MLF, Boc-1 [4][5]
Molecular Formula C₂₅H₃₉N₃O₆S [3]
Molecular Weight 509.66 g/mol [3]
CAS Number 67247-12-5 [3]
Solubility Soluble to 2 mg/mL in DMSO [3]
Purity Typically ≥95% [3]

| Storage | Store at -20°C |[3] |

Table 2: Antagonist Activity of Boc-MLF

Assay Type Target Receptor Agonist Used Cell Type Activity Metric Value Reference
Superoxide Production FPR1 fMLF Neutrophils EC₅₀ 0.63 µM [3]
Granule Exocytosis FPR1 fMLF Neutrophils Inhibition Near-complete [3]
General FPR Signaling FPR1 Various Neutrophils Inhibition Potent [5]

| Receptor Selectivity Note | FPR1 vs FPR2/ALX| N/A | Neutrophils | Specificity | Loses FPR1 selectivity at concentrations >10 µM, showing some inhibition of FPR2/ALX.[5][6][7][8] |

Mechanism of Action and Signaling

Boc-MLF functions as a competitive antagonist primarily at the Formyl Peptide Receptor 1 (FPR1).[3][5] It binds to the receptor at the same site as endogenous and synthetic agonists like fMLF but fails to induce the conformational change necessary for G-protein coupling and subsequent signal transduction.[6] By occupying the binding site, Boc-MLF prevents agonists from activating the receptor, thereby inhibiting downstream cellular responses.

Upon activation by an agonist, FPR1, a Gαi-coupled receptor, initiates several signaling cascades:

  • G-protein Dissociation: The G-protein dissociates into Gαi and Gβγ subunits.[9]

  • PLC Pathway and Calcium Mobilization: The Gβγ subunit activates Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1][9] This rapid increase in intracellular calcium is a hallmark of FPR1 activation.

  • MAPK Pathway: The G-protein subunits also contribute to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, which are crucial for cellular processes like proliferation and inflammation.[9]

Boc-MLF blocks these events at the outset by preventing the initial receptor activation.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm FPR1 FPR1 G_Protein Gαiβγ FPR1->G_Protein Couples PLC PLCβ PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Blocks fMLF fMLF (Agonist) fMLF->FPR1 Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_betagamma->PLC Activates MAPK MAPK (ERK1/2) G_betagamma->MAPK Activates ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (Chemotaxis, Superoxide Prod.) Ca2->Response MAPK->Response

Figure 1. FPR1 signaling pathway and inhibition by Boc-MLF.

Detailed Experimental Protocols

The following protocols describe standard methods for characterizing the antagonist activity of Boc-MLF.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium.[10][11]

I. Materials and Reagents:

  • Cells: HL-60 cells stably expressing human FPR1 (FPR1-HL-60) or freshly isolated human neutrophils.[4][12]

  • Antagonist: Boc-MLF-TFA.

  • Agonist: N-Formyl-Met-Leu-Phe (fMLF).

  • Calcium Indicator Dye: Fluo-4 AM or equivalent no-wash calcium assay kit.[13][14]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

II. Experimental Procedure:

  • Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 50,000 - 100,000 cells/well) and allow them to adhere if necessary. For suspension cells like neutrophils, use plates pre-coated with a suitable matrix or proceed directly.

  • Dye Loading: Remove the culture medium. Add the Fluo-4 AM dye-loading solution prepared in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C in the dark.[13]

  • Antagonist Addition: Prepare serial dilutions of Boc-MLF in assay buffer. Add the desired concentrations of Boc-MLF to the cell plate. Include a vehicle control (e.g., DMSO diluted in buffer).

  • Incubation: Incubate the plate with the antagonist for 10-30 minutes at room temperature or 37°C to allow for receptor binding.

  • Agonist Stimulation and Measurement: a. Place the cell plate into the fluorescence plate reader. b. Measure the baseline fluorescence for several seconds. c. Use the automated injector to add a fixed concentration of fMLF (typically an EC₈₀ concentration to ensure a robust signal window) to all wells.[10] d. Immediately measure the kinetic fluorescence response for at least 120 seconds. The agonist-induced Ca²⁺ release will cause a sharp peak in fluorescence.

  • Data Analysis: a. Determine the maximum fluorescence response for each well. b. Normalize the data to the vehicle control (0% inhibition) and a positive control with no agonist (100% inhibition). c. Plot the percent inhibition against the log concentration of Boc-MLF. d. Calculate the IC₅₀ value using non-linear regression analysis.

Calcium_Assay_Workflow start Start plate_cells 1. Seed FPR1-expressing cells in 96-well plate start->plate_cells load_dye 2. Load cells with Fluo-4 AM calcium dye plate_cells->load_dye add_antagonist 3. Add serial dilutions of Boc-MLF (Antagonist) load_dye->add_antagonist incubate_antagonist 4. Incubate for 10-30 min add_antagonist->incubate_antagonist measure_baseline 5. Measure baseline fluorescence in plate reader incubate_antagonist->measure_baseline inject_agonist 6. Inject fMLF (Agonist) measure_baseline->inject_agonist measure_response 7. Measure kinetic fluorescence response inject_agonist->measure_response analyze 8. Analyze data and calculate IC₅₀ value measure_response->analyze end End analyze->end

Figure 2. Workflow for a calcium mobilization antagonist assay.

Chemotaxis Assay (Under-Agarose Method)

This assay assesses the ability of Boc-MLF to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.[15][16]

I. Materials and Reagents:

  • Cells: Freshly isolated human neutrophils.

  • Antagonist: Boc-MLF-TFA.

  • Chemoattractant: fMLF.

  • Medium: RPMI 1640 or similar, supplemented with serum or BSA.

  • Agarose (B213101): High-purity agarose for cell culture.

  • Culture Dishes: 35 mm or 60 mm tissue culture dishes.

II. Experimental Procedure:

  • Agarose Gel Preparation: Prepare a 1-2% agarose solution in a 50:50 mixture of 2x concentrated culture medium and sterile water. Cool to ~40°C. Pour a thin layer (2-3 mm) into the culture dishes and allow it to solidify completely.

  • Well Cutting: Use a sterile punch to cut a series of three wells in a line in the agarose. The wells should be a few millimeters in diameter and spaced several millimeters apart.

  • Cell Preparation and Treatment: a. Resuspend neutrophils in culture medium to a high concentration (e.g., 10-20 x 10⁶ cells/mL). b. Divide the cell suspension into treatment groups. Add different concentrations of Boc-MLF or a vehicle control to each group. c. Incubate the cells with the antagonist for 15-30 minutes at 37°C.

  • Assay Loading: a. Center Well: Carefully pipette 10-20 µL of the treated neutrophil suspension into the center well of each three-well set. b. Outer Wells: Pipette the same volume of chemoattractant (fMLF, e.g., 100 nM) into one outer well and vehicle/medium into the other outer well (negative control).

  • Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO₂ for 2-4 hours to allow for cell migration under the agarose.

  • Quantification and Analysis: a. Visualize the cells using a microscope with phase-contrast optics. b. Measure the distance of migration from the edge of the center well towards the chemoattractant well and the control well. c. Alternatively, fix and stain the cells, then count the number of migrated cells at various distances. d. Calculate the chemotactic index and determine the inhibitory effect of Boc-MLF at each concentration.

Conclusion

Boc-MLF-TFA is an indispensable tool for investigating the role of FPR1 in inflammation and innate immunity. As a potent and relatively specific competitive antagonist, it allows for the controlled inhibition of FPR1-mediated signaling pathways. Understanding its mechanism, quantitative activity profile, and the proper execution of characterization assays is crucial for its effective use in research and drug discovery. Researchers should remain cognizant of its potential for off-target effects at higher concentrations and always include appropriate controls to ensure the validity of their findings.

References

The Role of Boc-MLF in Inflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF) is a synthetic peptide that has become an indispensable tool in the field of inflammation research. As a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), Boc-MLF allows for the precise dissection of inflammatory pathways mediated by this key receptor. This technical guide provides an in-depth overview of Boc-MLF, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in studying inflammatory processes.

Core Concepts: Mechanism of Action

Boc-MLF exerts its effects by competitively binding to FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils.[1][2] FPR1 is a crucial pattern recognition receptor that recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or from damaged mitochondria.[2] The binding of agonists like fMLF to FPR1 triggers a cascade of intracellular signaling events, leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS) – all hallmark processes of the inflammatory response.

By occupying the ligand-binding site of FPR1, Boc-MLF prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling pathways. This blockade allows researchers to investigate the specific contributions of FPR1 activation to various inflammatory phenomena. It is important to note that while Boc-MLF is highly selective for FPR1 at lower concentrations, it may exhibit some off-target effects on FPR2 at higher concentrations.[1][3]

Quantitative Data on Boc-MLF Efficacy

The inhibitory potency of Boc-MLF has been quantified in various functional assays. The following table summarizes key efficacy data, providing a reference for experimental design and data interpretation.

Assay TypeCell TypeAgonistParameter MeasuredBoc-MLF PotencyReference(s)
Superoxide ProductionHuman NeutrophilsfMLFO₂⁻ releaseEC₅₀: 0.63 µM[4]
ChemotaxisHuman NeutrophilsfMLFCell MigrationIC₅₀: 5 - 16 µM[3]

Signaling Pathways Modulated by Boc-MLF

Boc-MLF's antagonism of FPR1 directly impacts several key inflammatory signaling cascades. The following diagram illustrates the canonical FPR1 signaling pathway and the point of inhibition by Boc-MLF.

FPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Binds and Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Binds and Inhibits G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Superoxide Production) MAPK->Inflammatory_Response Akt Akt PI3K->Akt Akt->Inflammatory_Response Experimental_Workflow start Start cell_isolation Isolate Primary Cells (e.g., Neutrophils) or Culture Cell Line start->cell_isolation cell_prep Prepare Cell Suspension cell_isolation->cell_prep pre_incubation Pre-incubate cells with Boc-MLF (or vehicle control) cell_prep->pre_incubation stimulation Stimulate cells with FPR1 Agonist (e.g., fMLF) pre_incubation->stimulation assay Perform Functional Assay (e.g., Chemotaxis, Ca²⁺ influx, Superoxide production, Degranulation) stimulation->assay data_acquisition Acquire Data assay->data_acquisition data_analysis Analyze and Compare Data (Boc-MLF vs. Vehicle) data_acquisition->data_analysis conclusion Draw Conclusions on FPR1 Involvement data_analysis->conclusion end End conclusion->end

References

Basic properties of N-t-Boc-Met-Leu-Phe TFA salt.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-t-Boc-Met-Leu-Phe TFA Salt

Introduction

N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt (N-t-Boc-Met-Leu-Phe TFA salt) is a synthetic peptide derivative that serves as a crucial tool in immunological and pharmacological research. It functions as an antagonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily involved in the innate immune response and inflammation.[1][2][3] By blocking the action of native agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), N-t-Boc-Met-Leu-Phe allows for the detailed study of inflammatory pathways, chemotaxis, and cellular activation. This guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental protocols for researchers in drug development and life sciences.

Physicochemical Properties

The fundamental characteristics of N-t-Boc-Met-Leu-Phe TFA salt are determined by its peptide structure, the N-terminal Boc protecting group, and the trifluoroacetate counter-ion. The Boc group is a common protecting group used in peptide synthesis, which is typically removed using trifluoroacetic acid (TFA).[4][5] Consequently, the final purified peptide is often isolated as a TFA salt.

PropertyValueSource
Synonyms Boc-MLF, Boc-Met-Leu-Phe-OH[3][6]
Molecular Formula C27H40F3N3O8SCalculated
Molecular Weight 623.68 g/mol Calculated from[6]
Appearance White to off-white solid[7]
Purity Typically ≥95% (as determined by HPLC)[8]
Solubility Soluble in DMSO, DMF, and methanol[7]
Storage Store at -20°C for short-term and -80°C for long-term storage.[3][9]

Note: The Molecular Formula and Weight have been calculated based on the free acid form (C25H39N3O6S, MW: 509.66 g/mol )[6] and the TFA counter-ion (C2HF3O2, MW: 114.02 g/mol ).

Biological Activity and Mechanism of Action

N-t-Boc-Met-Leu-Phe acts as a competitive antagonist for the Formyl Peptide Receptor (FPR) family, particularly FPR1, which is highly expressed on phagocytic leukocytes such as neutrophils.[3][10]

Quantitative Biological Data
ParameterValueDescriptionSource
Target Formyl Peptide Receptor (FPR)A family of GPCRs involved in chemotaxis.[3]
Activity AntagonistBlocks the receptor, preventing agonist binding.[3][11]
IC50 0.63 µMConcentration causing 50% inhibition of fMLF-induced superoxide (B77818) production in neutrophils.[3]
Signaling Pathway

FPRs are members of the seven-transmembrane G protein-coupled receptor family.[1][12] Upon activation by an agonist (e.g., fMLF), FPR1 couples to an inhibitory G-protein (Gi). This coupling induces the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.[10][13] Key pathways include:

  • Phospholipase C (PLC) Activation : Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.[12][13]

  • Phosphoinositide 3-Kinase (PI3K) Pathway : Activation of PI3K leads to the production of PIP3, which activates downstream effectors like Akt, playing a role in cell survival and migration.[13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Involves the activation of kinases such as ERK1/2, which regulate gene expression and other cellular functions.[13]

N-t-Boc-Met-Leu-Phe TFA salt competitively binds to the receptor, preventing these agonist-induced signaling events.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 Gi Gαiβγ FPR1->Gi Agonist (e.g., fMLF) G_alpha Gαi G_beta_gamma Gβγ PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K PIP3 PIP3 PI3K->PIP3 G_beta_gamma->PLC G_beta_gamma->PI3K Ca2 Ca²⁺ Flux IP3->Ca2 PKC PKC DAG->PKC Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca2->Response PKC->Response PIP2_PLC PIP2 PIP2_PI3K PIP2 Akt Akt PIP3->Akt Akt->Response Antagonist Boc-Met-Leu-Phe (Antagonist) Antagonist->FPR1 Blocks

FPR1 signaling pathway and point of inhibition.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-t-Boc-Met-Leu-Phe

This protocol outlines the general steps for synthesizing the peptide using Boc chemistry.

  • Resin Preparation : Swell a suitable resin (e.g., Pam-resin pre-loaded with Phenylalanine) in dichloromethane (B109758) (DCM) for 1-2 hours.[8]

  • Boc Deprotection : Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[4][8]

  • Neutralization : Wash the resin with DCM to remove excess TFA, followed by neutralization with a base like 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling :

    • Activate the next Boc-protected amino acid (e.g., Boc-Leu-OH) using a coupling reagent like HBTU in the presence of an activation base (e.g., DIEA) in DMF.[14]

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.[8]

  • Wash : Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

  • Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid (e.g., Boc-Met-OH).

  • Cleavage : After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like p-cresol.[14]

  • Purification and Isolation : Precipitate the crude peptide with cold diethyl ether.[8][14] Dissolve the peptide in an aqueous acetonitrile (B52724) solution containing 0.1% TFA and purify using reverse-phase HPLC.[14]

  • Lyophilization : Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white solid (TFA salt).[14]

SPPS_Workflow start Start: Phe-Pam-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DMF) deprotection->neutralization coupling 3. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) neutralization->coupling wash 4. Wash (DMF, DCM) coupling->wash loop Repeat for Met and Leu wash->loop cleavage Final Cleavage (Anhydrous HF) wash->cleavage After final cycle loop->deprotection purification Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization end End Product: Boc-Met-Leu-Phe TFA Salt lyophilization->end

General workflow for Boc-SPPS of the peptide.
In Vitro Assay: Inhibition of fMLF-Induced Superoxide Production

This protocol provides a method to validate the antagonistic activity of N-t-Boc-Met-Leu-Phe TFA salt in primary human neutrophils.

  • Neutrophil Isolation : Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Preparation : Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-2 x 10⁶ cells/mL.

  • Antagonist Pre-incubation : Aliquot the cell suspension into a 96-well plate. Add varying concentrations of N-t-Boc-Met-Leu-Phe TFA salt (e.g., 0.01 µM to 100 µM) to the wells. Incubate for 10-15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Superoxide Detection : Add a superoxide detection reagent, such as cytochrome c or a luminol-based substrate (e.g., for chemiluminescence), to each well.

  • Agonist Stimulation : Initiate the reaction by adding a fixed concentration of the agonist fMLF (e.g., 1 µM) to all wells except for a negative control.

  • Measurement : Immediately measure the production of superoxide over time using a plate reader. For cytochrome c, measure the change in absorbance at 550 nm. For chemiluminescence, measure light output.

  • Data Analysis : Calculate the rate of superoxide production. Plot the percentage of inhibition against the concentration of N-t-Boc-Met-Leu-Phe TFA salt and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow start Isolate Human Neutrophils prepare Prepare Cell Suspension (1-2x10⁶ cells/mL) start->prepare preincubate Pre-incubate cells with Boc-Met-Leu-Phe TFA Salt (15 min, 37°C) prepare->preincubate reagent Add Superoxide Detection Reagent preincubate->reagent stimulate Stimulate with fMLF (e.g., 1 µM) reagent->stimulate measure Measure Superoxide (Absorbance or Luminescence) stimulate->measure analyze Data Analysis: Calculate IC₅₀ measure->analyze end Result: Potency of Antagonist analyze->end

Workflow for an in vitro superoxide inhibition assay.

Conclusion

N-t-Boc-Met-Leu-Phe TFA salt is a well-characterized and potent antagonist of the formyl peptide receptor family. Its defined physicochemical properties and specific biological activity make it an indispensable reagent for investigating the role of FPRs in inflammation, immune cell trafficking, and host defense. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their experimental designs.

References

The Antagonistic Dance: A Technical Guide to the Interaction of Boc-MLF TFA with Formyl Peptide Receptor 1 (FPR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor 1 (FPR1) stands as a critical sentinel of the innate immune system. As a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages, it plays a pivotal role in orchestrating the initial inflammatory response to bacterial infections and tissue damage. FPR1 recognizes N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and mitochondria released from damaged host cells. This recognition event triggers a cascade of intracellular signaling events, leading to essential immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Given its central role in inflammation, FPR1 has emerged as a compelling target for therapeutic intervention in a range of inflammatory diseases. The development of specific antagonists that can modulate FPR1 activity is of significant interest. One such antagonist is Boc-MLF TFA (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt). By competitively binding to FPR1, Boc-MLF can inhibit the downstream signaling initiated by agonists like fMLF, thereby offering a tool to probe the physiological functions of FPR1 and a potential starting point for the development of novel anti-inflammatory therapeutics.

This in-depth technical guide provides a comprehensive overview of the interaction between this compound and FPR1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows, serving as a vital resource for researchers and professionals in the field of immunology and drug development.

Data Presentation: Quantitative Analysis of this compound Interaction with FPR1

The antagonistic activity of this compound on FPR1 has been characterized through various functional assays. The following tables summarize the key quantitative data available.

Parameter Value Assay Cell Type Agonist Reference
EC500.63 μMInhibition of Superoxide (B77818) ProductionNeutrophilsfMLF[1][2][3]
Parameter Observation Assay Cell Type Agonist Reference
Chemotaxis InhibitionLimited inhibitory effect on fMLF-induced chemotaxisChemotaxis AssayNeutrophilsfMLF[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key experiments used to characterize the interaction of this compound with FPR1.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as Boc-MLF, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells or Membranes: Human neutrophils or cell lines engineered to express FPR1 (e.g., HL-60 cells).

  • Radioligand: Typically [3H]fMLF.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Preparation of Cell Membranes: Homogenize cells expressing FPR1 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor (Boc-MLF).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Materials:

  • Cells: Human neutrophils or FPR1-expressing cell lines (e.g., HL-60).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.

  • Agonist: fMLF.

  • Antagonist: this compound.

  • Fluorescence Plate Reader or Microscope.

Procedure:

  • Cell Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Washing: Wash the cells with fresh assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of Boc-MLF to the cells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the cell plate in a fluorescence plate reader. Add a fixed concentration of the agonist (fMLF) to each well and immediately begin measuring the fluorescence intensity over time. For Fura-2, excitation is typically alternated between 340 nm and 380 nm, with emission measured at 510 nm.

  • Data Analysis: The change in intracellular calcium concentration is represented by the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). The inhibitory effect of Boc-MLF is calculated as the percentage reduction in the peak calcium response induced by fMLF. An IC50 value is determined by plotting the percentage of inhibition against the log concentration of Boc-MLF.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Neutrophils: Freshly isolated human neutrophils.

  • Chemoattractant: fMLF.

  • Antagonist: this compound.

  • Assay Medium: e.g., RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: With a pore size suitable for neutrophil migration (e.g., 3-5 µm).

  • 24-well Plate.

  • Staining Reagent: e.g., Diff-Quik or a fluorescent nuclear stain.

  • Microscope.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add the chemoattractant (fMLF) diluted in assay medium to the lower chamber of the wells.

  • Cell Preparation and Treatment: Resuspend the isolated neutrophils in assay medium. Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Seeding: Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration (e.g., 60-90 minutes).

  • Cell Fixation and Staining: After incubation, remove the inserts. The migrated cells on the underside of the membrane can be fixed and stained. Non-migrated cells on the top side of the membrane are carefully removed with a cotton swab.

  • Quantification: Count the number of migrated cells in several fields of view using a microscope. The inhibitory effect of Boc-MLF is determined by comparing the number of migrated cells in the presence of the antagonist to the number of cells that migrated in the presence of the vehicle control. An IC50 value can be calculated from the dose-response curve.

Superoxide Production Assay

This assay measures the production of superoxide (O2⁻), a key reactive oxygen species, by neutrophils upon activation, and the inhibitory effect of an antagonist.

Materials:

  • Neutrophils: Freshly isolated human neutrophils.

  • Agonist: fMLF.

  • Antagonist: this compound.

  • Detection Reagent: e.g., Cytochrome c or a fluorescent probe like Dihydrorhodamine 123 (DHR 123).

  • Assay Buffer: e.g., HBSS with calcium and magnesium.

  • Spectrophotometer or Fluorometer.

Procedure:

  • Neutrophil Preparation: Isolate and resuspend neutrophils in assay buffer.

  • Antagonist Pre-incubation: Pre-incubate the neutrophils with varying concentrations of Boc-MLF or vehicle control for a short period at 37°C.

  • Assay Initiation: Add the detection reagent (e.g., cytochrome c) to the neutrophil suspension. Add the agonist (fMLF) to stimulate superoxide production.

  • Measurement: Immediately measure the change in absorbance (for cytochrome c reduction) or fluorescence (for oxidized DHR 123) over time using a plate reader.

  • Data Analysis: The rate of superoxide production is calculated from the change in absorbance or fluorescence per unit of time. The inhibitory effect of Boc-MLF is expressed as the percentage reduction in the rate of superoxide production compared to the vehicle control. An EC50 value is determined from the dose-response curve.[1][2][3]

Mandatory Visualizations

FPR1 Signaling Pathway

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Boc_MLF This compound Boc_MLF->FPR1 Antagonizes fMLF fMLF (Agonist) fMLF->FPR1 Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation Superoxide Superoxide Production PKC->Superoxide PI3K->PIP2 Phosphorylates Akt Akt PIP3->Akt Akt->Chemotaxis ERK->Chemotaxis

Caption: FPR1 Signaling Cascade and Point of this compound Antagonism.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with FPR1 start->prep_membranes setup_plate Set up 96-well Plate: - Assay Buffer - [3H]fMLF (Radioligand) - Boc-MLF (Competitor) prep_membranes->setup_plate add_membranes Add Membrane Preparation to Initiate Binding setup_plate->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Add Scintillation Cocktail & Quantify Radioactivity wash->quantify analyze Data Analysis: - Plot % Specific Binding vs. [Boc-MLF] - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for Determining Boc-MLF Binding Affinity to FPR1.

Logical Relationship: this compound as an FPR1 Antagonist

Logical_Relationship fMLF fMLF (Agonist) Binding Binding Event fMLF->Binding Boc_MLF This compound (Antagonist) No_Binding Binding Blocked Boc_MLF->No_Binding FPR1 FPR1 Receptor Activation Receptor Activation & Signaling FPR1->Activation If fMLF binds No_Activation No Receptor Activation FPR1->No_Activation If Boc-MLF binds Binding->FPR1 No_Binding->FPR1 Response Cellular Response (Chemotaxis, ROS, etc.) Activation->Response No_Response Inhibition of Cellular Response No_Activation->No_Response

Caption: Competitive Antagonism of FPR1 by this compound.

Conclusion

This compound serves as a valuable tool for the study of FPR1-mediated inflammatory responses. As a competitive antagonist, it effectively inhibits several key functions of neutrophils triggered by the potent chemoattractant fMLF, most notably superoxide production. While its impact on chemotaxis appears to be more limited, its utility in dissecting the complex signaling pathways downstream of FPR1 activation is undeniable. The detailed experimental protocols and visualizations provided in this guide are intended to empower researchers to further investigate the nuanced interactions of ligands with FPR1 and to accelerate the development of novel therapeutics for the management of inflammatory diseases. Further characterization of the binding kinetics and in vivo efficacy of Boc-MLF and its analogs will undoubtedly pave the way for a deeper understanding of FPR1 pharmacology and its therapeutic potential.

References

The Trifluoroacetate Counter-Ion: Unveiling its Significance in the Biological Activity of Boc-MLF Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine) is a potent and widely utilized synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response. This technical guide delves into the often-overlooked yet critical role of the trifluoroacetate (B77799) (TFA) salt form in which Boc-MLF is commonly supplied. Arising from its synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), the TFA counter-ion can significantly influence the peptide's physicochemical properties and, consequently, its biological activity. This document provides a comprehensive overview of the significance of the TFA salt, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to offer a practical resource for researchers in immunology and drug development.

Introduction: The Boc-MLF Peptide and its Target, FPR1

Boc-MLF is a synthetic tripeptide that acts as a competitive antagonist of FPR1.[1] FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2][3] It recognizes N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLF), which are common molecular patterns associated with bacteria and damaged mitochondria.[2] Activation of FPR1 by agonists like fMLF triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the inflammatory response.[3][4] By blocking the binding of agonists to FPR1, Boc-MLF serves as an invaluable tool for studying the physiological and pathological roles of this receptor.

The Trifluoroacetate (TFA) Salt: An Inherent Consequence of Peptide Synthesis

The vast majority of commercially available synthetic peptides, including Boc-MLF, are supplied as TFA salts.[5][6][7] This is a direct result of the prevalent use of trifluoroacetic acid in two key stages of solid-phase peptide synthesis (SPPS):

  • Cleavage: TFA is a strong acid used to cleave the synthesized peptide from the solid resin support.[8][9]

  • Purification: TFA is a common ion-pairing agent added to the mobile phase during RP-HPLC purification to improve peak resolution and separation.[6]

During the final lyophilization step, while the volatile TFA is largely removed, the negatively charged trifluoroacetate anion (CF₃COO⁻) remains associated with positively charged residues on the peptide, forming a stable salt.[5]

Physicochemical and Biological Implications of the TFA Counter-Ion

The presence of the TFA counter-ion is not merely an inert component. It can significantly impact several properties of the Boc-MLF peptide, which can, in turn, affect experimental outcomes.

Physicochemical Properties
  • Solubility: The salt form can affect the overall hydrophilicity or hydrophobicity of the peptide, thereby altering its solubility in various aqueous and organic solvents.[7]

  • Stability: The choice of counter-ion can impact the long-term stability of the lyophilized peptide and its stability in solution. Some studies suggest that hydrochloride (HCl) salts of peptides may offer superior stability compared to TFA or acetate (B1210297) salts.[6]

  • Hygroscopicity: Different salt forms can exhibit varying degrees of water absorption from the atmosphere.

  • Physical Form: The TFA salt can sometimes result in a "fluffy" or difficult-to-handle lyophilized powder, whereas acetate salts are often reported to produce a better cake.[7]

Table 1: Physicochemical Properties of Boc-MLF

PropertyValueSource
Molecular Weight 509.66 g/mol [1]
Formula C₂₅H₃₉N₃O₆S[1]
Sequence Boc-Met-Leu-Phe[1]
Solubility Soluble to 2 mg/mL in DMSO[1]
Purity ≥95%[1]
Storage Store at -20°C[1]

Note: The listed properties are for the commonly available form of Boc-MLF, which is typically the TFA salt. Specific data comparing different salt forms of Boc-MLF are not available in the reviewed literature.

Biological Activity and Potential for Experimental Artifacts

The TFA counter-ion can have direct and indirect effects on the biological activity of Boc-MLF and the interpretation of experimental results.

  • Direct Biological Effects: Studies on other peptides have shown that TFA itself can exert biological effects, including inhibiting cell proliferation at nanomolar concentrations in some cell types and promoting it at higher concentrations in others.[5] It has also been reported to induce T-cell responses and enhance the production of proinflammatory cytokines.[6]

  • Alteration of pH: Residual TFA can lower the pH of stock solutions and experimental media, which can, in turn, affect cell viability and protein function.[5]

  • Influence on Peptide Conformation: The counter-ion can influence the secondary structure of peptides. For example, TFA has been observed to slightly increase the helical structure of some peptides compared to their chloride salts.[6]

These potential confounding factors underscore the importance for researchers to be aware of the presence of TFA and to consider its potential impact on their specific experimental system. For sensitive in vivo or cell-based assays, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[5][6]

Table 2: Biological Activity of Boc-MLF as an FPR1 Antagonist

ParameterValueExperimental SystemSource
IC₅₀ (fMLF-induced superoxide (B77818) production) 0.63 µMHuman Neutrophils[10]
EC₅₀ (inhibition of fMLF-induced superoxide production) 0.63 µMNot specified[1]
Effect on fMLF-stimulated primary granule exocytosis Almost complete blockadeNot specified[1]

Note: The reported values are for Boc-MLF, which is presumed to be the TFA salt form as it is the most common commercially available version. Direct comparisons of the antagonistic activity of different Boc-MLF salt forms were not found in the reviewed literature.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the activity of Boc-MLF.

Superoxide Production Assay (Cytochrome c Reduction Method)

This assay measures the production of extracellular superoxide anions (O₂⁻) by neutrophils, a key response to fMLF stimulation that is inhibited by Boc-MLF.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c to ferrocytochrome c is measured spectrophotometrically.

Materials:

  • Human neutrophils isolated from fresh peripheral blood.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺.

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine).

  • Boc-MLF (TFA salt).

  • Ferricytochrome c.

  • Superoxide Dismutase (SOD).

  • 96-well microplate.

  • Microplate spectrophotometer capable of reading absorbance at 550 nm.

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[11] Resuspend the purified neutrophils in HBSS without Ca²⁺/Mg²⁺.

  • Cell Preparation: Centrifuge the neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ to a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of neutrophil suspension (5 x 10⁴ cells).

    • 50 µL of ferricytochrome c solution (final concentration 50-100 µM).

    • For negative control wells, add 10 µL of SOD (final concentration 300 U/mL).

    • For antagonist-treated wells, add 10 µL of Boc-MLF at various concentrations. For vehicle control, add 10 µL of the corresponding vehicle (e.g., DMSO).

  • Incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Stimulation: Add 10 µL of fMLF solution (final concentration typically 10-100 nM) to all wells except the unstimulated control.

  • Measurement: Immediately begin monitoring the change in absorbance at 550 nm every 1-2 minutes for 15-30 minutes in a microplate reader heated to 37°C.

  • Calculation: The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).[12][13] The inhibitory effect of Boc-MLF is determined by comparing the rate of superoxide production in the presence and absence of the antagonist.

Primary Granule Exocytosis Assay (Myeloperoxidase Release)

This assay quantifies the release of myeloperoxidase (MPO), an enzyme stored in the primary (azurophilic) granules of neutrophils, upon stimulation with fMLF. Boc-MLF is expected to inhibit this process.

Principle: The enzymatic activity of released MPO is measured using a colorimetric substrate.

Materials:

  • Human neutrophils.

  • HBSS with Ca²⁺/Mg²⁺.

  • fMLF.

  • Boc-MLF (TFA salt).

  • Cytochalasin B (optional, to enhance degranulation).

  • MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) or TMB).

  • Hydrogen peroxide (H₂O₂).

  • Stop solution (e.g., H₂SO₄).

  • 96-well microplate.

  • Microplate spectrophotometer.

Procedure:

  • Neutrophil Preparation: Isolate and prepare neutrophils as described in the superoxide production assay, resuspending them in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1-5 x 10⁶ cells/mL.

  • Pre-treatment: In a microcentrifuge tube or 96-well plate, pre-incubate the neutrophil suspension with various concentrations of Boc-MLF or vehicle for 10-15 minutes at 37°C. If using, add cytochalasin B (final concentration ~5 µg/mL) for the last 5 minutes of this incubation.

  • Stimulation: Add fMLF (final concentration typically 100 nM to 1 µM) and incubate for 15-30 minutes at 37°C.[14]

  • Pellet Cells: Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Collect Supernatant: Carefully collect the supernatant, which contains the released MPO.

  • MPO Assay:

    • In a new 96-well plate, add a portion of each supernatant.

    • Add the MPO substrate solution containing H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

  • Calculation: To determine the percentage of MPO release, a total MPO control is prepared by lysing an equivalent number of cells with a detergent (e.g., Triton X-100). The MPO release in each sample is expressed as a percentage of the total MPO content. The inhibitory effect of Boc-MLF is calculated relative to the fMLF-stimulated control.[15]

Visualizing the Mechanism of Action: Signaling Pathways and Workflows

FPR1 Signaling Pathway

Boc-MLF exerts its inhibitory effect by blocking the initial step in a complex signaling cascade. The following diagram illustrates the key events following FPR1 activation by an agonist like fMLF, which are subsequently blocked by Boc-MLF.

FPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Binds & Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Binds & Blocks G_protein Gαβγ FPR1->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_alpha->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates MAPK MAPK Pathway G_beta_gamma->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Response PKC->Response Akt Akt Activation PI3K->Akt Akt->Response MAPK->Response

Caption: FPR1 signaling cascade initiated by fMLF and blocked by Boc-MLF.

Experimental Workflow for Assessing Boc-MLF Activity

The following diagram outlines the general workflow for evaluating the inhibitory effect of Boc-MLF on fMLF-induced neutrophil responses.

Experimental_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_cells Prepare Cell Suspension (1-5 x 10⁶ cells/mL) isolate_neutrophils->prepare_cells pretreat Pre-treat with Boc-MLF (or vehicle control) prepare_cells->pretreat stimulate Stimulate with fMLF pretreat->stimulate assay Perform Assay stimulate->assay superoxide_assay Superoxide Production (Cytochrome c Reduction) assay->superoxide_assay e.g. degranulation_assay Degranulation (MPO Release) assay->degranulation_assay e.g. measure Measure Response (Spectrophotometry) superoxide_assay->measure degranulation_assay->measure analyze Analyze Data (Calculate % Inhibition, IC₅₀) measure->analyze end End analyze->end

Caption: General workflow for evaluating Boc-MLF's inhibitory activity.

Conclusion

The TFA salt of Boc-MLF is an intrinsic feature of its common synthesis and purification process. While Boc-MLF is an indispensable tool for studying FPR1-mediated inflammatory responses, researchers must be cognizant of the potential for the TFA counter-ion to influence the peptide's physicochemical properties and to introduce experimental artifacts. Although direct comparative data for different salt forms of Boc-MLF are lacking, the general principles of peptide chemistry and findings from studies on other peptides highlight the importance of this consideration. For sensitive applications, particularly in preclinical and clinical development, the exchange of the TFA counter-ion for a more biologically inert alternative, such as acetate or hydrochloride, is a prudent step. The detailed protocols and pathway diagrams provided in this guide aim to equip researchers with the necessary information to utilize Boc-MLF-TFA effectively and to interpret their results with a comprehensive understanding of its chemical context.

References

The Role of Boc-MLF TFA in Neutrophil Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-t-Boc-Met-Leu-Phe (Boc-MLF TFA), a potent antagonist of Formyl Peptide Receptor 1 (FPR1), in the study of neutrophil activation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for key assays, and a summary of its quantitative effects on various neutrophil functions.

Introduction to this compound and Neutrophil Activation

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a tightly regulated process initiated by chemoattractants, such as N-formylated peptides released by bacteria or damaged mitochondria. These peptides bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, with FPR1 being a primary receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1][2]

This compound is a synthetic peptide derivative of fMLP where the N-formyl group is replaced by a tert-butyloxycarbonyl (t-Boc) group. This modification transforms the molecule from a potent agonist into a competitive antagonist of FPR1.[3] By selectively blocking the binding of fMLP and other formylated peptides to FPR1, this compound serves as an invaluable tool for dissecting the specific signaling pathways and functional responses mediated by this receptor in neutrophil activation studies. Signaling through FPR1 is inhibited by low concentrations of Boc-MLF, however, at higher concentrations (above 10 µM), it may also partially inhibit signaling through the related Formyl Peptide Receptor-like 1 (FPRL1).[4]

Mechanism of Action: Inhibition of FPR1 Signaling

Upon agonist binding, FPR1 activates intracellular signaling cascades that lead to a range of physiological responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound competitively inhibits the binding of agonists to FPR1, thereby preventing the initiation of these downstream signaling events.

The primary signaling pathway initiated by FPR1 activation involves the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits, in turn, activate key effector enzymes such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[5][6] The PI3K pathway is crucial for various cellular processes, including chemotaxis and NADPH oxidase activation.[1][5] By blocking the initial receptor-ligand interaction, this compound effectively prevents the activation of these critical signaling pathways.

Quantitative Effects of Boc-MLF on Neutrophil Functions

The inhibitory effects of Boc-MLF on various fMLP-induced neutrophil functions have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency.

Neutrophil FunctionAgonistBoc-MLF IC50Reference
ChemotaxisfMLP5 - 16 µM[7]
Superoxide (B77818) ProductionfMLPNot explicitly defined as IC50, but inhibitory effects are noted.[4][7]
Calcium MobilizationfMLPInhibitory effects noted, but specific IC50 values are variable.[7][8]
Degranulation (Elastase/MPO Release)fMLPInhibitory effects noted, but specific IC50 values are not consistently reported.[7]

Note: IC50 values can vary depending on experimental conditions, such as agonist concentration, cell donor variability, and specific assay methodology.

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on neutrophil activation are provided below.

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.[9][10][11][12][13]

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Density gradient medium (e.g., Ficoll-Paque)

  • Dextran (B179266) solution

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 15 mL and 50 mL conical tubes

  • Centrifuge

Procedure:

  • Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with HBSS or PBS.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube. Centrifuge at 500 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • Harvesting Neutrophils: After centrifugation, distinct layers will form. Aspirate and discard the upper layers containing plasma and mononuclear cells. Carefully collect the neutrophil-rich layer and the underlying erythrocyte layer.

  • Dextran Sedimentation: Mix the collected cell suspension with a dextran solution and allow the erythrocytes to sediment by gravity for 20-30 minutes.

  • Leukocyte Collection: Collect the leukocyte-rich supernatant and centrifuge at 300 x g for 10 minutes.

  • Red Blood Cell Lysis: Resuspend the cell pellet in RBC Lysis Buffer and incubate on ice for 5-10 minutes to lyse any remaining red blood cells.

  • Washing: Add HBSS or PBS to stop the lysis, and centrifuge at 300 x g for 5 minutes. Wash the neutrophil pellet twice more with HBSS or PBS.

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate buffer for your downstream assay and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

Superoxide Production Assay (Chemiluminescence)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key indicator of their activation.[14][15][16]

Materials:

  • Isolated human neutrophils

  • Krebs-Ringer-Glucose (KRG) buffer

  • Luminol or Isoluminol (chemiluminescent probe)

  • Horseradish Peroxidase (HRP)

  • fMLP (agonist)

  • This compound (antagonist)

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Cell Preparation: Resuspend isolated neutrophils in KRG buffer to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup: In a 96-well white plate, add neutrophils, luminol/isoluminol, and HRP to each well.

  • Antagonist Pre-incubation: For inhibition studies, pre-incubate the neutrophils with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Stimulation: Initiate the reaction by adding fMLP to the wells.

  • Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over 30-60 minutes at 37°C.

  • Data Analysis: The rate of superoxide production is proportional to the chemiluminescence intensity. Calculate the inhibition by this compound relative to the fMLP-only control.

Degranulation Assay (Elastase or Myeloperoxidase Release)

This assay quantifies the release of granular enzymes, such as elastase or myeloperoxidase (MPO), from activated neutrophils.[17][18][19][20][21]

Materials:

  • Isolated human neutrophils

  • HBSS with Ca2+ and Mg2+

  • Cytochalasin B (optional, to enhance degranulation)

  • fMLP (agonist)

  • This compound (antagonist)

  • Substrate for elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) or MPO (e.g., o-dianisidine dihydrochloride (B599025) and H2O2)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+ to a final concentration of 1-5 x 10^6 cells/mL.

  • Priming (Optional): Pre-incubate neutrophils with cytochalasin B for 5-10 minutes at 37°C to enhance the degranulation response.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the neutrophil suspension and incubate for 10-15 minutes at 37°C.

  • Stimulation: Add fMLP to stimulate degranulation and incubate for 15-30 minutes at 37°C.

  • Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer the cell-free supernatant to a new 96-well plate.

  • Enzyme Activity Measurement: Add the appropriate enzyme substrate to each well and measure the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of enzyme release relative to a positive control (e.g., total cell lysate) and determine the inhibitory effect of this compound.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.[22][23][24]

Materials:

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • fMLP (chemoattractant)

  • This compound (antagonist)

  • Boyden chamber or Transwell inserts (with 3-5 µm pore size polycarbonate membrane)

  • 24-well or 96-well plates

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Assay Setup: Place the Boyden chamber inserts into the wells of the plate. Add the chemoattractant (fMLP) to the lower chamber.

  • Cell Preparation: Resuspend isolated neutrophils in chemotaxis buffer. For inhibition studies, pre-incubate the cells with varying concentrations of this compound.

  • Cell Seeding: Add the neutrophil suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Cell Fixation and Staining: After incubation, remove the inserts and wipe the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a suitable staining solution.

  • Cell Counting: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in response to fMLP compared to the buffer control. Determine the inhibitory effect of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon neutrophil activation.[6][25][26][27][28][29][30]

Materials:

  • Isolated human neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)

  • fMLP (agonist)

  • This compound (antagonist)

  • Fluorometer or fluorescence microscope with appropriate filters

Procedure:

  • Dye Loading: Resuspend isolated neutrophils in assay buffer and load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization. Incubate at 37°C for 30-45 minutes in the dark.

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye.

  • Cell Resuspension: Resuspend the dye-loaded cells in assay buffer.

  • Measurement: Place the cell suspension in a fluorometer cuvette or a microplate. For inhibition studies, add this compound and incubate for a few minutes.

  • Stimulation and Recording: Record the baseline fluorescence, then add fMLP to stimulate the cells and continue recording the fluorescence signal over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm.

  • Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration. Determine the inhibitory effect of this compound on the fMLP-induced calcium peak.

Visualizations

Signaling Pathways

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_response Cellular Responses fMLP fMLP (Agonist) FPR1 FPR1 fMLP->FPR1 Binds & Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Binds & Inhibits G_protein Gαiβγ FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt Activation PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation Ca_release->Degranulation ROS ROS Production PKC->ROS Chemotaxis Chemotaxis Akt->Chemotaxis Akt->ROS

Caption: FPR1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_responses Responses Measured cluster_analysis Data Analysis start Start: Whole Blood Sample isolate Neutrophil Isolation (Density Gradient) start->isolate purify Purification & Washing isolate->purify count Cell Counting & Resuspension purify->count pre_incubate Pre-incubation with This compound (or vehicle) count->pre_incubate stimulate Stimulation with fMLP pre_incubate->stimulate measure Measurement of Neutrophil Response stimulate->measure ros Superoxide Production measure->ros degran Degranulation measure->degran chemo Chemotaxis measure->chemo calcium Calcium Mobilization measure->calcium analyze Quantify Inhibition ros->analyze degran->analyze chemo->analyze calcium->analyze end End: Interpretation of Results analyze->end

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of neutrophil activation. Its specific antagonism of FPR1 allows for the precise elucidation of the signaling pathways and functional consequences mediated by this key receptor. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust experiments to further our understanding of neutrophil biology in health and disease, and for the development of novel anti-inflammatory therapeutics.

References

The Discovery and Profile of Boc-MLF: A Seminal Antagonist of the Formyl Peptide Receptor 1 (FPR1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of innate immunity and inflammation, the formyl peptide receptor 1 (FPR1) stands as a critical sentinel, recognizing N-formylated peptides derived from bacteria and damaged mitochondria to initiate a cascade of immune responses. The modulation of this receptor has been a focal point for therapeutic intervention in a host of inflammatory diseases. This technical guide delves into the discovery, history, and pharmacological profile of N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF), one of the earliest and most foundational synthetic antagonists of FPR1. Through a detailed exploration of its development, experimental validation, and mechanism of action, this document serves as a comprehensive resource for professionals engaged in inflammation research and drug discovery.

Discovery and Historical Context

The journey to understanding FPR1 antagonism began with the study of its agonists. In the 1970s, N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), were identified as potent chemoattractants for neutrophils, mimicking the signals of bacterial infection.[1][2] This led to the characterization of a specific cell surface receptor, subsequently named the formyl peptide receptor (FPR), now officially designated as FPR1.[1][2]

The development of Boc-MLF was a direct result of structure-activity relationship studies on the fMLF peptide. Researchers discovered that modification of the N-terminal formyl group was crucial for its agonist activity. By replacing the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group, the peptide's function was effectively switched from an agonist to an antagonist.[3][4] This seminal finding, which demonstrated that a simple chemical modification could invert the biological activity of a peptide ligand, opened a new avenue for the rational design of receptor antagonists. Boc-MLF, also referred to as Boc-1, thus emerged as a "classical" and widely utilized tool for investigating the physiological and pathological roles of FPR1.[1][5][6][7] While more potent and specific FPR1 antagonists, such as Cyclosporin H, have since been developed, Boc-MLF remains a significant molecule in the history of FPR inhibitor development due to its foundational role in the field.[5][6]

Quantitative Data on Boc-MLF Activity

The inhibitory effects of Boc-MLF on various fMLF-induced neutrophil functions have been quantified in numerous studies. The following tables summarize the key quantitative data available for Boc-MLF.

ParameterValueCell TypeAssay DescriptionReference
EC50 (Superoxide Production)0.63 µMNeutrophilsInhibition of fMLF-induced superoxide (B77818) production.[4][8]
IC50 (Chemotaxis)5 - 16 µM (range)NeutrophilsInhibition of fMLF-induced neutrophil chemotaxis.[5]
IC50 (Calcium Mobilization)Data not available---
Ki (Binding Affinity)Data not available---

Table 1: Inhibitory Potency of Boc-MLF on FPR1-Mediated Cellular Responses.

PropertyValueReference
Chemical Formula C25H39N3O6S[4]
Molecular Weight 509.66 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in DMSO[4]
Purity Typically ≥95%[4]
Storage Store at -20°C[4]

Table 2: Physicochemical Properties of Boc-MLF.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of Boc-MLF.

Neutrophil Isolation from Human Blood

Objective: To obtain a pure population of neutrophils for subsequent functional assays.

Principle: This protocol utilizes density gradient centrifugation to separate neutrophils from other blood components.

Materials:

  • Anticoagulated (e.g., with heparin or EDTA) whole human blood

  • Ficoll-Paque™ PLUS or Percoll®

  • Dextran solution (e.g., 3% in saline)

  • Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque™).

  • The pellet at the bottom will contain neutrophils and red blood cells. Resuspend the pellet in HBSS.

  • To sediment the remaining red blood cells, add Dextran solution to the cell suspension and allow the RBCs to settle by gravity for 20-30 minutes.

  • Carefully collect the neutrophil-rich supernatant.

  • To remove any remaining RBCs, perform a hypotonic lysis by resuspending the cell pellet in RBC Lysis Buffer for a short period (e.g., 30-60 seconds), followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.

  • Centrifuge the cells at 300 x g for 5-10 minutes and discard the supernatant.

  • Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

  • Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ to the desired concentration for functional assays.

  • Assess cell viability and purity using a hemocytometer and trypan blue exclusion or flow cytometry.

Superoxide Production Assay (Cytochrome c Reduction)

Objective: To measure the inhibitory effect of Boc-MLF on fMLF-induced superoxide production by neutrophils.

Principle: Superoxide anions (O₂⁻) produced by the NADPH oxidase in activated neutrophils reduce cytochrome c, which can be measured spectrophotometrically as an increase in absorbance at 550 nm.

Materials:

  • Isolated human neutrophils

  • Boc-MLF

  • fMLF

  • Cytochrome c (from horse heart)

  • Superoxide dismutase (SOD)

  • HBSS with Ca²⁺/Mg²⁺

  • 96-well microplate

  • Spectrophotometer with temperature control (37°C)

Procedure:

  • Prepare a stock solution of Boc-MLF in DMSO.

  • Prepare working solutions of Boc-MLF, fMLF, and cytochrome c in HBSS with Ca²⁺/Mg²⁺.

  • In a 96-well plate, add HBSS, cytochrome c (final concentration ~80 µM), and the desired concentrations of Boc-MLF or vehicle (DMSO).

  • Add the neutrophil suspension to each well (e.g., 1 x 10⁵ cells/well).

  • Incubate the plate at 37°C for 5-10 minutes to pre-incubate the cells with the inhibitor.

  • To initiate the reaction, add fMLF (final concentration ~1 µM) to the wells.

  • Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.

  • As a control for the specificity of superoxide-mediated reduction, include wells with SOD, which will inhibit the reduction of cytochrome c by superoxide.

  • Calculate the rate of superoxide production from the linear phase of the absorbance curve.

  • Determine the IC50 value of Boc-MLF by plotting the percentage of inhibition against the log of the Boc-MLF concentration.

Chemotaxis Assay (Modified Boyden Chamber)

Objective: To assess the ability of Boc-MLF to inhibit the directed migration of neutrophils towards an fMLF gradient.

Principle: This assay uses a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (fMLF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.

Materials:

  • Isolated human neutrophils

  • Boc-MLF

  • fMLF

  • Modified Boyden chambers (e.g., 96-well ChemoTx® system) with polycarbonate membranes (typically 3-5 µm pore size for neutrophils)

  • HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA

  • Cell staining and counting reagents (e.g., Diff-Quik™ stain, or a fluorescent dye and fluorescence plate reader)

Procedure:

  • Resuspend isolated neutrophils in HBSS with 0.1% BSA to the desired concentration (e.g., 1-2 x 10⁶ cells/mL).

  • Pre-incubate the neutrophil suspension with various concentrations of Boc-MLF or vehicle (DMSO) for 15-30 minutes at room temperature.

  • Prepare serial dilutions of fMLF (e.g., 1-100 nM) in HBSS with 0.1% BSA and add them to the lower wells of the Boyden chamber. Include a buffer-only control for random migration.

  • Place the microporous membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Quantify the migrated cells by counting under a microscope or by measuring the fluorescence of stained cells using a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each Boc-MLF concentration and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the effect of Boc-MLF on the fMLF-induced increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.

Principle: Changes in [Ca²⁺]i are monitored using a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of fMLF to FPR1, a signaling cascade is initiated, leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.

Materials:

  • Isolated human neutrophils

  • Boc-MLF

  • fMLF

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HBSS with and without Ca²⁺/Mg²⁺

  • Fluorometric plate reader or a flow cytometer

Procedure:

  • Resuspend isolated neutrophils in HBSS without Ca²⁺/Mg²⁺.

  • Load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without Ca²⁺/Mg²⁺ to remove extracellular dye.

  • Resuspend the dye-loaded cells in HBSS with Ca²⁺/Mg²⁺.

  • Aliquot the cell suspension into the wells of a 96-well plate.

  • Add various concentrations of Boc-MLF or vehicle (DMSO) to the wells and incubate for a short period (e.g., 5-10 minutes).

  • Place the plate in the fluorometric reader and establish a baseline fluorescence reading.

  • Inject fMLF (final concentration ~10-100 nM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • The change in fluorescence intensity reflects the change in [Ca²⁺]i.

  • Determine the inhibitory effect of Boc-MLF by comparing the peak fluorescence response in the presence and absence of the inhibitor.

FPR1 Signaling Pathway and Experimental Workflow Diagrams

FPR1 Signaling Pathway

The activation of FPR1 by agonists like fMLF initiates a complex network of intracellular signaling events. The following diagram illustrates the key pathways involved, which are antagonized by Boc-MLF.

FPR1_Signaling FPR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses fMLF fMLF FPR1 FPR1 fMLF->FPR1 Binds & Activates BocMLF Boc-MLF BocMLF->FPR1 Binds & Inhibits G_protein Gi/o Protein (αβγ) FPR1->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma MAPK_cascade MAPK Cascade G_alpha->MAPK_cascade PLC PLCβ G_betagamma->PLC PI3K PI3Kγ G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Akt Akt/PKB PIP3->Akt Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->MAPK_cascade Superoxide Superoxide Production PKC->Superoxide Degranulation Degranulation PKC->Degranulation Akt->MAPK_cascade Akt->Chemotaxis p38 p38 MAPK MAPK_cascade->p38 ERK ERK1/2 MAPK_cascade->ERK p38->Chemotaxis ERK->Degranulation

Figure 1: Simplified FPR1 signaling cascade.

Experimental Workflow for Boc-MLF Inhibition Assay

The following diagram outlines a typical experimental workflow for evaluating the inhibitory effect of Boc-MLF on an FPR1-mediated cellular response.

Experimental_Workflow Workflow for Boc-MLF Inhibition Assay start Start neutrophil_isolation 1. Neutrophil Isolation from whole blood start->neutrophil_isolation cell_prep 2. Cell Preparation (counting, viability check, resuspension) neutrophil_isolation->cell_prep pre_incubation 3. Pre-incubation with Boc-MLF or vehicle cell_prep->pre_incubation stimulation 4. Stimulation with fMLF pre_incubation->stimulation assay 5. Functional Assay (e.g., Superoxide Production, Chemotaxis, Ca²⁺ Mobilization) stimulation->assay data_acquisition 6. Data Acquisition (e.g., Spectrophotometry, Microscopy, Fluorometry) assay->data_acquisition analysis 7. Data Analysis (IC50 determination) data_acquisition->analysis end End analysis->end

Figure 2: General experimental workflow.

Conclusion

Boc-MLF, born from the strategic modification of the archetypal FPR1 agonist fMLF, represents a cornerstone in the study of formyl peptide receptor pharmacology. Its discovery not only provided a crucial tool for dissecting the intricate roles of FPR1 in health and disease but also laid the groundwork for the development of subsequent generations of more potent and specific FPR antagonists. While newer compounds have surpassed it in terms of potency and selectivity, the historical significance and continued utility of Boc-MLF in fundamental research underscore its enduring importance. This technical guide provides a comprehensive overview of Boc-MLF, from its historical roots to its practical application in the laboratory, serving as a valuable resource for researchers dedicated to unraveling the complexities of inflammatory signaling and developing novel therapeutic strategies.

References

An In-depth Technical Guide to Boc-MLF TFA: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA), a widely utilized antagonist of formyl peptide receptors (FPRs). This document details its chemical structure, a step-by-step synthesis protocol, relevant quantitative data, and its role in modulating inflammatory signaling pathways.

Chemical Structure and Properties

This compound is a synthetic tripeptide composed of the amino acids Methionine (Met), Leucine (Leu), and Phenylalanine (Phe). The N-terminus of methionine is protected by a tert-butyloxycarbonyl (Boc) group. The trifluoroacetate (TFA) salt form is a common result of the purification process using trifluoroacetic acid.

The presence of the Boc protecting group prevents the formation of a peptide bond at the N-terminus of methionine, making it a valuable tool in peptide chemistry. The peptide sequence, MLF, is recognized by formyl peptide receptors.

Table 1: Chemical and Physical Properties of Boc-MLF-OH

PropertyValueSource
Molecular Formula C25H39N3O6S[1][2]
Molecular Weight 509.67 g/mol [1]
Exact Mass 509.25595715 Da[3]
Appearance White to off-white solid[1]
Purity ≥ 95% (HPLC)[1][2]
CAS Number 67247-12-5[1][2]
Storage Conditions Store at 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following protocol is based on the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Materials and Reagents
  • Wang resin or 2-chlorotrityl chloride resin

  • Boc-Phe-OH

  • Boc-Leu-OH

  • Boc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt) or other suitable coupling additive

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (for Fmoc deprotection if using an alternative strategy)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Diethyl ether (cold)

  • High-performance liquid chromatography (HPLC) system for purification

Experimental Protocol

Step 1: Resin Loading (Attachment of the First Amino Acid)

  • Swell the Wang resin in DCM in a reaction vessel.

  • In a separate container, dissolve Boc-Phe-OH (3 equivalents relative to the resin substitution) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Drain the DCM from the resin and add the activated Boc-Phe-OH solution.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Step 2: N-α-Boc Deprotection

  • Swell the Boc-Phe-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Wash the resin with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralize the resulting TFA salt of the amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin with DCM and DMF to prepare for the next coupling step.

Step 3: Coupling of Subsequent Amino Acids (Leucine and Methionine)

  • Repeat the coupling and deprotection steps for Boc-Leu-OH and subsequently for Boc-Met-OH, following the procedures outlined in Step 1 and Step 2.

Step 4: Cleavage of the Peptide from the Resin and Final Deprotection

  • After the final Boc-Met-OH coupling and deprotection of the N-terminal Boc group, wash the resin-bound tripeptide (Met-Leu-Phe-resin) with DCM and dry it thoroughly under vacuum.[4]

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The TIS acts as a scavenger to prevent side reactions with the methionine residue.

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude this compound peptide under vacuum.

Step 5: Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Wang Resin Coupling1 Coupling (DIC, HOBt) Resin->Coupling1 Boc_Phe Boc-Phe-OH Boc_Phe->Coupling1 Boc_Phe_Resin Boc-Phe-Resin Coupling1->Boc_Phe_Resin Deprotection1 Boc Deprotection (50% TFA/DCM) Boc_Phe_Resin->Deprotection1 Phe_Resin H-Phe-Resin Deprotection1->Phe_Resin Coupling2 Coupling (DIC, HOBt) Phe_Resin->Coupling2 Boc_Leu Boc-Leu-OH Boc_Leu->Coupling2 Boc_Leu_Phe_Resin Boc-Leu-Phe-Resin Coupling2->Boc_Leu_Phe_Resin Deprotection2 Boc Deprotection (50% TFA/DCM) Boc_Leu_Phe_Resin->Deprotection2 Leu_Phe_Resin H-Leu-Phe-Resin Deprotection2->Leu_Phe_Resin Coupling3 Coupling (DIC, HOBt) Leu_Phe_Resin->Coupling3 Boc_Met Boc-Met-OH Boc_Met->Coupling3 Boc_Met_Leu_Phe_Resin Boc-Met-Leu-Phe-Resin Coupling3->Boc_Met_Leu_Phe_Resin Cleavage Cleavage (TFA/TIS/H2O) Boc_Met_Leu_Phe_Resin->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide

Caption: Solid-phase synthesis workflow for this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

AnalysisExpected Result
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 510.2632. Observed m/z should correspond to the protonated molecule.
¹H NMR Characteristic peaks for the amino acid residues (methionine, leucine, phenylalanine) and the Boc protecting group (a singlet around 1.4 ppm). The aromatic protons of phenylalanine would appear in the 7.2-7.4 ppm region.
¹³C NMR Resonances corresponding to the carbonyl carbons of the peptide bonds and the Boc group, as well as the aliphatic and aromatic carbons of the amino acid side chains.
HPLC Purity A single major peak with a purity of ≥95% as determined by peak area integration.

Biological Activity and Signaling Pathway

Boc-MLF is an antagonist of formyl peptide receptor 1 (FPR1).[2] At higher concentrations, it can also inhibit signaling through formyl peptide receptor-like 1 (FPRL1).[5] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formyl peptides, which are released by bacteria or from damaged mitochondria.

Activation of FPRs by agonists such as fMLF (N-formylmethionyl-leucyl-phenylalanine) triggers a signaling cascade that leads to various cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). Boc-MLF competitively binds to FPR1, thereby blocking the binding of fMLF and other agonists and inhibiting these downstream inflammatory responses.

Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG fMLF fMLF (Agonist) fMLF->FPR1 Binds & Activates Boc_MLF Boc-MLF (Antagonist) Boc_MLF->FPR1 Binds & Blocks G_beta_gamma->PLC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, ROS production) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Antagonistic action of Boc-MLF on the FPR1 signaling pathway.

Conclusion

This compound is a valuable chemical tool for studying the physiological and pathological roles of formyl peptide receptors. Its well-defined chemical structure and the established methods for its synthesis make it readily accessible for research in immunology, inflammation, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and application in a laboratory setting.

References

The Impact of Boc-MLF TFA on Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA) is a potent and widely utilized synthetic peptide antagonist of the formyl peptide receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on the surface of innate immune cells such as neutrophils and macrophages, plays a critical role in orchestrating the initial response to bacterial infections and tissue damage. By binding to N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria, FPR1 initiates a cascade of intracellular signaling events that culminate in chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS). This compound serves as a crucial tool for dissecting the intricate roles of FPR1 in these processes and holds potential as a therapeutic agent for modulating inflammatory responses. This technical guide provides an in-depth analysis of the effects of this compound on innate immunity, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist of FPR1. By occupying the ligand-binding site of the receptor, it prevents the binding of endogenous and exogenous agonists, such as the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). This blockade of agonist binding inhibits the conformational changes in FPR1 necessary for the activation of downstream signaling pathways. At lower micromolar concentrations, Boc-MLF exhibits high specificity for FPR1. However, it is important to note that at concentrations exceeding 10 µM, it may also exert antagonistic effects on the formyl peptide receptor-like 1 (FPRL1/FPR2).[1]

Quantitative Analysis of this compound's Effects on Innate Immune Cell Functions

The inhibitory effects of this compound on various fMLF-induced innate immune cell responses have been quantified in numerous studies. The following table summarizes key quantitative data.

Innate Immune Response Cell Type Assay Agonist This compound Concentration Effect Reference
Superoxide (B77818) ProductionHuman NeutrophilsCytochrome c reductionfMLFEC50: 0.63 µMInhibition of superoxide production[2][3]
Primary Granule ExocytosisHuman NeutrophilsElastase ReleasefMLFNot specifiedAlmost complete blockade[3]
ChemotaxisHuman NeutrophilsBoyden ChamberfMLF1 µMLimited inhibition[4]
TNF-α ReleaseMurine MacrophagesELISAFPRL1 AgonistNot specifiedBlockade of agonist-induced release[5]
IL-8 ReleaseHuman NeutrophilsELISAfMLFNot specifiedInhibition (inferred)[6]

Signaling Pathways Modulated by this compound

This compound, by blocking FPR1, prevents the activation of a complex network of intracellular signaling pathways. Upon agonist binding, FPR1 typically activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger multiple downstream cascades, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) such as ERK and p38.

FPR1 Signaling Pathway

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2_PLC PIP2 PLC->PIP2_PLC Hydrolyzes PI3K PI3K PIP2_PI3K PIP2 PI3K->PIP2_PI3K Phosphorylates Ras Ras G_alpha->Ras G_beta_gamma->PLC G_beta_gamma->PI3K p38 p38 MAPK G_beta_gamma->p38 IP3 IP3 PIP2_PLC->IP3 DAG DAG PIP2_PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation PKC->Degranulation ROS_Production ROS Production PKC->ROS_Production Ca_release->Degranulation PIP3 PIP3 PIP2_PI3K->PIP3 Akt Akt PIP3->Akt Phagocytosis Phagocytosis Akt->Phagocytosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Chemotaxis Chemotaxis ERK->Chemotaxis ERK->ROS_Production p38->Chemotaxis p38->ROS_Production BocMLF This compound BocMLF->FPR1 Inhibits fMLF fMLF fMLF->FPR1 Activates

Caption: FPR1 signaling cascade initiated by fMLF and inhibited by this compound.

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Isolation Isolate Innate Immune Cells (e.g., Neutrophils, Macrophages) Preincubation Pre-incubate cells with varying concentrations of this compound Cell_Isolation->Preincubation BocMLF_Prep Prepare this compound Stock Solution BocMLF_Prep->Preincubation Agonist_Prep Prepare fMLF Stock Solution Stimulation Stimulate cells with fMLF Agonist_Prep->Stimulation Preincubation->Stimulation ROS_Assay ROS Production Assay (e.g., Cytochrome c reduction) Stimulation->ROS_Assay Chemotaxis_Assay Chemotaxis Assay (e.g., Boyden Chamber) Stimulation->Chemotaxis_Assay Phagocytosis_Assay Phagocytosis Assay (e.g., Flow Cytometry) Stimulation->Phagocytosis_Assay Degranulation_Assay Degranulation Assay (e.g., Elastase Activity) Stimulation->Degranulation_Assay Cytokine_Assay Cytokine Release Assay (e.g., ELISA) Stimulation->Cytokine_Assay Data_Analysis Analyze data to determine IC50/EC50 values ROS_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis Phagocytosis_Assay->Data_Analysis Degranulation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for evaluating the inhibitory effects of this compound.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the inhibitory effect of this compound on fMLF-induced neutrophil migration.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Resuspend isolated human neutrophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Label the neutrophils with Calcein-AM according to the manufacturer's protocol.

  • In the lower wells of the Boyden chamber, add HBSS with 0.1% BSA containing fMLF at a final concentration of 10 nM.

  • In separate lower wells, add fMLF (10 nM) along with varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a negative control with HBSS alone and a positive control with fMLF alone.

  • Place the polycarbonate membrane over the lower wells.

  • Add 100 µL of the Calcein-AM labeled neutrophil suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the upper chamber and wipe the top surface of the membrane to remove non-migrated cells.

  • Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the fMLF-only control.

Superoxide Production Assay (Cytochrome c Reduction)

Objective: To measure the inhibitory effect of this compound on fMLF-induced superoxide anion production by neutrophils.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated human neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of HBSS containing varying concentrations of this compound (e.g., 0.01 µM to 10 µM) to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing cytochrome c (1 mg/mL) in HBSS. For control wells to confirm superoxide-specific reduction, add SOD (100 U/mL) to the reaction mixture.

  • Add 50 µL of the cytochrome c reaction mixture (with or without SOD) to each well.

  • Initiate the reaction by adding 50 µL of fMLF (final concentration 1 µM) to each well.

  • Immediately begin measuring the absorbance at 550 nm every minute for 30 minutes using a spectrophotometer with temperature control at 37°C.

  • Calculate the rate of superoxide production from the change in absorbance over time, using the extinction coefficient for reduced cytochrome c.

  • Determine the EC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.

Neutrophil Degranulation Assay (Elastase Release)

Objective: To assess the effect of this compound on fMLF-induced primary granule exocytosis by measuring elastase activity.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLF

  • Cytochalasin B

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated human neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.

  • Pre-treat the neutrophils with cytochalasin B (5 µg/mL) for 5 minutes at 37°C to enhance degranulation.

  • In a 96-well plate, add 50 µL of the cytochalasin B-treated neutrophil suspension to each well.

  • Add 50 µL of HBSS containing varying concentrations of this compound to the wells and pre-incubate for 10 minutes at 37°C.

  • Stimulate the cells by adding 50 µL of fMLF (final concentration 100 nM). Include a negative control (HBSS alone) and a positive control (fMLF alone).

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the elastase substrate solution to each well.

  • Measure the absorbance at 405 nm every minute for 20 minutes using a spectrophotometer.

  • Calculate the rate of elastase activity and determine the percentage of inhibition by this compound.

Conclusion

This compound is an indispensable tool for investigating the role of FPR1 in innate immunity. Its ability to specifically antagonize FPR1 at low micromolar concentrations allows for the precise dissection of fMLF-mediated cellular responses. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and modulate the intricate signaling pathways governed by FPR1. Further research to elucidate the precise inhibitory concentrations of this compound on a wider range of innate immune functions will undoubtedly contribute to a more complete understanding of its therapeutic potential in inflammatory diseases.

References

Preliminary Studies Using Boc-MLF TFA in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-tert-Butoxycarbonyl-Methionyl-Leucyl-Phenylalanine trifluoroacetate (B77799) salt (Boc-MLF TFA) in preliminary cell culture studies. Boc-MLF is a widely utilized synthetic peptide antagonist for the formyl peptide receptor 1 (FPR1), a key G protein-coupled receptor involved in inflammatory responses and host defense. This document outlines its mechanism of action, presents quantitative data on its biological activity, offers detailed experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound

Boc-MLF is a competitive antagonist of FPR1, effectively blocking the binding of N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are potent chemoattractants for phagocytic leukocytes.[1][2] By inhibiting fMLP-induced signaling, Boc-MLF serves as a valuable tool for investigating the physiological and pathological roles of FPR1 activation. At higher concentrations, Boc-MLF can also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[3][4]

The trifluoroacetate (TFA) salt form is a common counter-ion for synthetic peptides purified by high-performance liquid chromatography (HPLC). It is crucial for researchers to be aware that TFA itself can potentially influence cell culture experiments, and appropriate controls should be included in study designs.

Quantitative Data Summary

The following table summarizes the reported biological activity of Boc-MLF in various in vitro assays. These values provide a baseline for determining appropriate working concentrations in cell culture experiments.

Biological ResponseCell TypeAgonistPotency (IC₅₀/EC₅₀)Reference
Inhibition of Superoxide (B77818) ProductionNeutrophilsfMLP0.63 µM (EC₅₀)[1][2]
Inhibition of ChemotaxisNeutrophilsfMLP5 - 16 µM (IC₅₀ range)[3]

Signaling Pathways

Boc-MLF exerts its inhibitory effects by blocking the initiation of the FPR1 signaling cascade. Upon agonist binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, trigger multiple downstream signaling pathways that are crucial for various cellular responses in immune cells.

FPR1 Signaling Cascade

The activation of FPR1 by agonists like fMLP initiates a complex network of intracellular signaling events. Key pathways include the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Concurrently, the G protein subunits can activate the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2.[5][6][7] These signaling cascades culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2) PKC->MAPK ROS_production ROS Production PKC->ROS_production Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation Ca_release->Degranulation PI3K->MAPK MAPK->Chemotaxis MAPK->ROS_production fMLP fMLP (Agonist) fMLP->FPR1 BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Blocks

FPR1 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cell culture.

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for obtaining reproducible results.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Reconstitute the peptide in DMSO to a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of Boc-MLF (MW: 509.66 g/mol ), dissolve 5.1 mg in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the inhibitory effect of Boc-MLF on fMLP-induced neutrophil chemotaxis.

Materials:

  • Isolated human neutrophils

  • This compound stock solution

  • fMLP (chemoattractant)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Experimental Workflow:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_neutrophils Isolate Neutrophils prepare_reagents Prepare Boc-MLF and fMLP dilutions isolate_neutrophils->prepare_reagents load_lower Load lower chamber with fMLP prepare_reagents->load_lower load_upper Load upper chamber with pre-treated neutrophils prepare_reagents->load_upper incubate Incubate (e.g., 37°C, 60-90 min) load_upper->incubate fix_stain Fix and stain membrane incubate->fix_stain count_cells Count migrated cells fix_stain->count_cells analyze_data Analyze and compare data count_cells->analyze_data

Neutrophil Chemotaxis Workflow

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.

  • Cell Pre-treatment: Resuspend the isolated neutrophils in chemotaxis buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.

  • Chamber Setup: Add fMLP (e.g., 10 nM) to the lower wells of the Boyden chamber.

  • Cell Seeding: Place the membrane over the lower wells and add the pre-treated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.

  • Analysis: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

  • Data Interpretation: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.

Calcium Mobilization Assay

This protocol outlines a method to measure the inhibition of fMLP-induced intracellular calcium release by this compound.

Materials:

  • Isolated human neutrophils or other FPR1-expressing cells

  • This compound stock solution

  • fMLP

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Cell Loading: Resuspend isolated neutrophils in HBSS. Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Pre-treatment: Resuspend the dye-loaded cells in HBSS and pre-treat with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.

  • Measurement: Place the cell suspension in a fluorometer cuvette or a microplate well. Establish a baseline fluorescence reading.

  • Stimulation: Add fMLP (e.g., 100 nM) to the cell suspension and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Compare the peak fluorescence in this compound-treated cells to the vehicle control to determine the extent of inhibition.

Important Considerations

  • TFA Salt Effects: Trifluoroacetic acid is known to potentially affect cell proliferation and other cellular functions. It is advisable to include a TFA salt control in experiments, especially when using higher concentrations of this compound.

  • Solvent Effects: As DMSO is used to dissolve this compound, a vehicle control with the same final concentration of DMSO should be included in all experiments to account for any solvent-induced effects. The final DMSO concentration should typically be kept below 0.1%.

  • Concentration Range: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the agonist being used. It is recommended to perform a dose-response curve to determine the effective concentration range for each experimental setup.

  • Specificity: While Boc-MLF is a potent antagonist of FPR1, it can inhibit FPRL1 at higher concentrations.[3][4] Researchers should be mindful of this when interpreting data, especially when using concentrations in the higher micromolar range.

Conclusion

This compound is an indispensable tool for studying the role of FPR1 in various biological processes. This guide provides a foundational understanding and practical protocols for its use in cell culture. By carefully considering the experimental design, including appropriate controls for the TFA salt and solvent, researchers can effectively utilize Boc-MLF to elucidate the intricate signaling pathways and cellular functions mediated by the formyl peptide receptor.

References

Probing G Protein-Coupled Receptor Signaling: A Technical Guide to Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing a crucial role in a myriad of physiological processes and serving as major targets for drug development. The N-formyl peptide receptor 1 (FPR1) is a classical GPCR primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and is a key player in the innate immune response.[1][2] It recognizes N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), which are produced by bacteria or released from damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][2] Understanding the intricate signaling pathways of FPR1 is paramount for developing therapeutics for inflammatory diseases and certain cancers.

This technical guide focuses on the use of Boc-MLF TFA (N-t-Butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt), a synthetic peptide antagonist of FPR1, as a tool to investigate GPCR signaling. By competitively inhibiting the binding of agonists like fMLF, this compound allows for the precise dissection of FPR1-mediated downstream signaling events. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in key assays, and visual representations of the relevant signaling pathways and experimental workflows.

This compound: Mechanism of Action and Specificity

Boc-MLF is a derivative of the potent FPR1 agonist fMLF. The substitution of the N-formyl group with a tert-butyloxycarbonyl (Boc) group converts the molecule from an agonist to a competitive antagonist.[3] At low micromolar concentrations, Boc-MLF preferentially inhibits signaling through FPR1. However, at higher concentrations (typically above 10 µM), it may also partially inhibit signaling through the formyl peptide receptor-like 1 (FPRL1/FPR2).[4] This concentration-dependent specificity is a critical consideration in experimental design.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized in various functional assays. The following table summarizes key quantitative data from the literature.

ParameterValueAssayCell TypeAgonistReference
EC50 0.63 µMSuperoxide (B77818) ProductionNeutrophilsfMLF
IC50 ~5-16 µMChemotaxisNeutrophilsfMLF[5]

Note: The reported IC50 for chemotaxis is for a class of macrocyclic aza-crown compounds, with the text suggesting that classic FPR1 antagonists like Boc-MLF have limited inhibitory effects on fMLF-induced chemotaxis under certain conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide step-by-step protocols for essential experiments used to characterize FPR1 signaling and its inhibition by this compound.

Cell Culture and Differentiation

Many studies on FPR1 utilize the human promyelocytic leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype.

Materials:

Protocol:

  • Culture HL-60 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

  • To differentiate the cells, induce them with either 1.3% (v/v) DMSO or 1 µM ATRA for 5-7 days.[6][7]

  • Monitor differentiation by assessing cell morphology and the expression of neutrophil surface markers such as CD11b.

  • Before each experiment, assess cell viability using trypan blue exclusion; viability should be >95%.

Calcium Mobilization Assay

Activation of FPR1 by agonists like fMLF leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a hallmark of Gαq/11-mediated signaling. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • Differentiated HL-60 cells or other FPR1-expressing cells

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • fMLF (agonist)

  • This compound (antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1-5 x 10^6 cells/mL.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the presence of 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well plate.

  • To determine the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of fMLF (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Calculate the inhibition of the fMLF-induced calcium response by this compound and determine the IC50 value.

Superoxide Production Assay

A key function of activated neutrophils is the production of superoxide anions (O2•−) via the NADPH oxidase complex. This can be measured using a variety of methods, including the reduction of cytochrome c or the use of chemiluminescent probes.

Materials:

  • Differentiated HL-60 cells or isolated human neutrophils

  • HBSS

  • Cytochrome c or Luminol/Isoluminol

  • Horseradish peroxidase (HRP) (for chemiluminescence)

  • fMLF (agonist)

  • This compound (antagonist)

  • 96-well plates

  • Spectrophotometer or luminometer

Protocol (Cytochrome c Reduction Method):

  • Harvest differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1-2 x 10^6 cells/mL.

  • Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Add cytochrome c (typically 50-100 µM) to the cell suspension.

  • Stimulate the cells with fMLF (e.g., 1 µM).

  • Immediately measure the change in absorbance at 550 nm over time (e.g., for 10-30 minutes) in a temperature-controlled spectrophotometer.

  • The rate of cytochrome c reduction is proportional to the rate of superoxide production.

  • Calculate the inhibitory effect of this compound on fMLF-induced superoxide production and determine the EC50 value.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to FPR1. This allows for the determination of the binding affinity (Ki) of the antagonist.

Materials:

  • Membrane preparations from cells expressing FPR1 (e.g., transfected HEK293 cells or differentiated HL-60 cells)

  • Radiolabeled FPR1 agonist (e.g., [3H]fMLF)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Protocol:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of this compound in the binding buffer.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled agonist (e.g., 10 µM fMLF).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and calculate the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay

While FPR1 primarily couples to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, directly measuring this decrease can be challenging. A common approach is to first stimulate adenylyl cyclase with forskolin (B1673556) and then measure the ability of an FPR1 agonist to inhibit this stimulated cAMP production. This compound would be expected to reverse this agonist-induced inhibition.

Materials:

  • FPR1-expressing cells

  • Forskolin

  • fMLF (agonist)

  • This compound (antagonist)

  • cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA)

  • Cell lysis buffer (provided with the kit)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Protocol:

  • Seed FPR1-expressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Add a fixed concentration of fMLF and immediately follow with a concentration of forskolin that induces a submaximal cAMP response.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).

  • Lyse the cells using the provided lysis buffer.

  • Perform the cAMP measurement according to the kit's instructions.

  • The antagonist activity of this compound will be observed as a restoration of the forskolin-induced cAMP levels that were inhibited by fMLF.

  • Calculate the IC50 value for this compound's reversal of the fMLF effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

FPR1 Signaling Pathway

FPR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Inhibits G_protein Gi/o Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ G_betagamma->PLC Activates PI3K PI3Kγ G_betagamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK MAPK (ERK, p38) PI3K->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Releases Ca2+ PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Activates PKC->MAPK Activates NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase Activates Chemotaxis Chemotaxis MAPK->Chemotaxis Superoxide Superoxide (O2•−) ↑ NADPH_oxidase->Superoxide

Caption: FPR1 signaling cascade upon agonist binding and its inhibition by Boc-MLF.

Experimental Workflow for GPCR Antagonist Characterization

Antagonist_Workflow start Start: Hypothesized FPR1 Antagonist (this compound) binding_assay Competitive Binding Assay (e.g., [3H]fMLF) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis binding_assay->data_analysis ca_assay Calcium Mobilization Assay functional_assays->ca_assay superoxide_assay Superoxide Production Assay functional_assays->superoxide_assay camp_assay cAMP Assay functional_assays->camp_assay chemotaxis_assay Chemotaxis Assay functional_assays->chemotaxis_assay ca_assay->data_analysis superoxide_assay->data_analysis camp_assay->data_analysis chemotaxis_assay->data_analysis ki_calc Determine Ki data_analysis->ki_calc ic50_calc Determine IC50/EC50 data_analysis->ic50_calc conclusion Conclusion: Characterize Antagonist Potency and Mechanism of Action ki_calc->conclusion ic50_calc->conclusion

Caption: Workflow for characterizing a GPCR antagonist like this compound.

Conclusion

This compound is an indispensable pharmacological tool for the investigation of FPR1 signaling. Its ability to competitively antagonize the receptor allows for the detailed study of the downstream consequences of receptor activation, from ion mobilization and second messenger production to complex cellular responses like superoxide generation and chemotaxis. By employing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively utilize this compound to elucidate the nuanced roles of FPR1 in health and disease, ultimately paving the way for the development of novel therapeutic interventions targeting this important GPCR. The provided diagrams offer a clear visual framework for understanding both the biological pathways and the experimental strategies involved in this area of research.

References

A Technical Guide to the Therapeutic Potential of Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Boc-MLF TFA (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate), a synthetic peptide antagonist of the Formyl Peptide Receptor 1 (FPR1). It details its mechanism of action, potential therapeutic applications in inflammation, experimental protocols for its use, and key quantitative data for researchers.

Core Concepts and Mechanism of Action

Boc-MLF is a chemically modified version of the potent bacterial and mitochondrial-derived chemoattractant, N-formylmethionyl-leucyl-phenylalanine (fMLF). By replacing the N-terminal formyl group with a tert-butyloxycarbonyl (Boc) group, the peptide switches from an agonist to a competitive antagonist of FPR1.[1] The trifluoroacetic acid (TFA) component is a counter-ion typically remaining from the peptide's synthesis and purification process.[2][3]

FPR1 is a G protein-coupled receptor (GPCR) predominantly expressed on myeloid cells, such as neutrophils and monocytes.[1][4] It plays a critical role in host defense and inflammation by recognizing N-formylated peptides released by bacteria or damaged mitochondria, thereby acting as a pattern recognition receptor.[1][5][6]

Upon binding by an agonist like fMLF, FPR1 initiates a cascade of intracellular signaling events, leading to hallmark inflammatory responses including chemotaxis, superoxide (B77818) production (oxidative burst), degranulation, and cytokine expression.[5] this compound prevents these outcomes by blocking the receptor and inhibiting downstream signaling.

The diagram below illustrates the primary signaling cascades activated by FPR1 and the inhibitory action of this compound. Agonist binding leads to the dissociation of G-protein subunits (Gα and Gβγ), which in turn activate key pathways like Phosphoinositide-3 Kinase (PI3K), Mitogen-Activated Protein Kinase (MAPK), and Phospholipase C (PLC).[5] Boc-MLF competitively blocks the initial receptor activation step.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FPR1 FPR1 G_protein Gαβγ FPR1->G_protein G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Agonist Agonist (fMLF) Agonist->FPR1 Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Inhibits PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K MAPK MAPK PI3K->MAPK Response Cellular Responses (Chemotaxis, ROS Production, Degranulation) MAPK->Response PLC->Response

Caption: FPR1 signaling cascade and the inhibitory point of this compound.

Potential Therapeutic Applications & Research Use

The primary application of this compound is as a research tool for investigating inflammatory processes. By inhibiting FPR1, it allows for the elucidation of the receptor's role in various disease models.

  • Acute and Chronic Inflammation: FPR1 is a key driver of neutrophil recruitment to sites of infection or sterile injury.[5][6] this compound can be used to block this infiltration, potentially reducing the tissue damage associated with excessive neutrophil activity in conditions like acute respiratory distress syndrome (ARDS), ischemia-reperfusion injury, and some forms of colitis.[7]

  • Cancer: Some cancer cells, such as those in highly malignant glioblastoma, have been shown to express FPR1.[6] The receptor's activation can promote tumor cell growth, migration, and resistance to apoptosis. While its specificity is a concern, Boc-MLF has been shown to have an anti-tumor role in breast cancer animal models, highlighting FPR antagonism as a potential therapeutic strategy.[7]

Quantitative Data Summary

The efficacy and concentration of this compound used in experimental settings can vary. The following table summarizes key quantitative data reported in the literature.

ParameterValueCell/SystemResponse MeasuredSource
EC50 0.63 µMNot specifiedReduction of fMLF-induced superoxide production[8]
Working Concentration 25 µMTHP1-Blue cellsInhibition of LPS-induced NF-κB activation[9]
Concentration Limit < 10 µMNeutrophilsTo maintain specific inhibition of FPR vs. FPRL1[10][11]

Note on Specificity: this compound preferentially inhibits FPR1 at lower concentrations. However, at concentrations above 10 µM, it also begins to antagonize the related Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[10][11][12] For studies requiring high specificity for FPR1, other antagonists like Cyclosporin H may be more suitable.[5][10]

This diagram illustrates the concentration-dependent receptor selectivity of this compound.

Receptor_Selectivity BocMLF This compound FPR1 FPR1 BocMLF->FPR1 Inhibits (Low Concentration, <10 µM) FPR2 FPR2 / FPRL1 BocMLF->FPR2 Inhibits (High Concentration, >10 µM) Experimental_Workflow A 1. Plate Cells (e.g., Neutrophils, THP-1) B 2. Pre-incubate with Inhibitor A->B C Group 1: Vehicle Control (e.g., DMSO) D Group 2: This compound E 3. Stimulate with FPR1 Agonist (e.g., fMLF) C->E D->E F 4. Incubate for Defined Period E->F G 5. Measure Cellular Response F->G H Examples: - Superoxide Production (ROS Assay) - Calcium Mobilization (Flux Assay) - Chemotaxis (Migration Assay) - Granule Release (Enzyme Assay) G->H

References

The Impact of Boc-MLF TFA on Cytokine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-MLF TFA (tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate) is a synthetic peptide that functions as a potent and selective antagonist of Formyl Peptide Receptor 1 (FPR1). FPR1, a G protein-coupled receptor predominantly expressed on the surface of immune cells such as neutrophils and macrophages, plays a critical role in mediating inflammatory responses. Activation of FPR1 by its agonists, such as the bacterial-derived peptide fMLF, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the impact of this compound on cytokine release, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. By blocking the action of FPR1, this compound serves as a valuable tool for investigating the role of this receptor in inflammation and as a potential therapeutic agent for inflammatory diseases.

Introduction to this compound and its Target: FPR1

This compound is a competitive antagonist of FPR1, effectively blocking the binding of N-formylated peptides, which are potent chemoattractants for phagocytic leukocytes.[1][2] At higher concentrations, Boc-MLF can also exhibit antagonistic effects on the related Formyl Peptide Receptor-Like 1 (FPRL1/FPR2).[2][3] To ensure specificity for FPR1, it is recommended that Boc-MLF not be used at concentrations exceeding 10 µM.[2][3][4] The antagonism of FPR1 by Boc-MLF has been shown to inhibit downstream cellular responses, including superoxide (B77818) production and degranulation in neutrophils.[5]

FPR1 is a key player in the innate immune system, recognizing formyl peptides derived from bacteria or damaged mitochondria and initiating an inflammatory response.[1] This response includes the production and release of various cytokines, which are crucial signaling molecules that orchestrate the complex processes of inflammation.[1] Understanding how this compound modulates this cytokine release is essential for elucidating the therapeutic potential of targeting the FPR1 pathway.

The Role of FPR1 in Cytokine Release

Activation of FPR1 by agonists initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7] The primary signaling pathways involved are the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.[8]

By blocking the initial step of agonist binding to FPR1, this compound is expected to inhibit these downstream signaling events, thereby reducing the production and release of pro-inflammatory cytokines.

Quantitative Data on the Impact of Boc-MLF on Inflammatory Responses

While direct quantitative data on the effect of this compound on the release of specific cytokines is limited in the readily available literature, its impact on related inflammatory pathways has been documented. The following table summarizes the inhibitory effects of FPR1 antagonism on inflammatory markers, providing a strong rationale for its potential to reduce cytokine release.

Cell TypeStimulusAntagonistMeasured EffectOutcomeReference
THP-1 Blue™ cellsLipopolysaccharide (LPS)Boc-MLF (25 µM)NF-κB activationInhibition of LPS-induced NF-κB activation[6]
Mouse model of sepsisCecal Ligation and Puncture (CLP)cFLFLF (FPR1 antagonist)Serum and peritoneal IL-6, IL-1β, and TNF-α levelsSignificant decrease in cytokine levels[9]
Human NeutrophilsfMLFBoc-MLFSuperoxide ProductionEC50 of 0.63 μM for inhibition[5]

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol outlines a general procedure for assessing the effect of this compound on cytokine release from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or specific cell lines like THP-1 monocytes.

Materials:

  • This compound

  • Human PBMCs or THP-1 cells

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) or N-formyl-methionyl-leucyl-phenylalanine (fMLF) as a stimulant

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

Procedure:

  • Cell Culture: Culture human PBMCs or THP-1 cells in RPMI-1640 medium in a humidified incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Pre-treatment with this compound: Prepare various concentrations of this compound in culture medium. Add the this compound solutions to the wells and incubate for 1 hour. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

  • Stimulation: After the pre-incubation period, add the stimulant (e.g., LPS at 100 ng/mL or fMLF at 1 µM) to the wells. Include an unstimulated control group.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis: Analyze the data to determine the effect of this compound on cytokine release compared to the stimulated control.

NF-κB Activation Assay in THP-1 Blue™ Cells

This protocol describes how to assess the inhibitory effect of Boc-MLF on NF-κB activation, a key upstream event for cytokine production.[6]

Materials:

  • THP-1 Blue™ NF-κB reporter cells

  • Boc-MLF

  • LPS

  • QUANTI-Blue™ Solution

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed THP-1 Blue™ cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with buffer or Boc-MLF (e.g., 25 µM) for 15 minutes.

  • Treatment with Test Compounds (Optional): Add the compounds of interest (or DMSO as a vehicle control) and incubate for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (e.g., 250 ng/mL) for 24 hours. Include an unstimulated control.

  • Measurement of NF-κB Activation: Add QUANTI-Blue™ Solution to the cell supernatants and measure the absorbance at 655 nm to quantify secreted embryonic alkaline phosphatase (SEAP) activity, which is proportional to NF-κB activation.[6]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Blocks G_protein G-protein FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade (p38, ERK, JNK) PLC->MAPK PI3K->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Cytokine_Genes Cytokine Gene Transcription NFkB->Cytokine_Genes AP1->Cytokine_Genes Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-1β) Cytokine_Genes->Cytokine_Release

Caption: FPR1 Signaling Pathway Leading to Cytokine Release.

Experimental_Workflow start Start: Immune Cell Culture (e.g., PBMCs, THP-1) pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS or fMLF pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Cytokines (TNF-α, IL-6, IL-1β) using ELISA supernatant->elisa analysis Data Analysis and Comparison elisa->analysis end End: Assess Inhibitory Effect analysis->end

Caption: Experimental Workflow for Cytokine Release Assay.

Conclusion

This compound, as a selective antagonist of FPR1, represents a critical tool for dissecting the role of this receptor in inflammatory processes. By inhibiting the FPR1 signaling cascade, this compound has the potential to significantly reduce the production and release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. While further studies with direct quantitative measurements of cytokine inhibition by this compound are warranted, the existing evidence from related pathway analyses and in vivo models strongly supports its anti-inflammatory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the impact of this compound on cytokine release and to explore its therapeutic potential in a range of inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for Utilizing Boc-MLF TFA in a Neutrophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for employing the N-t-Boc-Met-Leu-Phe (Boc-MLF) trifluoroacetate (B77799) salt (TFA), a potent antagonist of the formyl peptide receptor 1 (FPR1), in a neutrophil chemotaxis assay. This assay is a cornerstone for investigating the inflammatory response and for the preclinical assessment of anti-inflammatory therapeutics.

Introduction

Neutrophils are the vanguard of the innate immune system, migrating to sites of inflammation in a process known as chemotaxis.[1] This directional migration is primarily guided by chemoattractants, such as N-formylated peptides released by bacteria or damaged mitochondria. These peptides activate FPR1, a G protein-coupled receptor on the neutrophil surface, initiating a signaling cascade that orchestrates cell polarization and migration.[1] Boc-MLF is a synthetic peptide that competitively inhibits the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) to FPR1, thereby blocking downstream signaling and inhibiting chemotaxis.[1][2][3] Understanding the precise mechanisms of neutrophil chemotaxis and its inhibition is crucial for the development of novel therapies for a range of inflammatory diseases.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the successful implementation of a neutrophil chemotaxis assay using Boc-MLF TFA as an inhibitor.

ParameterValueNotes
Chemoattractant (fMLF) Concentration 10 nM - 100 nMOptimal concentration may vary depending on the specific experimental conditions and neutrophil donor. A concentration of 10⁻⁸ M (10 nM) is a commonly used starting point.[4]
This compound Concentration Range 1 µM - 20 µMTo ensure specificity for FPR1, it is recommended not to exceed a concentration of 10 µM.[2][3] Higher concentrations may lead to off-target effects on other formyl peptide receptors.[2]
Boc-MLF IC₅₀ (Superoxide Production) 0.63 µMThis value represents the half-maximal inhibitory concentration for fMLF-induced superoxide (B77818) production and can serve as a reference for its antagonistic potency.[5] The IC₅₀ for chemotaxis inhibition is expected to be in a similar micromolar range.
Neutrophil Seeding Density (Transwell Assay) 1 x 10⁶ cells/mLThis is a typical starting density for a Transwell assay.
Neutrophil Incubation Time with Boc-MLF 15 - 30 minutesPre-incubation of neutrophils with Boc-MLF prior to exposure to the chemoattractant is essential for effective receptor blockade.
Chemotaxis Incubation Time 1 - 2 hoursThe optimal incubation time for neutrophil migration can vary but is typically within this range.
This compound Solubility Soluble in DMSOPrepare a concentrated stock solution in DMSO and dilute to the final working concentration in the assay medium.[5]

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution (10 mM):

  • This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 5.1 mg of Boc-MLF (MW: 509.66 g/mol ) in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

b. fMLF Stock Solution (1 mM):

  • Prepare a 1 mM stock solution of the chemoattractant fMLF by dissolving it in DMSO.

  • Aliquot and store at -20°C.

c. Assay Medium:

  • Use a serum-free cell culture medium, such as RPMI-1640, supplemented with 0.5% Bovine Serum Albumin (BSA) to maintain cell viability and prevent non-specific binding.

Isolation of Human Neutrophils
  • Isolate neutrophils from fresh human peripheral blood collected from healthy donors using a density gradient centrifugation method, such as with Ficoll-Paque or Polymorphprep.

  • After isolation, resuspend the neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Assess cell viability using a method like Trypan Blue exclusion; viability should be >95%.

Neutrophil Chemotaxis Assay (Transwell/Boyden Chamber Method)

This protocol describes a standard Transwell assay to assess the inhibitory effect of Boc-MLF on fMLF-induced neutrophil chemotaxis.

  • Preparation of Boc-MLF Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in the assay medium to achieve final concentrations ranging from 1 µM to 20 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest Boc-MLF concentration).

  • Pre-incubation of Neutrophils with Boc-MLF:

    • In separate tubes, mix equal volumes of the neutrophil suspension (1 x 10⁶ cells/mL) with the various Boc-MLF working solutions.

    • Incubate the neutrophils with Boc-MLF (or vehicle control) for 15-30 minutes at 37°C. This pre-incubation step allows the antagonist to bind to the FPR1 receptors.

  • Assay Setup:

    • Place Transwell inserts (typically with a 3-5 µm pore size) into the wells of a 24-well plate.

    • In the lower chamber of each well, add the assay medium containing the chemoattractant fMLF at a final concentration of 10 nM. Include a negative control well with assay medium only (no fMLF).

    • Carefully add 100 µL of the pre-incubated neutrophil suspension (containing Boc-MLF or vehicle) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migrated Cells:

    • After the incubation period, carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

      • Cell Counting: Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity using a plate reader.

      • Flow Cytometry: Collecting the cells from the lower chamber and counting them using a flow cytometer.

      • Microscopy: Staining the migrated cells on the underside of the Transwell membrane and counting them under a microscope.

Data Analysis
  • Calculate the percentage of neutrophil migration for each condition relative to the positive control (fMLF alone, without Boc-MLF).

  • Plot the percentage of inhibition of chemotaxis against the log concentration of Boc-MLF to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value of Boc-MLF for the inhibition of fMLF-induced neutrophil chemotaxis.

Mandatory Visualizations

Experimental Workflow for Boc-MLF Inhibition of Neutrophil Chemotaxis

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Neutrophil_Isolation Isolate Neutrophils (e.g., Ficoll-Paque) Preincubation Pre-incubate Neutrophils with Boc-MLF (15-30 min) Neutrophil_Isolation->Preincubation Reagent_Prep Prepare Boc-MLF & fMLF Working Solutions Reagent_Prep->Preincubation Assay_Setup Set up Transwell Assay: - fMLF in lower chamber - Neutrophils in upper chamber Preincubation->Assay_Setup Incubation Incubate (1-2 hours, 37°C) Assay_Setup->Incubation Quantification Quantify Migrated Cells Incubation->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis IC50_Determination Determine IC₅₀ Data_Analysis->IC50_Determination

Caption: Workflow for assessing Boc-MLF's inhibition of neutrophil chemotaxis.

Signaling Pathway of fMLF-Induced Neutrophil Chemotaxis and Inhibition by Boc-MLF

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK PIP2 PIP₂ PLC->PIP2 Actin Actin Polymerization PI3K->Actin MAPK->Actin IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis fMLF fMLF (Agonist) fMLF->FPR1 Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Inhibits

Caption: FPR1 signaling cascade in neutrophil chemotaxis and its inhibition by Boc-MLF.

References

Application Notes and Protocols: Boc-MLF TFA in In Vivo Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MLF TFA (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate (B77799) salt) is a synthetic peptide that functions as a competitive antagonist for the formyl peptide receptor 1 (FPR1). FPR1 is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

In the context of inflammation, the activation of FPR1 is a key event in the recruitment of neutrophils to the site of injury or infection. Therefore, antagonizing this receptor with this compound presents a valuable strategy for studying the role of FPR1 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics. The trifluoroacetate (TFA) salt form is a common counter-ion for synthetic peptides, ensuring their stability and solubility. However, researchers should be aware that TFA itself can have biological effects and appropriate vehicle controls are essential in in vivo experiments.

These application notes provide an overview of the utility of this compound in preclinical in vivo models of acute inflammation, along with detailed experimental protocols.

Mechanism of Action

Boc-MLF competitively binds to FPR1, thereby preventing the binding of its natural agonists, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). This blockade inhibits the downstream signaling cascade initiated by FPR1 activation.

Signaling Pathway of FPR1 Activation and Inhibition by Boc-MLF

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FPR1 FPR1 G_protein Gi/o FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3Kγ G_protein->PI3K fMLP fMLP (Agonist) fMLP->FPR1 Binds & Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Binds & Blocks Calcium Ca²⁺ Mobilization PLC->Calcium MAPK MAPK Cascade (ERK, p38, JNK) PI3K->MAPK NFkB NF-κB Activation MAPK->NFkB ROS ROS Production MAPK->ROS Chemotaxis Chemotaxis NFkB->Chemotaxis Calcium->Chemotaxis Degranulation Degranulation Calcium->Degranulation Carrageenan_Workflow acclimatize Acclimatize Rats (1 week) fasting Fast overnight (with water ad libitum) acclimatize->fasting grouping Randomly divide into groups (n=6-8) fasting->grouping baseline Measure baseline paw volume grouping->baseline treatment Administer this compound (i.p.) or vehicle baseline->treatment carrageenan Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw treatment->carrageenan 30 min post-treatment measurement Measure paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan carrageenan->measurement analysis Calculate paw volume increase and % inhibition measurement->analysis Peritonitis_Workflow acclimatize Acclimatize Mice (1 week) grouping Randomly divide into groups (n=6-8) acclimatize->grouping treatment Administer this compound (i.p.) or vehicle grouping->treatment zymosan Inject 1 mg of zymosan (i.p.) treatment->zymosan 30 min post-treatment euthanasia Euthanize mice at 4 hours post-zymosan zymosan->euthanasia lavage Collect peritoneal lavage fluid euthanasia->lavage cell_count Determine total and differential leukocyte counts lavage->cell_count cytokine_analysis Measure cytokine levels in lavage fluid (ELISA) lavage->cytokine_analysis

Application Notes and Protocols for Boc-MLF TFA in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Boc-MLF TFA, a formyl peptide receptor (FPR) antagonist, in calcium mobilization assays. This document outlines the underlying signaling pathways, provides a comprehensive experimental protocol, and presents quantitative data for assay design and interpretation.

Introduction

Boc-MLF (Boc-Met-Leu-Phe-OH) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) primarily involved in inflammatory responses. At higher concentrations, it can also inhibit the activity of Formyl Peptide Receptor-Like 1 (FPRL1).[1][2] The trifluoroacetate (B77799) (TFA) salt is a common counter-ion resulting from the peptide synthesis and purification process.[3][4] Understanding the inhibitory properties of this compound on agonist-induced calcium mobilization is crucial for studying FPR signaling and for the screening of novel modulators of this pathway.

Calcium mobilization is a key downstream event following the activation of Gq-coupled GPCRs like FPR1.[5] The binding of an agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLF), to FPR1 triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators like Fluo-4 AM.

Signaling Pathway of FPR1 Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by an agonist binding to FPR1, leading to calcium mobilization, and the point of inhibition by the antagonist this compound.

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (fMLF) Agonist (fMLF) FPR1 FPR1 Agonist (fMLF)->FPR1 Binds & Activates This compound This compound This compound->FPR1 Binds & Inhibits Gq Gq Protein FPR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Cyto Ca2+ ER->Ca_Cyto Releases Ca_ER Ca2+ Calcium Mobilization Calcium Mobilization Ca_Cyto->Calcium Mobilization Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 40,000-80,000 cells/well) D 4. Dye Loading (Incubate cells with Fluo-4 AM) A->D B 2. Prepare Compound Plate (Serial dilutions of this compound) E 5. Antagonist Incubation (Add this compound from compound plate to cells) B->E C 3. Prepare Agonist Plate (fMLF at EC80 concentration) G 7. Agonist Addition (Inject fMLF and continue reading) C->G D->E F 6. Fluorescence Reading (Measure baseline fluorescence) E->F F->G H 8. Calculate Response (Peak fluorescence - baseline) G->H I 9. Generate Dose-Response Curve H->I J 10. Determine IC50 of this compound I->J

References

Application Notes and Protocols: Investigating the Role of Formyl Peptide Receptor 1 (FPR1) in Premature Rupture of Membranes using Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Premature rupture of membranes (PROM) is a significant cause of preterm birth and is often associated with intrauterine infection and inflammation.[1][2] The fetal membranes (amnion and chorion) act as a barrier, and their integrity is compromised by inflammatory processes that lead to the degradation of the extracellular matrix.[3][4] A key pathway in initiating this inflammatory cascade is the activation of pattern recognition receptors, such as the formyl peptide receptors (FPRs), by both bacterial products and endogenous danger signals.[5]

Formyl peptide receptors are G-protein coupled receptors primarily expressed on leukocytes.[5] FPR1, in particular, recognizes N-formyl peptides derived from bacteria and mitochondria released from damaged cells (danger-associated molecular patterns or DAMPs).[6][7] Activation of FPR1 triggers a pro-inflammatory response, including immune cell chemotaxis, degranulation, and the production of cytokines and matrix metalloproteinases (MMPs), which are enzymes that degrade the collagen structure of the fetal membranes.[3][5]

Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist of FPR1.[8] By blocking the binding of activating ligands to FPR1, Boc-MLF can inhibit the downstream inflammatory signaling.[8] While direct studies of Boc-MLF in PROM are not available, its established role as an FPR1 inhibitor makes it a valuable research tool to investigate the contribution of FPR1-mediated inflammation to the pathogenesis of fetal membrane weakening and rupture.

This document provides detailed protocols for using Boc-MLF in an in vitro human fetal membrane explant model to study its potential to mitigate inflammation-induced membrane damage.

Quantitative Data Summary

The following tables represent hypothetical data from an experiment as described in the protocols below. They are intended to illustrate the potential effects of Boc-MLF on inflammation and matrix degradation in fetal membrane explants.

Table 1: Effect of Boc-MLF on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Fetal Membrane Explants

Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control (Vehicle)150 ± 25300 ± 4050 ± 10
LPS (1 µg/mL)2500 ± 3004500 ± 500800 ± 90
LPS + Boc-MLF (1 µM)1800 ± 2103200 ± 350550 ± 60
LPS + Boc-MLF (10 µM)900 ± 1101500 ± 180250 ± 30
LPS + Boc-MLF (50 µM)350 ± 45600 ± 70100 ± 15

Data are presented as mean ± standard deviation.

Table 2: Effect of Boc-MLF on Matrix Metalloproteinase (MMP) Activity in LPS-Stimulated Fetal Membrane Explants

Treatment GroupPro-MMP-9 Activity (Arbitrary Units)Pro-MMP-2 Activity (Arbitrary Units)
Control (Vehicle)1.0 ± 0.21.0 ± 0.3
LPS (1 µg/mL)8.5 ± 1.13.2 ± 0.5
LPS + Boc-MLF (1 µM)6.2 ± 0.82.5 ± 0.4
LPS + Boc-MLF (10 µM)3.1 ± 0.51.8 ± 0.3
LPS + Boc-MLF (50 µM)1.5 ± 0.31.2 ± 0.2

Data are presented as relative fold change from control, mean ± standard deviation.

Experimental Protocols

Protocol 1: Human Fetal Membrane Explant Culture and Treatment

This protocol describes the establishment of an ex vivo culture system using human fetal membranes to simulate an inflammatory environment and test the inhibitory effects of Boc-MLF.

Materials:

  • Placentas from healthy, term, non-laboring Cesarean sections

  • Sterile Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Boc-MLF (N-Boc-Met-Leu-Phe), TFA salt

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile Hanks' Balanced Salt Solution (HBSS)

  • Sterile biopsy punches (8 mm)

  • 24-well culture plates

  • Sterile surgical scissors and forceps

Methodology:

  • Tissue Collection: Collect placentas within 30 minutes of delivery. Transport to the lab in sterile HBSS on ice.

  • Membrane Separation: Under sterile conditions in a biosafety cabinet, separate the amnion and chorion from the placenta. Rinse thoroughly with sterile HBSS to remove blood clots.

  • Explant Preparation: Lay the chorioamniotic membrane flat in a sterile dish. Using an 8 mm biopsy punch, create uniform explants.

  • Explant Culture: Place one explant in each well of a 24-well plate with the amniotic side facing up. Add 1 mL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Pre-incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the tissue to stabilize.

  • Treatment:

    • After 24 hours, replace the medium with fresh, serum-free DMEM.

    • Prepare treatment groups in triplicate:

      • Vehicle Control (medium only)

      • LPS (1 µg/mL)

      • LPS (1 µg/mL) + Boc-MLF (at varying concentrations, e.g., 1 µM, 10 µM, 50 µM). Note: Boc-MLF is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-treat with Boc-MLF for 1 hour before adding LPS.

  • Incubation: Incubate the treated explants for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge at 2000 x g for 10 minutes to remove debris and store the supernatant at -80°C for subsequent analysis. The tissue explants can be snap-frozen for protein or RNA analysis.

Protocol 2: Measurement of Inflammatory Cytokines by ELISA

This protocol outlines the quantification of key pro-inflammatory cytokines in the collected conditioned media.

Materials:

  • Conditioned media from Protocol 1

  • Commercially available ELISA kits for human IL-6, IL-8, and TNF-α

  • Microplate reader

Methodology:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and diluted samples (conditioned media) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Protocol 3: Assessment of MMP Activity by Gelatin Zymography

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9), which are crucial for extracellular matrix degradation.

Materials:

  • Conditioned media from Protocol 1

  • SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)

  • Tris-Glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Gel imaging system

Methodology:

  • Sample Preparation: Mix conditioned media with non-reducing sample buffer. Do not boil the samples, as this will destroy enzyme activity.

  • Electrophoresis: Load equal amounts of protein or equal volumes of conditioned media onto the gelatin-containing SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destaining: Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been digested by MMPs. Pro-MMP-9 typically appears at ~92 kDa and pro-MMP-2 at ~72 kDa.

  • Analysis: Image the gel and quantify the band intensity using densitometry software (e.g., ImageJ).

Visualizations

Signaling_Pathway cluster_membrane Fetal Membrane Cell (e.g., Amnion Epithelial Cell, Macrophage) cluster_extracellular Extracellular Space / Amniotic Cavity Bacteria Bacterial Products (e.g., fMLP) FPR1 FPR1 Bacteria->FPR1 DAMPs Mitochondrial DAMPs DAMPs->FPR1 G_Protein G-Protein Signaling FPR1->G_Protein Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Blocks NFkB NF-κB Pathway G_Protein->NFkB Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Gene->Cytokines MMPs MMPs (MMP-2, MMP-9) Gene->MMPs Weakening Membrane Weakening & Rupture Cytokines->Weakening MMPs->Weakening

Caption: FPR1 signaling pathway in fetal membranes and site of Boc-MLF inhibition.

Experimental_Workflow cluster_analysis Downstream Analysis start Collect Placenta (Term Cesarean Section) prep Prepare Fetal Membrane Explants (8mm) start->prep culture Culture Explants in 24-well Plates (24h) prep->culture treat Pre-treat with Boc-MLF (1h) Then add LPS (1 µg/mL) culture->treat incubate Incubate for 24h treat->incubate collect Collect Conditioned Media and Tissue Samples incubate->collect elisa ELISA for Cytokines (IL-6, IL-8, TNF-α) collect->elisa zymo Gelatin Zymography for MMP-2/MMP-9 Activity collect->zymo data Data Analysis & Quantification elisa->data zymo->data

Caption: Workflow for testing Boc-MLF in a fetal membrane explant model.

References

Application Notes and Protocols for Studying FPR1 Signaling with Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Formyl Peptide Receptor 1 (FPR1) Signaling

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylmethionine-containing peptides, like the synthetic peptide fMLF (N-formylmethionyl-leucyl-phenylalanine), which are released by bacteria or from damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events crucial for host defense, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]

Upon agonist binding, FPR1 couples to pertussis toxin-sensitive Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling pathways, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] FPR1 activation also engages the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, culminating in a coordinated cellular response to inflammatory stimuli.

Boc-MLF TFA: A Selective FPR1 Antagonist

This compound (N-tert-Butoxycarbonyl-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a potent and selective antagonist of FPR1. It competitively inhibits the binding of FPR1 agonists, thereby blocking the downstream signaling cascades and cellular responses. For instance, Boc-MLF has been shown to reduce fMLF-induced superoxide (B77818) production and almost completely block primary granule exocytosis in neutrophils. While it primarily targets FPR1, at higher concentrations, it may also exhibit some antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[3] The trifluoroacetate (TFA) salt form enhances its stability and solubility for experimental use.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various functional assays.

Table 1: Inhibitory Potency of Boc-MLF in Functional Assays

Assay TypeAgonistCell TypeParameterValueReference
Superoxide ProductionfMLFNeutrophilsIC500.63 µM[3]
NADPH Oxidase ActivityfMIFLNeutrophilsIC50~958 nM[4]

Table 2: Physicochemical Properties of Boc-MLF

PropertyValueReference
Molecular Weight509.66 g/mol
FormulaC25H39N3O6S
SolubilitySoluble to 2 mg/mL in DMSO
StorageStore at -20°C

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study FPR1 signaling and its inhibition by this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR1 activation, a key downstream event in the signaling cascade.

Materials:

  • FPR1-expressing cells (e.g., HEK293T cells transiently transfected with human FPR1, or neutrophil-like cell lines such as HL-60)

  • This compound

  • fMLF (or other FPR1 agonist)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Protocol:

  • Cell Preparation:

    • Seed FPR1-expressing cells in a 96-well plate at an appropriate density (e.g., 40,000-80,000 cells/well) and allow them to adhere overnight.[5]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS/HEPES buffer. Probenecid can be added to a final concentration of 2.5 mM to inhibit anion transporters.[6]

    • Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[5]

  • Antagonist and Agonist Preparation:

    • Prepare stock solutions of this compound and fMLF in DMSO.

    • Create serial dilutions of this compound in HBSS/HEPES buffer to the desired final concentrations for the inhibition curve.

    • Prepare the fMLF solution at a concentration that elicits a submaximal response (e.g., EC80) for the inhibition assay.

  • Assay Procedure:

    • After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading for a few seconds.

    • Add 25 µL of the fMLF solution to each well and continue to record the fluorescence intensity over time (typically for 1-2 minutes) to measure the calcium flux.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control (agonist only) response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate along a chemotactic gradient, a primary function of FPR1 activation.

Materials:

  • Neutrophils (isolated from peripheral blood) or a motile cell line expressing FPR1

  • This compound

  • fMLF (chemoattractant)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores for neutrophils)

  • Cell culture medium (e.g., RPMI with 0.5% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Cell Preparation:

    • Isolate neutrophils from fresh blood using a density gradient centrifugation method. Resuspend the cells in culture medium at a concentration of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Chamber Assembly:

    • Add the chemoattractant (fMLF, typically at 10 nM) to the lower wells of the Boyden chamber.[7]

    • Carefully place the polycarbonate membrane over the lower wells.

    • Assemble the chamber by placing the upper wells over the membrane.

  • Cell Migration:

    • Add 50-100 µL of the pre-incubated cell suspension to the upper wells.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[8]

  • Analysis of Migration:

    • After incubation, disassemble the chamber and remove the membrane.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Express the data as a percentage of the control (agonist only) migration.

    • Plot the percentage of migration against the this compound concentration to determine the inhibitory effect.

Receptor Binding Assay

This assay directly measures the ability of this compound to compete with a labeled ligand for binding to FPR1.

Materials:

  • Membrane preparations from cells expressing FPR1

  • Radiolabeled FPR1 ligand (e.g., [3H]fMLP)

  • This compound

  • Non-labeled fMLP (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Binding buffer

      • Increasing concentrations of this compound (or vehicle for total binding, or a high concentration of non-labeled fMLP for non-specific binding).

      • Radiolabeled ligand (at a concentration near its Kd, e.g., 0.4 nM for [3H]fMLP).[9]

      • Membrane preparation containing FPR1.

  • Incubation:

    • Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.[9]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 Gi Gi Protein (α, βγ) FPR1->Gi Activates PLC PLC Gi->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Release Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Degranulation Degranulation Ca_cyto->Degranulation ROS ROS Production Ca_cyto->ROS fMLF fMLF (Agonist) fMLF->FPR1 Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Inhibits

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Calcium_Mobilization_Workflow start Start seed_cells Seed FPR1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with Fluo-4 AM seed_cells->dye_loading add_antagonist Add this compound dilutions dye_loading->add_antagonist read_baseline Read baseline fluorescence add_antagonist->read_baseline add_agonist Add fMLF (agonist) read_baseline->add_agonist read_response Read fluorescence response add_agonist->read_response analyze_data Analyze data and calculate IC50 read_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for the calcium mobilization assay.

Chemotaxis_Assay_Workflow start Start prepare_cells Isolate and prepare neutrophils start->prepare_cells pre_incubate Pre-incubate cells with This compound prepare_cells->pre_incubate add_cells Add cell suspension to upper wells pre_incubate->add_cells setup_chamber Set up Boyden chamber with fMLF in lower wells setup_chamber->add_cells incubate Incubate for cell migration add_cells->incubate stain_and_count Fix, stain, and count migrated cells incubate->stain_and_count analyze Analyze inhibitory effect stain_and_count->analyze end End analyze->end

Caption: Workflow for the neutrophil chemotaxis assay using a Boyden chamber.

References

Application Note: Analysis of Apoptotic Signaling Pathways Using Western Blotting Following Boc-MLF TFA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Boc-MLF TFA is a potent antagonist of formyl peptide receptors (FPRs), which are involved in inflammatory responses and have been implicated in the regulation of apoptosis. Understanding the molecular sequelae of FPR antagonism by this compound is crucial for elucidating its therapeutic potential. This application note provides a detailed protocol for the use of Western blotting to investigate the effects of this compound on key downstream targets of the intrinsic apoptotic pathway.

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are central regulators of this process. The ratio of Bax to Bcl-2 is a critical determinant of cell fate.[1] Upon apoptotic stimuli, Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3][4] Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates.[3][5][6]

This document offers a comprehensive guide for researchers, scientists, and drug development professionals to assess the impact of this compound on the expression and activation of Bax, Bcl-2, cytochrome c, Apaf-1, and caspase-3 using Western blotting.

Experimental Workflow

The overall experimental workflow for this protocol is depicted below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis a Cell Seeding b This compound Treatment a->b c Cell Lysis & Protein Extraction b->c d Protein Quantification (BCA Assay) c->d e SDS-PAGE d->e f Protein Transfer to Membrane e->f g Blocking f->g h Primary Antibody Incubation g->h i Secondary Antibody Incubation h->i j Detection i->j k Densitometry Analysis j->k l Normalization to Loading Control k->l

Caption: Western Blotting Experimental Workflow.

Apoptotic Signaling Pathway

The following diagram illustrates the key proteins in the intrinsic apoptotic pathway that are analyzed in this protocol.

G cluster_0 Mitochondrial Regulation cluster_1 Apoptosome Formation & Caspase Activation cluster_2 Cellular Effects Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9

Caption: Intrinsic Apoptotic Signaling Pathway.

Materials and Reagents

  • Cell Line: Appropriate for the experimental question (e.g., Jurkat, HeLa, or another relevant cell line).

  • Cell Culture Medium: As required for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels (e.g., 4-20% gradient gels)

  • Tris-Glycine-SDS Running Buffer

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Bax

    • Rabbit anti-Bcl-2

    • Mouse anti-Cytochrome c

    • Rabbit anti-Apaf-1

    • Rabbit anti-Caspase-3 (recognizing both pro- and cleaved forms)

    • Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Deionized Water

Experimental Protocols

Cell Culture and Treatment with this compound
  • Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.

  • Following treatment, wash the cells twice with ice-cold PBS.

Protein Extraction and Quantification
  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[1][2]

  • SDS-PAGE: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[2][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[1][8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.[1][7]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are as follows (optimization may be required):

    • anti-Bax: 1:1000

    • anti-Bcl-2: 1:1000[9]

    • anti-Cytochrome c: 1:1000[10]

    • anti-Apaf-1: 1:1000[11]

    • anti-Caspase-3: 1:1000[7]

    • anti-β-actin or anti-GAPDH: 1:5000

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][7]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.[1]

Data Analysis
  • Use image analysis software to perform densitometry on the bands corresponding to the target proteins and the loading control.

  • Normalize the band intensity of each target protein to the intensity of the corresponding loading control (β-actin or GAPDH).

  • For Bax and Bcl-2, calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[12]

  • For Caspase-3, quantify both the pro-caspase-3 and the cleaved (active) caspase-3 fragments.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from Western blot analysis following a 24-hour treatment with this compound. Data is presented as the mean normalized densitometry units ± standard deviation (n=3).

Table 1: Expression of Bcl-2 Family Proteins

TreatmentNormalized Bcl-2 ExpressionNormalized Bax ExpressionBax/Bcl-2 Ratio
Vehicle Control1.00 ± 0.081.00 ± 0.101.00
1 µM this compound0.95 ± 0.071.05 ± 0.091.11
10 µM this compound0.68 ± 0.061.42 ± 0.112.09
50 µM this compound0.41 ± 0.051.89 ± 0.154.61

Table 2: Expression and Activation of Apoptotic Pathway Components

TreatmentNormalized Cytochrome c (Cytosolic)Normalized Apaf-1 ExpressionNormalized Cleaved Caspase-3
Vehicle Control1.00 ± 0.121.00 ± 0.091.00 ± 0.15
1 µM this compound1.15 ± 0.111.02 ± 0.101.25 ± 0.13
10 µM this compound2.54 ± 0.211.05 ± 0.083.10 ± 0.25
50 µM this compound4.78 ± 0.351.08 ± 0.115.88 ± 0.41

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Low protein expressionIncrease the amount of protein loaded. Use a more sensitive ECL substrate.
Antibody concentration too lowOptimize primary and secondary antibody concentrations.
High Background Insufficient blockingIncrease blocking time to 2 hours or use a different blocking agent (e.g., 5% BSA).
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a different, validated primary antibody. Ensure the use of monoclonal antibodies where possible.
Protein degradationAdd fresh protease inhibitors to the lysis buffer. Keep samples on ice.

Conclusion

This application note provides a detailed framework for utilizing Western blotting to investigate the effects of this compound on key regulators of the intrinsic apoptotic pathway. By quantifying changes in the expression and activation of Bax, Bcl-2, cytochrome c, Apaf-1, and caspase-3, researchers can gain valuable insights into the pro- or anti-apoptotic activity of this compound, thereby aiding in the evaluation of its therapeutic potential.

References

In vivo Administration and Dosage of Boc-MLF TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MLF TFA is a synthetic peptide that acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1).[1][2][3] FPR1 is a G protein-coupled receptor primarily expressed on the surface of immune cells, such as neutrophils and macrophages, and plays a critical role in the inflammatory response by recognizing N-formylated peptides released by bacteria or damaged host cells.[4][5] By blocking the binding of these agonistic peptides, this compound can modulate the immune response, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. At higher concentrations, Boc-MLF may also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1).[1][3]

This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound, based on available data for related compounds and general principles of animal experimentation.

Data Presentation

In Vitro Activity of Boc-MLF
ParameterValueCell TypeAssayReference
IC50 (fMLF-induced superoxide (B77818) production)0.63 μMHuman NeutrophilsSuperoxide Anion Generation[1]
SpecificitySelective for FPR1 at low concentrations; inhibits FPRL1 at concentrations >10 μMHuman NeutrophilsReceptor Inhibition Assay[3]
Suggested In Vivo Dosage (Based on a Related Compound, Boc-FLFLF)

While specific in vivo studies detailing the dosage of Boc-MLF are limited in the public domain, data from a closely related FPR1 antagonist, Boc-FLFLF (Boc-2), can provide a valuable starting point for dose-ranging studies.

CompoundAnimal ModelDosageAdministration RouteFrequencyStudy ContextReference
Boc-FLFLFRat1 mg/kgIntraperitoneal (i.p.)Daily for 4 daysInhibition of fMLP-induced anti-alopecia effect[6]

Note: The provided dosage is for a related compound and should be used as a guideline. It is imperative for researchers to perform dose-response studies to determine the optimal dosage of this compound for their specific animal model and experimental endpoint.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS, or a solution containing a low percentage of DMSO or other solubilizing agents as required)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Determine the required concentration: Based on the desired dosage (e.g., starting with a range around 1 mg/kg) and the average weight of the experimental animals, calculate the required concentration of the dosing solution.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the sterile vehicle to the powder. If solubility is an issue, a small amount of a biocompatible solvent such as DMSO may be used. Ensure the final concentration of the solvent is well-tolerated by the animals. Vortex thoroughly until the peptide is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringes. This step is crucial to remove any potential microbial contamination.

  • Storage: If not for immediate use, store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration via Intraperitoneal (IP) Injection

Intraperitoneal injection is a common and effective route for administering therapeutic agents in rodent models.[7]

Materials:

  • Prepared sterile this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)

  • Experimental animals (e.g., mice or rats)

  • 70% ethanol (B145695) for disinfection

  • Personal protective equipment (gloves, lab coat)

Protocol:

  • Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.

  • Dose Calculation: Calculate the exact volume of the this compound solution to be administered to each animal based on its body weight.

  • Aseptic Technique: Wear gloves and maintain a clean working area.

  • Injection Procedure (Mouse):

    • Restrain the mouse, for example, by scruffing the neck and securing the tail.

    • Tilt the mouse to a head-down position to allow the abdominal organs to shift cranially.

    • Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Be careful to avoid puncturing the internal organs.

    • Gently inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring: Observe the animals for any adverse reactions following the injection.

Mandatory Visualizations

Signaling Pathway of FPR1 and Inhibition by this compound

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF / Formyl Peptides FPR1 FPR1 fMLF->FPR1 Binds & Activates Boc_MLF This compound Boc_MLF->FPR1 Blocks Binding G_Protein G Protein (Gαβγ) FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K Downstream Downstream Signaling (Ca²⁺ Mobilization, MAPK activation) PLC->Downstream PI3K->Downstream Cellular_Response Cellular Response (Chemotaxis, Degranulation, Superoxide Production) Downstream->Cellular_Response

Caption: FPR1 signaling pathway and its inhibition by the antagonist this compound.

Experimental Workflow for In Vivo Administration

InVivo_Workflow start Start prep Prepare this compound Solution (Sterile Vehicle, 0.22 µm Filtration) start->prep animal_prep Animal Acclimatization & Weight Measurement prep->animal_prep dose_calc Dose Calculation (e.g., 1 mg/kg) animal_prep->dose_calc injection Intraperitoneal (IP) Injection dose_calc->injection monitoring Post-Injection Monitoring injection->monitoring endpoint Experimental Endpoint Analysis monitoring->endpoint end End endpoint->end

Caption: A generalized experimental workflow for the in vivo administration of this compound.

References

Application of Boc-MLF TFA in Sepsis Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-t-Boc-Met-Leu-Phe (Boc-MLF TFA), a potent formyl peptide receptor 1 (FPR1) antagonist, in the study of sepsis models. Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade in sepsis is partly mediated by the activation of FPR1 on immune cells, such as neutrophils, by formyl peptides released from bacteria and damaged mitochondria. This compound offers a valuable tool to investigate the role of FPR1 in the pathophysiology of sepsis and to evaluate the therapeutic potential of FPR1 antagonism.

Mechanism of Action: Targeting the Inflammatory Cascade

This compound is a competitive antagonist of FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes.[1] In sepsis, the binding of N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), to FPR1 triggers a cascade of pro-inflammatory events. This includes neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the systemic inflammation and tissue damage characteristic of sepsis. By blocking the binding of these agonists to FPR1, this compound can effectively inhibit these downstream signaling pathways, thereby mitigating the excessive inflammatory response. Signaling through FPR1 is inhibited by low concentrations of Boc-MLF.[1]

Data Presentation: Efficacy of FPR1 Antagonism in Sepsis

Table 1: Effect of FPR1 Antagonist (cFLFLF) on Survival Rate in a Mid-to-Low Grade CLP Sepsis Model

Treatment GroupSurvival Rate (%)
Sham100
CLP + Vehicle40
CLP + cFLFLF80

Data is representative of expected outcomes based on studies of FPR1 antagonists in CLP-induced sepsis.[2]

Table 2: Effect of FPR1 Antagonist (cFLFLF) on Serum Cytokine Levels in CLP-Induced Sepsis (pg/mL)

CytokineCLP + VehicleCLP + cFLFLF
TNF-α150 ± 2580 ± 15
IL-68000 ± 12004500 ± 900
IL-1β200 ± 40110 ± 20

Values are presented as mean ± SEM. Data is representative of expected outcomes based on studies of FPR1 antagonists in CLP-induced sepsis.[2]

Experimental Protocols

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis.[3]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • This compound

  • Vehicle (e.g., sterile saline with a small percentage of DMSO)

  • Analgesics (e.g., buprenorphine)

  • Sterile saline for fluid resuscitation

Protocol:

  • Anesthetize the mouse using an approved protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve with a 3-0 silk suture. The ligation length can be varied to modulate the severity of sepsis.

  • Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal content can be expressed to ensure patency.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin).

  • Administer this compound or vehicle. While a specific in vivo dose for this compound in sepsis is not established in the literature, a starting point could be extrapolated from in vitro studies and other in vivo studies with similar peptide antagonists. A suggested starting dose for intraperitoneal (i.p.) administration would be in the range of 1-10 mg/kg. Administration can be performed at the time of surgery or shortly after.

  • Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) and analgesia.

  • Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, altered body temperature) and record survival over a period of 7-10 days.

  • At predetermined time points (e.g., 6, 12, or 24 hours post-CLP), a subset of animals can be euthanized to collect blood and peritoneal lavage fluid for cytokine analysis.

In Vitro Neutrophil Migration Assay (Boyden Chamber)

This assay is used to assess the ability of this compound to inhibit neutrophil chemotaxis towards an FPR1 agonist like fMLF.

Materials:

  • Isolated human or murine neutrophils

  • This compound

  • fMLF (chemoattractant)

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell staining and counting equipment

Protocol:

  • Isolate neutrophils from fresh blood using density gradient centrifugation.

  • Resuspend the neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Add the chemoattractant (fMLF, typically 10 nM) to the lower wells of the Boyden chamber.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

FPR1 Signaling Pathway

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 BocMLF This compound (Antagonist) BocMLF->FPR1 Inhibits G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG RhoGTPases Rho GTPases (Rac/Cdc42) PI3K->RhoGTPases Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC PKC Ca_mobilization->PKC MAPK MAPK (p38, ERK1/2) PKC->MAPK Cellular_Response Cellular Response: - Chemotaxis - Degranulation - ROS Production MAPK->Cellular_Response RhoGTPases->Cellular_Response

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Sepsis Study

Sepsis_Workflow start Start: C57BL/6 Mice clp Cecal Ligation and Puncture (CLP) start->clp treatment Treatment Administration clp->treatment group1 Group 1: CLP + Vehicle treatment->group1 Vehicle group2 Group 2: CLP + this compound treatment->group2 This compound monitoring Monitoring group1->monitoring group2->monitoring survival Survival Analysis (7-10 days) monitoring->survival sampling Sample Collection (6, 12, 24h) monitoring->sampling analysis Cytokine Analysis (ELISA) sampling->analysis

Caption: Workflow for evaluating this compound in a CLP-induced sepsis model.

References

Method for assessing NF-κB activation after Boc-MLF TFA treatment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, and cell survival. Its activation is a key event in the inflammatory cascade. Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a synthetic peptide that acts as a competitive antagonist of Formyl Peptide Receptors (FPRs), particularly FPR1. FPRs are G protein-coupled receptors that, upon activation by N-formylated peptides (e.g., fMLF) derived from bacteria or damaged mitochondria, trigger downstream signaling pathways, including the activation of NF-κB. By blocking the binding of agonists to FPRs, this compound can effectively inhibit this signaling cascade and subsequent NF-κB activation.

This document provides detailed protocols for assessing the inhibitory effect of this compound on NF-κB activation. The methodologies described herein are essential for researchers investigating inflammatory pathways and for professionals in drug development exploring the therapeutic potential of FPR antagonists.

Signaling Pathway of FPR1-Mediated NF-κB Activation and its Inhibition by this compound

The following diagram illustrates the signaling cascade from FPR1 activation to NF-κB-mediated gene transcription and the point of intervention by this compound.

FPR1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Inhibits G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PKC PKC PLC->PKC IKK IKK Complex PKC->IKK IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylates p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 p_IkBa->p50_p65 Releases proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation NFkB_DNA NF-κB DNA Binding p50_p65_nuc->NFkB_DNA Gene Inflammatory Gene Transcription NFkB_DNA->Gene

Caption: FPR1 signaling to NF-κB and its inhibition by this compound.

Data Presentation

The inhibitory effect of this compound on NF-κB activation can be quantified using various assays. The following table summarizes representative quantitative data from an NF-κB reporter assay.

Treatment GroupThis compound (µM)Stimulant (LPS)NF-κB Activity (Fold Change vs. Control)Percent Inhibition (%)
Untreated Control0-1.0 ± 0.1N/A
LPS Stimulated0+8.5 ± 0.70
Boc-MLF + LPS25+2.1 ± 0.375.3

Data is representative and derived from experiments using THP-1Blue™ cells, where NF-κB activation is measured by secreted alkaline phosphatase activity.[1] It is recommended to perform a dose-response curve to determine the IC50 value for specific experimental conditions.

Experimental Protocols

Several robust methods can be employed to assess NF-κB activation. The choice of method will depend on the specific research question, available equipment, and desired throughput.

NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter protein, which can be quantified.

Workflow Diagram:

Reporter_Assay_Workflow A Seed cells in a multi-well plate B Transfect cells with NF-κB reporter plasmid (if not using a stable cell line) A->B C Pre-treat cells with various concentrations of this compound B->C D Stimulate cells with an FPR agonist (e.g., fMLF) or other stimuli (e.g., LPS) C->D E Incubate for an appropriate time (e.g., 6-24 hours) D->E F Lyse cells (for luciferase) or collect supernatant (for secreted alkaline phosphatase) E->F G Add substrate and measure reporter activity (luminescence or absorbance) F->G H Analyze data and determine inhibition G->H

Caption: Workflow for an NF-κB reporter gene assay.

Detailed Protocol (using a Luciferase Reporter):

  • Cell Culture: Plate cells (e.g., HEK293T, THP-1) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection (if necessary): Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for reporter gene expression. For stable reporter cell lines, this step is omitted.

  • Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Prepare a solution of the agonist (e.g., 1 µM fMLF or 100 ng/mL LPS) in cell culture medium. Add the agonist solution to the wells. Include appropriate controls: untreated cells, cells treated with agonist alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Measurement:

    • Wash the cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • If using a dual-luciferase system, subsequently measure Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Calculate the fold change in NF-κB activity relative to the untreated control. Determine the percentage of inhibition by this compound compared to the agonist-only treated cells.

Western Blot for Phosphorylated IκBα and p65

This method directly assesses the activation of the upstream NF-κB signaling pathway.

Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The p65 subunit of NF-κB is also phosphorylated, which is important for its transcriptional activity. Western blotting with specific antibodies can detect the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).

Workflow Diagram:

Western_Blot_Workflow A Plate cells and allow to adhere B Pre-treat cells with this compound A->B C Stimulate with fMLF or other agonist for a short duration (e.g., 5-30 minutes) B->C D Lyse cells and collect protein extracts C->D E Determine protein concentration (e.g., BCA assay) D->E F Perform SDS-PAGE and transfer to a membrane E->F G Block the membrane and incubate with primary antibodies (anti-p-IκBα, anti-p-p65) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I J Analyze band intensities and normalize to a loading control I->J

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7, THP-1) in 6-well plates. Once confluent, pre-treat with this compound for 15-30 minutes, followed by stimulation with an agonist for 5-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IκBα, p-p65, total IκBα, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels or the loading control.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based method visualizes a key step in NF-κB activation.

Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. Immunofluorescence microscopy using an anti-p65 antibody can be used to visualize and quantify this translocation.

Workflow Diagram:

IF_Workflow A Seed cells on coverslips in a multi-well plate B Pre-treat cells with this compound A->B C Stimulate with fMLF or other agonist (e.g., 15-60 minutes) B->C D Fix cells with paraformaldehyde C->D E Permeabilize cells with Triton X-100 D->E F Block with serum or BSA E->F G Incubate with anti-p65 primary antibody F->G H Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) G->H I Mount coverslips on slides H->I J Image using a fluorescence microscope I->J K Quantify nuclear vs. cytoplasmic fluorescence intensity J->K

Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Pre-treat with this compound and stimulate with an agonist as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with an anti-p65 primary antibody diluted in the blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The translocation of p65 can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.

Conclusion

The protocols outlined in this document provide a comprehensive guide for assessing the inhibitory effects of this compound on NF-κB activation. By employing these methods, researchers can effectively quantify the potency of this FPR antagonist and further elucidate its role in modulating inflammatory responses. The selection of the most appropriate assay will depend on the specific experimental goals and available resources. For high-throughput screening, reporter gene assays are often preferred, while Western blotting and immunofluorescence provide more direct and mechanistic insights into the signaling pathway.

References

Application Notes and Protocols for Boc-MLF TFA in Microscopy Studies of Receptor Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MLF TFA (N-t-Boc-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) primarily expressed on leukocytes.[1] FPR1 plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria, triggering a cascade of inflammatory responses, including chemotaxis, degranulation, and superoxide (B77818) production.[2][3] The regulation of FPR1 activity is tightly controlled, in part, through receptor internalization, a process of endocytosis that desensitizes the cell to further stimulation and targets the receptor for degradation or recycling.

Understanding the dynamics of FPR1 internalization is critical for elucidating its role in inflammatory diseases and for the development of novel therapeutics. This compound serves as an invaluable tool in these studies, allowing researchers to specifically block FPR1 activation and, consequently, its internalization. These application notes provide detailed protocols for utilizing this compound in microscopy-based studies to investigate and quantify the inhibition of agonist-induced FPR1 internalization.

Data Presentation

The following table summarizes the expected quantitative data from a typical experiment investigating the inhibitory effect of this compound on fMLF-induced FPR1 internalization. Data is expressed as the percentage of internalized FPR1, as determined by the loss of cell surface fluorescence or the increase in intracellular fluorescence of a labeled receptor or ligand.

This compound Concentration (µM)fMLF (10 nM) Stimulation% FPR1 Internalization (Mean ± SD)% Inhibition of Internalization
0 (Vehicle Control)+85 ± 5%0%
0.1+68 ± 7%20%
1+35 ± 6%59%
10+12 ± 4%86%
0 (Vehicle Control)-5 ± 2%N/A

Note: To maintain specificity for FPR1, it is recommended to use this compound at concentrations not exceeding 10 µM, as higher concentrations may partially inhibit the Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[4]

Signaling Pathway of Agonist-Induced FPR1 Internalization

Upon binding of an agonist, such as fMLF, FPR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates downstream signaling cascades and also triggers a series of events culminating in receptor internalization, primarily through a clathrin-mediated pathway. This process involves the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, which act as adaptors for clathrin-coated pit formation.

FPR1_Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Binds FPR1_active Active FPR1 FPR1->FPR1_active Activation G_protein G Protein (αβγ) G_protein_active Active G Protein (α-GTP, βγ) G_protein->G_protein_active FPR1_active->G_protein Activates GRK GRK FPR1_active->GRK Recruits FPR1_p Phosphorylated FPR1 GRK->FPR1_p Phosphorylates B_arrestin β-Arrestin FPR1_p->B_arrestin Recruits Clathrin_pit Clathrin-coated pit FPR1_p->Clathrin_pit Internalization B_arrestin->Clathrin_pit Initiates Formation Endosome Endosome Clathrin_pit->Endosome BocMLF This compound (Antagonist) BocMLF->FPR1 Blocks Binding

Caption: Agonist-induced FPR1 internalization pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Mediated Inhibition of Fluorescent Ligand Internalization

This protocol describes the use of a fluorescently labeled FPR1 agonist (e.g., fMLF conjugated to a fluorophore) to visualize and quantify receptor internalization in real-time and its inhibition by this compound.

Materials:

  • FPR1-expressing cells (e.g., HEK293-FPR1, HL-60)

  • Cell culture medium

  • Glass-bottom imaging dishes

  • This compound stock solution (10 mM in DMSO)

  • Fluorescently labeled fMLF (e.g., FITC-fMLF) stock solution (1 mM in DMSO)

  • Wash buffer (e.g., PBS or HBSS)

  • Confocal microscope with live-cell imaging capabilities (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed FPR1-expressing cells onto glass-bottom imaging dishes and culture until they reach 60-80% confluency.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Aspirate the culture medium from the cells and wash once with pre-warmed wash buffer.

    • Add the this compound working solutions to the respective dishes and incubate for 30 minutes at 37°C.

  • Fluorescent Ligand Stimulation:

    • Prepare a working solution of fluorescently labeled fMLF in pre-warmed cell culture medium (e.g., 10 nM).

    • Add the fluorescent fMLF solution to the cells (pre-incubated with this compound or vehicle) and immediately begin live-cell imaging.

  • Live-Cell Imaging:

    • Acquire images every 1-2 minutes for a total of 30-60 minutes using a confocal microscope.

    • Maintain the cells at 37°C and 5% CO2 throughout the imaging process.

    • Use appropriate laser lines and emission filters for the chosen fluorophore.

  • Image Analysis and Quantification:

    • For each time point and condition, quantify the internalization of the fluorescent ligand. This can be done by:

      • Measuring the decrease in fluorescence intensity at the plasma membrane.

      • Measuring the increase in the number and intensity of intracellular fluorescent puncta (endosomes).

    • Use image analysis software to define regions of interest (ROIs) for the plasma membrane and intracellular compartments.

    • Calculate the percentage of internalization relative to the initial total cell-associated fluorescence.

    • Calculate the percentage of inhibition of internalization for each this compound concentration compared to the vehicle control.

Protocol 2: Immunofluorescence Staining to Assess FPR1 Surface Levels after this compound Treatment

This protocol quantifies the amount of FPR1 remaining on the cell surface after agonist stimulation in the presence or absence of this compound.

Materials:

  • FPR1-expressing cells

  • Cell culture medium

  • Multi-well imaging plates

  • This compound stock solution (10 mM in DMSO)

  • fMLF stock solution (1 mM in DMSO)

  • Wash buffer (e.g., PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Primary antibody against an extracellular epitope of FPR1

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed FPR1-expressing cells into multi-well imaging plates and culture to the desired confluency.

  • This compound Pre-incubation: Pre-incubate cells with various concentrations of this compound or vehicle for 30 minutes at 37°C as described in Protocol 1.

  • Agonist Stimulation:

    • Add fMLF (e.g., 10 nM final concentration) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to induce internalization.

    • Include a non-stimulated control.

  • Fixation and Staining:

    • Wash the cells three times with ice-cold wash buffer to stop internalization.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-FPR1 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear stain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the FPR1 staining at the cell surface.

    • Use image analysis software to segment individual cells (using the nuclear stain) and measure the membrane-associated fluorescence.

    • Normalize the surface FPR1 fluorescence to the non-stimulated control to determine the percentage of remaining surface receptors.

    • Calculate the percentage of inhibition of internalization for each this compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for a microscopy-based experiment to assess the inhibitory effect of this compound on agonist-induced FPR1 internalization.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_imaging Imaging cluster_analysis Data Analysis Seed_Cells Seed FPR1-expressing cells on imaging plates Prepare_Reagents Prepare this compound and fMLF working solutions Pre_incubation Pre-incubate cells with This compound or vehicle Prepare_Reagents->Pre_incubation Stimulation Stimulate with fMLF (or fluorescent fMLF) Pre_incubation->Stimulation Live_Imaging Live-cell confocal microscopy (Protocol 1) Stimulation->Live_Imaging Fix_Stain Fix and perform immunofluorescence staining (Protocol 2) Stimulation->Fix_Stain Image_Acquisition Acquire images Live_Imaging->Image_Acquisition Fix_Stain->Image_Acquisition Quantification Quantify fluorescence intensity (membrane vs. intracellular) Image_Acquisition->Quantification Normalization Normalize data to controls Quantification->Normalization Inhibition_Calc Calculate % inhibition of internalization Normalization->Inhibition_Calc Data_Presentation Present data in tables and graphs Inhibition_Calc->Data_Presentation

Caption: General experimental workflow for studying this compound-mediated inhibition of FPR1 internalization.

References

Creating stock solutions and working concentrations of Boc-MLF TFA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MLF TFA (N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). FPRs are G protein-coupled receptors (GPCRs) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1] These receptors play a crucial role in the innate immune response by recognizing N-formylated peptides, which are common molecular patterns found in bacteria. Activation of FPR1 by agonists like fMLF (N-Formylmethionyl-leucyl-phenylalanine) triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential processes for host defense.

Due to its ability to block these pro-inflammatory responses, this compound is a valuable tool for studying the physiological and pathological roles of FPR1 signaling in various inflammatory diseases, autoimmune disorders, and cancer. These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound for use in in vitro cellular assays.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented below. This information is essential for accurate preparation of stock solutions.

PropertyValue
Full Name N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate
Molecular Formula C₂₅H₃₉N₃O₆S · C₂F₃O₂H
Molecular Weight 623.68 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in DMSO

Mechanism of Action: FPR1 Signaling Pathway

This compound competitively binds to FPR1, thereby inhibiting the downstream signaling cascade initiated by natural agonists like fMLF. The binding of an agonist to FPR1 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK/ERK pathway, culminate in various cellular responses including chemotaxis, superoxide (B77818) production, and degranulation.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαβγ FPR1->G_protein Activates G_alpha G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes MAPK MAPK/ERK Pathway G_alpha->MAPK Activates G_beta_gamma->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, ROS production, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response fMLF fMLF (Agonist) fMLF->FPR1 Binds & Activates Boc_MLF This compound (Antagonist) Boc_MLF->FPR1 Binds & Inhibits

FPR1 Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can affect the stability and weighing accuracy of the peptide.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve the desired stock concentration. It is recommended to prepare a 10 mM stock solution.

    • Calculation:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

      • For a 1 mg vial to make a 10 mM stock solution:

        • Volume (µL) = (0.001 g / 623.68 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 160.3 µL

  • Dissolve the Peptide:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Recap the vial tightly and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot and Store:

    • Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Stock Solution Preparation and Storage Summary:

ParameterRecommendation
Recommended Solvent Anhydrous DMSO
Recommended Stock Concentration 10 mM
Storage Temperature (Powder) -20°C for up to 2 years
Storage Temperature (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months
Freeze-Thaw Cycles Avoid
Protocol 2: Preparation of Working Concentrations

This protocol outlines the dilution of the this compound stock solution to final working concentrations for use in cellular assays.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. This helps to prevent precipitation of the peptide.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (in DMSO): Prepare intermediate dilutions from the stock solution using anhydrous DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution (in Aqueous Buffer):

    • Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed cell culture medium or assay buffer to achieve the desired final working concentration.

    • Mix gently but thoroughly by pipetting or inverting the tube.

    • Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock (a 1:100 dilution), add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.

Example Dilution Series for a 10 µM Final Concentration:

StepStarting ConcentrationDiluentDilution FactorFinal Concentration
1 10 mM (Stock)DMSO1:101 mM (Intermediate)
2 1 mM (Intermediate)Cell Culture Medium1:10010 µM (Working)

Recommended Working Concentrations for Common Assays:

The optimal working concentration of this compound should be determined empirically for each specific cell type and assay. However, the following table provides recommended starting concentration ranges based on published data. To maintain specificity for FPR1 over other formyl peptide receptors like FPRL1, it is advisable not to exceed a concentration of 10 µM.[1]

Assay TypeAgonist (e.g., fMLP) ConcentrationRecommended this compound Concentration Range
Chemotaxis Assay 1 pM - 10 nM1 µM - 10 µM
Calcium Flux Assay 10 nM - 1 µM1 µM - 10 µM
Superoxide Production Assay 10 nM - 1 µM0.1 µM - 5 µM
Degranulation Assay 10 nM - 1 µM1 µM - 10 µM

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and using this compound in a typical cell-based experiment.

Experimental_Workflow cluster_preparation Solution Preparation cluster_experiment Cell-Based Assay Lyophilized_Powder This compound (Lyophilized Powder) DMSO_Stock 10 mM Stock Solution in DMSO Lyophilized_Powder->DMSO_Stock Dissolve Intermediate_Dilution Intermediate Dilution in DMSO DMSO_Stock->Intermediate_Dilution Dilute Working_Solution Working Solution in Assay Buffer Intermediate_Dilution->Working_Solution Dilute Pre_incubation Pre-incubate cells with this compound Working_Solution->Pre_incubation Cell_Culture Prepare Cell Suspension Cell_Culture->Pre_incubation Stimulation Stimulate with Agonist (e.g., fMLF) Pre_incubation->Stimulation Data_Acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) Stimulation->Data_Acquisition

References

Application Notes and Protocols for Experiments with Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-MLF TFA (N-t-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt) is a potent and widely used synthetic peptide antagonist for the Formyl Peptide Receptor 1 (FPR1). By competitively inhibiting the binding of N-formylated peptides, such as fMLF, to FPR1, this compound effectively blocks the downstream signaling cascades that mediate inflammatory responses in various cell types, particularly in immune cells like neutrophils and monocytes.[1][2] At higher concentrations, it may also exhibit inhibitory effects on Formyl Peptide Receptor-like 1 (FPRL1/FPR2).[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its anti-inflammatory and signal-modulating effects.

Mechanism of Action

This compound acts as a competitive antagonist at the FPR1, a G protein-coupled receptor (GPCR). The binding of agonists like fMLF to FPR1 typically activates downstream signaling pathways including Phosphoinositide 3-kinase (PI3K), Mitogen-activated Protein Kinase (MAPK), and Phospholipase C (PLC). These pathways culminate in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound prevents these events by blocking the initial receptor activation.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory effects of this compound can be quantified across different cellular assays. The following table summarizes key quantitative data for this compound's biological activity.

Cell TypeAssayAgonistParameterValueReference
Human NeutrophilsSuperoxide ProductionfMLFEC500.63 µM[1]
Human NeutrophilsPrimary Granule ExocytosisfMLFInhibitionAlmost complete blockage[1]
THP-1 cellsNF-κB ActivationLPSInhibitionSignificant at 25 µM
FPR1-transfected HL-60 cellsIntracellular Ca²⁺ MobilizationfMLFIC50Nanomolar to micromolar range[3]
Human NeutrophilsChemotaxisfMLFIC505 to 16 µM

Note: The efficacy of this compound can be cell-type and assay-dependent. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup. For specific FPR1 antagonism, it is advised to use concentrations not exceeding 10 µM to avoid off-target effects on FPRL1/FPR2.[2]

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is crucial for experimental reproducibility.

  • Reconstitution: this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 623.68 g/mol , dissolve 6.24 mg in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

2. Cell Culture Conditions

a) Human Neutrophils (Primary Culture)

  • Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Important Note: Primary neutrophils have a short lifespan in vitro and are best used within a few hours of isolation.

b) THP-1 Monocytic Cell Line

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.

  • Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Subculture every 2-3 days by splitting the culture 1:2 to 1:4.

  • Differentiation to Macrophages (Optional): To differentiate THP-1 monocytes into macrophage-like cells, treat with 10-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

c) Neuro-2a (N2a) Neuroblastoma Cell Line

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

  • Subculturing: Passage cells when they reach 70-90% confluency. Use trypsin-EDTA to detach the cells.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

3. Key Experimental Protocols

a) Superoxide Production Assay (Chemiluminescence)

This assay measures the production of reactive oxygen species (ROS) by neutrophils in response to an agonist, and the inhibitory effect of this compound.

  • Materials:

    • Isolated human neutrophils

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)

    • Luminol or Isoluminol (chemiluminescent probe)

    • Horseradish Peroxidase (HRP)

    • fMLF (agonist)

    • This compound

    • 96-well white opaque plates

    • Luminometer

  • Procedure:

    • Resuspend isolated neutrophils in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.

    • In a 96-well white plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.

    • Prepare a detection cocktail containing luminol/isoluminol and HRP in Assay Buffer.

    • Add 50 µL of the detection cocktail to each well.

    • Initiate the reaction by adding 50 µL of fMLF (final concentration typically 100 nM - 1 µM) to each well.

    • Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 1-2 minutes for a total of 30-60 minutes.

    • Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each condition. Determine the EC50 of this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

b) Chemotaxis Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.

  • Materials:

    • THP-1 cells or isolated neutrophils

    • Chemotaxis medium (e.g., RPMI with 0.1% BSA)

    • fMLF (chemoattractant)

    • This compound

    • Transwell inserts (3-8 µm pore size, depending on cell type)

    • 24-well plates

    • Calcein-AM or other fluorescent cell stain

    • Fluorescence plate reader

  • Procedure:

    • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in chemotaxis medium to a concentration of 1-2 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

    • In the lower chamber of the 24-well plate, add chemotaxis medium containing fMLF (typically 10-100 nM). In control wells, add medium without fMLF.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

    • After incubation, carefully remove the inserts.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control (fMLF alone).

c) Calcium Flux Assay (Fluorometric)

This assay measures changes in intracellular calcium concentration upon agonist stimulation and its inhibition by this compound.

  • Materials:

    • THP-1 cells or other suitable cell line

    • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

    • Fluo-4 AM, Fura-2 AM, or Indo-1 AM (calcium indicator dyes)

    • Pluronic F-127

    • fMLF (agonist)

    • This compound

    • 96-well black, clear-bottom plates

    • Fluorescence plate reader with kinetic reading capabilities

  • Procedure:

    • Harvest cells and resuspend them in Assay Buffer.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C, protected from light.

    • Wash the cells to remove excess dye and resuspend them in Assay Buffer.

    • Plate the cells in a 96-well black, clear-bottom plate.

    • Add various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader and begin kinetic reading.

    • After establishing a baseline fluorescence, inject fMLF (typically 100 nM - 1 µM final concentration) into the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium transient.

    • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for the calcium response. Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control.

d) NF-κB Activation Assay (Reporter Assay)

This assay is used to determine the effect of this compound on the activation of the NF-κB signaling pathway, often in response to an inflammatory stimulus like LPS.

  • Materials:

    • THP-1 cells stably transfected with an NF-κB luciferase reporter construct (e.g., THP1-XBlue™ cells)

    • Cell culture medium

    • Lipopolysaccharide (LPS)

    • This compound

    • 96-well plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the THP-1 NF-κB reporter cells in a 96-well plate. If using adherent cells, allow them to attach overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (typically 100 ng/mL) for 6-24 hours.

    • After the stimulation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Calculate the percentage of inhibition of NF-κB activation by this compound.

Mandatory Visualizations

FPR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response fMLF fMLF FPR1 FPR1 fMLF->FPR1 Activates This compound This compound This compound->FPR1 Inhibits G_Protein Gαi/βγ FPR1->G_Protein Activates PLC Phospholipase C G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK IP3_DAG IP3 / DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux PKC PKC Activation IP3_DAG->PKC Akt Akt Activation PIP3->Akt Ca_Flux->Chemotaxis Superoxide_Production Superoxide_Production PKC->Superoxide_Production Akt->Chemotaxis

Caption: FPR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, Neutrophils) Pre_incubation 3. Pre-incubate cells with this compound Cell_Culture->Pre_incubation Stock_Solution 2. Prepare this compound Stock Solution (in DMSO) Stock_Solution->Pre_incubation Stimulation 4. Stimulate with Agonist (e.g., fMLF, LPS) Pre_incubation->Stimulation Assay 5. Perform Assay (Chemotaxis, ROS, etc.) Stimulation->Assay Data_Acquisition 6. Data Acquisition (Luminometer, Plate Reader) Assay->Data_Acquisition Data_Analysis 7. Analyze Data (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Antagonist_Mechanism Agonist Agonist (e.g., fMLF) Binding Binding to Receptor Agonist->Binding Antagonist Antagonist (this compound) No_Binding Binding Blocked Antagonist->No_Binding Receptor FPR1 Receptor Signaling_Activation Downstream Signaling Activated Receptor->Signaling_Activation If Agonist Binds Signaling_Inhibition Downstream Signaling Inhibited Receptor->Signaling_Inhibition If Antagonist Binds Binding->Receptor No_Binding->Receptor Cellular_Response Inflammatory Response Signaling_Activation->Cellular_Response No_Response No Inflammatory Response Signaling_Inhibition->No_Response

References

Application Notes and Protocols for Utilizing Boc-MLF-TFA in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-methionyl-leucyl-phenylalanine (Boc-MLF-TFA) is a synthetic peptide that acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) pivotal in inflammatory responses and host defense mechanisms. At higher concentrations, it can also exhibit antagonistic effects on the formyl peptide receptor-like 1 (FPRL1). Its ability to specifically block the binding of native agonists, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), makes Boc-MLF-TFA an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel FPR1 modulators.

These application notes provide detailed protocols for the use of Boc-MLF-TFA in common HTS assays, including competitive binding, calcium mobilization, and superoxide (B77818) production assays. The information herein is intended to guide researchers in establishing robust and reproducible screening platforms for the identification of new chemical entities targeting the FPR1 signaling pathway.

Target: Formyl Peptide Receptor 1 (FPR1)

FPR1 is primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in mediating chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in response to formylated peptides derived from bacteria or damaged mitochondria.[1][2] Dysregulation of FPR1 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.

Boc-MLF-TFA: A Tool for FPR1 Antagonist Screening

Boc-MLF-TFA serves as a reference antagonist in HTS assays. By competing with a labeled agonist or a known activating ligand, it allows for the identification of compounds that either directly compete for the same binding site or allosterically modulate receptor function.

Data Presentation: Potency of FPR1 Antagonists

The following table summarizes the inhibitory concentrations (IC50) of various compounds targeting FPR1, providing a comparative landscape for newly identified antagonists.

CompoundAssay TypeCell Line/SystemAgonistIC50 (µM)
Boc-MLF Superoxide ProductionHuman NeutrophilsfMLF0.63
Compound 10 Calcium MobilizationFPR1-HL60fMLF~0.1
Compound 24a Calcium MobilizationFPR1-HL60fMLF0.07
Compound 25a Calcium MobilizationFPR1-HL60fMLF0.025
Isoflavone Derivatives Calcium MobilizationFPR1-HL60fMLF0.31 - 24.7
Methionine Benzimidazole 6 fMLF Binding InhibitionHuman NeutrophilsLabeled fMLFNot specified
Diamide 7 fMLF Binding InhibitionHuman NeutrophilsLabeled fMLFNot specified

Experimental Protocols

Competitive Radioligand Binding Assay (HTS Format)

This protocol describes a competitive binding assay to identify compounds that displace a radiolabeled ligand from FPR1.

Materials:

  • HEK293 cells stably expressing human FPR1

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [3H]-fMLF)

  • Boc-MLF-TFA (as a positive control antagonist)

  • Test compounds

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 384-well microplates

  • Microplate scintillation counter

Protocol:

  • Prepare membranes from HEK293-FPR1 cells.

  • In a 384-well plate, add test compounds at various concentrations. For control wells, add Boc-MLF-TFA (e.g., at a final concentration of 10 µM for maximal inhibition) or vehicle (for total binding).

  • Add the FPR1 membrane preparation to each well.

  • Add the radiolabeled ligand (e.g., [3H]-fMLF) at a concentration at or below its Kd.

  • Add SPA beads.

  • Incubate the plate with gentle agitation to allow the binding to reach equilibrium.

  • Centrifuge the plate to allow the beads to settle.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition of radioligand binding for each test compound relative to the controls.

Calcium Mobilization Assay (HTS Format)

This functional assay measures the ability of compounds to inhibit agonist-induced intracellular calcium release in cells expressing FPR1.

Materials:

  • HL-60 cells stably transfected with human FPR1 (FPR1-HL60) or another suitable cell line.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • fMLF (agonist)

  • Boc-MLF-TFA (as a positive control antagonist)

  • Test compounds

  • 384-well black, clear-bottom microplates

  • Fluorescent microplate reader with automated liquid handling

Protocol:

  • Seed FPR1-HL60 cells into 384-well plates and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Add test compounds or Boc-MLF-TFA to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescent microplate reader.

  • Initiate reading and establish a baseline fluorescence.

  • Automatically inject the agonist (fMLF) at a concentration that elicits a submaximal response (e.g., EC80).

  • Continue to monitor the fluorescence to measure the peak calcium response.

  • Calculate the percent inhibition of the fMLF-induced calcium response for each test compound.

Superoxide Production Assay (HTS Format)

This assay measures the production of superoxide radicals by neutrophils or other FPR1-expressing cells in response to an agonist, and the inhibitory effect of test compounds.

Materials:

  • Isolated human neutrophils or a suitable cell line (e.g., differentiated HL-60 cells).

  • Assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose).

  • Luminol (B1675438) or another suitable chemiluminescent substrate for superoxide detection.

  • Horseradish peroxidase (HRP) to enhance the signal.

  • fMLF (agonist).

  • Boc-MLF-TFA (as a positive control antagonist).

  • Test compounds.

  • 384-well white microplates.

  • Luminometer with automated injectors.

Protocol:

  • Prime the isolated neutrophils briefly with a cytokine like TNF-α if required.

  • In a 384-well plate, add the cell suspension.

  • Add the test compounds or Boc-MLF-TFA and incubate.

  • Add the detection reagent containing luminol and HRP.

  • Place the plate in the luminometer.

  • Inject the agonist (fMLF) to stimulate superoxide production.

  • Measure the chemiluminescence signal over time.

  • Determine the peak or integrated signal and calculate the percent inhibition for each test compound.

Mandatory Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist fMLF (Agonist) FPR1 FPR1 Agonist->FPR1 Binds G_protein Gαi / Gβγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves MAPK MAPK Pathway (ERK, p38) PI3K->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Response Cellular Responses (Chemotaxis, Superoxide Production) Ca_release->Cell_Response PKC->MAPK MAPK->Cell_Response BocMLF Boc-MLF-TFA (Antagonist) BocMLF->FPR1 Blocks

Caption: FPR1 Signaling Pathway and Point of Inhibition by Boc-MLF-TFA.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Compounds 1. Plate Test Compounds & Controls (Boc-MLF-TFA) Add_Cells 2. Add FPR1-expressing cells Plate_Compounds->Add_Cells Incubate1 3. Incubate Add_Cells->Incubate1 Add_Agonist 4. Add Agonist (fMLF) Incubate1->Add_Agonist Incubate2 5. Incubate Add_Agonist->Incubate2 Read_Signal 6. Read Signal (Fluorescence/Luminescence) Incubate2->Read_Signal Calc_Inhibition 7. Calculate % Inhibition Read_Signal->Calc_Inhibition Identify_Hits 8. Identify Hits Calc_Inhibition->Identify_Hits Dose_Response 9. Dose-Response Confirmation Identify_Hits->Dose_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-MLF Usage and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formyl peptide receptor 1 (FPR1) antagonist, Boc-MLF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting potential issues related to off-target effects, particularly those arising from trifluoroacetic acid (TFA) contamination.

Frequently Asked Questions (FAQs)

Q1: What is Boc-MLF and what is its primary mechanism of action?

A1: Boc-MLF (N-tert-Butyloxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor (GPCR) involved in chemotaxis and inflammatory responses.[3][4] Boc-MLF blocks the binding of FPR1 agonists, such as fMLF (N-formylmethionyl-leucyl-phenylalanine), thereby inhibiting downstream signaling pathways that lead to cellular responses like chemotaxis, superoxide (B77818) production, and degranulation.[1][2]

Q2: What are the potential off-target effects of Boc-MLF?

A2: The primary off-target effect of Boc-MLF is its activity on other members of the formyl peptide receptor family, particularly FPR2 (also known as FPRL1).[5][6] This cross-reactivity is generally observed at higher concentrations of Boc-MLF.[5][6] Additionally, commercially available Boc-MLF is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of peptide synthesis and purification.[7][8][9] Residual TFA can exert its own biological effects, including cytotoxicity and altered cell proliferation, which can be mistaken for off-target effects of the peptide itself.[10]

Q3: What is Trifluoroacetic Acid (TFA) and why is it present in my Boc-MLF sample?

A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[7][8][9] During the final lyophilization step, the peptide is obtained as a TFA salt, where the negatively charged TFA counter-ion is associated with positively charged residues on the peptide.

Q4: Can TFA interfere with my experiments?

A4: Yes. Residual TFA in peptide preparations can lead to experimental artifacts. It has been shown to be cytotoxic to various cell lines, with effects observed at concentrations as low as 10 nM.[10] It can inhibit cell proliferation in some cell types while stimulating it in others.[10] Therefore, it is crucial to consider the potential effects of TFA and, in many cases, to remove it from the peptide preparation.

Q5: How can I remove TFA from my Boc-MLF sample?

A5: TFA can be removed or exchanged for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate. The most common method is repeated lyophilization (freeze-drying) of the peptide from a dilute solution of the replacement acid (e.g., 100 mM HCl).[3][7][11] Ion-exchange chromatography is another effective method.[3][11] Detailed protocols for these procedures are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of cell death, even at low Boc-MLF concentrations. The observed cytotoxicity may be due to the TFA counter-ion rather than Boc-MLF itself.[10]1. Perform a TFA salt exchange to replace TFA with a more biocompatible counter-ion like HCl.[3][7][11]2. Run a control experiment with TFA alone at concentrations equivalent to those present in your Boc-MLF solution to assess its direct effect on your cells.3. Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of both the Boc-MLF TFA salt and the TFA-free Boc-MLF.
Incomplete or weak inhibition of fMLF-induced response. 1. The concentration of Boc-MLF may be too low to effectively compete with the fMLF concentration used.2. The peptide may have degraded due to improper storage or handling.1. Increase the concentration of Boc-MLF. A 10 to 100-fold molar excess of antagonist over agonist is a common starting point.2. Ensure Boc-MLF is stored at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh stock solutions regularly.
Inconsistent results between experiments. 1. Variability in the level of TFA contamination between different batches of Boc-MLF.2. Inconsistent cell health or passage number.1. For critical experiments, consider performing a TFA salt exchange on the entire batch of Boc-MLF to ensure consistency.2. Standardize cell culture conditions, including passage number and seeding density.
Apparent off-target effects at high Boc-MLF concentrations. Boc-MLF can inhibit FPR2/FPRL1 at concentrations above 10 µM.[5][6]1. Whenever possible, use Boc-MLF at concentrations below 10 µM to maintain selectivity for FPR1.2. If higher concentrations are necessary, consider using a more specific FPR1 antagonist or using cell lines that do not express FPR2 to confirm that the observed effect is FPR1-mediated.

Data Presentation

Table 1: Boc-MLF Receptor Specificity

ReceptorActivityReported Concentration/IC50Reference(s)
FPR1 AntagonistEC50 of 0.63 µM for inhibition of fMLF-induced superoxide production.[2]
FPR2/FPRL1 Partial AntagonistInhibition observed at concentrations > 10 µM.[5][6]

Table 2: Reported Effects of TFA on Cultured Cells

EffectCell Type(s)Effective ConcentrationReference(s)
Inhibition of cell proliferationFetal rat osteoblasts, articular chondrocytes10 nM - 100 nM[10]
CytotoxicityVarious cell linesnM to µM range[12]
Altered secondary structure of peptidesGeneralNot specified[7]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for TFA salt exchange.[3][7][11]

Materials:

  • This compound salt

  • 100 mM Hydrochloric Acid (HCl) solution, sterile

  • Nuclease-free water, sterile

  • Lyophilizer (freeze-dryer)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Dissolve the this compound salt in 100 mM HCl to a concentration of 1 mg/mL.

  • Allow the solution to stand at room temperature for 1-5 minutes.

  • Freeze the solution rapidly, for example, by immersing the tube in liquid nitrogen or a dry ice/ethanol slurry.

  • Lyophilize the frozen sample overnight, or until all the solvent has been removed.

  • To ensure complete removal of TFA, repeat steps 1-4 at least two more times. For the final reconstitution after the last lyophilization, use sterile nuclease-free water or your desired experimental buffer.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general method to assess cytotoxicity, which can be used to evaluate the effects of TFA.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Boc-MLF (TFA salt and TFA-free) and TFA solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of your test compounds (Boc-MLF with TFA, TFA-free Boc-MLF, and TFA alone) in culture medium.

  • Remove the medium from the cells and add 100 µL of the medium containing the test compounds. Include appropriate vehicle controls (e.g., medium with the highest concentration of DMSO or HCl used for dilutions).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 3: Calcium Flux Assay for FPR1 Activation

This protocol outlines a general procedure for measuring intracellular calcium mobilization upon FPR1 activation.

Materials:

  • Cells expressing FPR1 (e.g., neutrophils, transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • fMLF (agonist)

  • Boc-MLF (antagonist)

  • Fluorometric plate reader or flow cytometer capable of kinetic readings

Procedure:

  • Harvest cells and resuspend them in HBSS at a concentration of 1-5 x 10^6 cells/mL.

  • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in the presence of a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Resuspend the cells in HBSS and transfer them to a 96-well plate.

  • To assess antagonism, pre-incubate the cells with various concentrations of Boc-MLF for 10-30 minutes.

  • Measure the baseline fluorescence for a short period.

  • Add the FPR1 agonist fMLF and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space fMLF fMLF FPR1 FPR1 fMLF->FPR1 Activates Boc-MLF Boc-MLF Boc-MLF->FPR1 Inhibits G_Protein Gαβγ FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream_Effects Chemotaxis, Superoxide Production, Degranulation Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified FPR1 signaling pathway and the inhibitory action of Boc-MLF.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_TFA Is TFA a potential issue? Start->Check_TFA TFA_Exchange Perform TFA salt exchange (e.g., with HCl) Check_TFA->TFA_Exchange Yes Check_Concentration Is Boc-MLF concentration optimal? Check_TFA->Check_Concentration No TFA_Control Run TFA-only control experiment TFA_Exchange->TFA_Control Re-evaluate Problem resolved? TFA_Control->Re-evaluate Re-evaluate->Check_Concentration No End Problem Resolved Re-evaluate->End Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response Unsure Check_Specificity Is concentration > 10 µM? Check_Concentration->Check_Specificity Yes Dose_Response->Check_Specificity Consider_FPR2 Consider off-target effects on FPR2 Check_Specificity->Consider_FPR2 Yes Consult_Literature Consult further literature/support Check_Specificity->Consult_Literature No Consider_FPR2->Consult_Literature TFA_Removal_Workflow Start Start: Boc-MLF with TFA Dissolve Dissolve in 100 mM HCl Start->Dissolve Freeze Rapid Freeze (e.g., Liquid Nitrogen) Dissolve->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Repeat_Check Repeat 2-3 times? Lyophilize->Repeat_Check Repeat_Check->Dissolve Yes Reconstitute Reconstitute in experimental buffer Repeat_Check->Reconstitute No End End: TFA-free Boc-MLF Reconstitute->End

References

Technical Support Center: Residual TFA Removal from Synthetic Boc-MLF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual trifluoroacetic acid (TFA) from synthetic Boc-Met-Leu-Phe-OH (Boc-MLF). Residual TFA from peptide synthesis and purification can interfere with biological assays, making its removal a critical step for reliable experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove residual TFA from my synthetic Boc-MLF?

A1: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis for cleavage of the peptide from the resin and during HPLC purification.[3][5][6] However, residual TFA can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays by altering cell growth and viability.[1][2]

  • Interference with Biological Activity: As a strong acid, TFA can alter the local pH and the secondary structure of peptides, potentially affecting the biological activity of Boc-MLF as a formyl peptide receptor (FPR) antagonist.[2][5][6]

  • Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy, and can introduce variability in biological assays.[1][2]

Q2: What are the common methods for removing residual TFA from peptide preparations like Boc-MLF?

A2: Several methods can be employed to remove or exchange the TFA counter-ion. The most common methods include:

  • Lyophilization with a stronger acid (e.g., HCl): This involves dissolving the peptide in a dilute solution of a stronger, more biologically compatible acid and then lyophilizing. The stronger acid displaces the TFA, which is removed as a volatile component during freeze-drying.[1][5][6]

  • Ion-Exchange Chromatography (IEX): This technique separates the peptide from the TFA counter-ion based on charge. The peptide is bound to a charged resin, allowing the TFA to be washed away, and then the peptide is eluted with a different salt solution.[1][7]

  • Precipitation: This method involves precipitating the peptide from a solution using a solvent in which the peptide is insoluble but TFA is soluble, such as cold diethyl ether.[8]

  • Reverse-Phase HPLC with a different ion-pairing agent: The peptide can be re-purified using HPLC with a mobile phase containing a more biologically benign acid, such as acetic acid.[7][9]

Q3: How do I choose the best TFA removal method for Boc-MLF?

A3: The optimal method depends on the specific requirements of your experiment, including the desired final purity, acceptable peptide loss, and available equipment. For a hydrophobic peptide like Boc-MLF, precipitation or reverse-phase HPLC might be effective. However, if complete removal is critical for a sensitive biological assay, ion-exchange chromatography or repeated lyophilization cycles with HCl may be necessary.

Q4: How can I quantify the amount of residual TFA in my Boc-MLF sample?

A4: Several analytical methods can be used to determine the concentration of residual TFA, including:

  • Ion Chromatography[10][11]

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance)[12]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy[12]

  • HPLC with an Evaporative Light-Scattering Detector (ELSD)[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low peptide recovery after TFA removal - Peptide loss during multiple lyophilization cycles.- Non-specific binding to chromatography columns or labware.- Peptide precipitation during ion-exchange chromatography.- Minimize transfer steps and ensure the lyophilizer is functioning correctly.- Use low-protein-binding tubes and pipette tips.[1]- Optimize the buffer pH and ionic strength for ion-exchange chromatography to ensure peptide solubility.[1]
Incomplete TFA removal - Insufficient number of lyophilization cycles.- Inefficient displacement of TFA by the new counter-ion.- Inadequate washing during precipitation or chromatography.- Repeat the lyophilization cycle with HCl at least two to three times.[5][6]- Ensure the displacing acid (e.g., HCl) is in sufficient excess.- Increase the number of washes with cold diethyl ether during precipitation.[8] Increase the wash volume in ion-exchange chromatography.
Peptide degradation - Exposure to harsh acidic conditions for extended periods.- Minimize the incubation time in acidic solutions. Perform lyophilization cycles promptly.
Boc-MLF is difficult to dissolve after TFA removal - Change in the peptide's salt form affecting its solubility.- Test a range of biologically compatible solvents and buffers to find one that effectively solubilizes the new salt form of the peptide.

Experimental Protocols

Method 1: TFA Removal by Lyophilization with HCl

This method relies on the displacement of the weaker acid (TFA) by a stronger acid (HCl), followed by the removal of the volatile TFA during freeze-drying.[1][5][6]

Protocol:

  • Dissolution: Dissolve the Boc-MLF peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5][6]

  • Incubation: Let the solution stand at room temperature for at least 1 minute.[1][5][6]

  • Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[1][5][6]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[1][5][6]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

TFA_Removal_by_Lyophilization cluster_workflow Workflow: TFA Removal by Lyophilization with HCl start Start: Boc-MLF (TFA Salt) dissolve 1. Dissolve Peptide in dH2O start->dissolve acidify 2. Acidify (2-10 mM HCl) dissolve->acidify incubate 3. Incubate (1 min, RT) acidify->incubate freeze 4. Freeze (Liquid N2) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat_check Repeat 2x? lyophilize->repeat_check repeat_check->dissolve Yes end End: Boc-MLF (HCl Salt) repeat_check->end No

Caption: Experimental workflow for removing residual TFA from synthetic peptides by lyophilization with HCl.

Method 2: TFA Removal by Ion-Exchange Chromatography (IEX)

This method separates the positively charged peptide from the negatively charged TFA counter-ion using an anion exchange resin.

Protocol:

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[1]

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the Boc-MLF peptide is positively charged.

  • Sample Loading: Dissolve the Boc-MLF peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[1]

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of sodium chloride or sodium acetate (B1210297) can be used.

  • Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[1]

TFA_Removal_by_IEX cluster_workflow Workflow: TFA Removal by Ion-Exchange Chromatography start Start: Boc-MLF (TFA Salt) prepare_resin 1. Prepare & Equilibrate Anion Exchange Column start->prepare_resin load_sample 2. Load Peptide Sample prepare_resin->load_sample wash_column 3. Wash Column (Removes TFA) load_sample->wash_column elute_peptide 4. Elute Peptide (e.g., NaCl Gradient) wash_column->elute_peptide desalt 5. Desalt & Lyophilize (Optional) elute_peptide->desalt end End: Boc-MLF (New Salt Form) desalt->end

Caption: Experimental workflow for removing residual TFA from synthetic peptides using ion-exchange chromatography.

Method 3: TFA Removal by Ether Precipitation

This is a relatively simple and rapid method for removing the bulk of TFA and other small molecule impurities.

Protocol:

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or a small amount of acetonitrile/water).

  • Precipitation: Add the peptide solution dropwise to a large volume (at least 10-fold excess) of cold diethyl ether (~ -70°C). The peptide should precipitate out of the solution.[8]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.[8]

  • Washing: Decant the supernatant and resuspend the peptide pellet in fresh cold diethyl ether. Repeat this wash step 3-4 times to ensure thorough removal of TFA.[8]

  • Drying: After the final wash, decant the ether and allow the peptide pellet to air dry in a fume hood to remove residual ether.

Boc-MLF Mechanism of Action

Boc-MLF acts as an antagonist to the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in inflammatory responses. By binding to FPR, Boc-MLF blocks the binding of agonists like f-Met-Leu-Phe (fMLF), thereby inhibiting downstream signaling pathways that lead to cellular responses such as superoxide (B77818) production.[13]

Boc_MLF_Antagonism cluster_pathway Boc-MLF as an FPR Antagonist boc_mlf Boc-MLF fpr FPR (Formyl Peptide Receptor) boc_mlf->fpr inhibition Inhibition fmlf fMLF (Agonist) fmlf->fpr Binds & Activates g_protein G-protein Activation fpr->g_protein downstream Downstream Signaling (e.g., Superoxide Production) g_protein->downstream

Caption: Boc-MLF acts as an antagonist, blocking the activation of the Formyl Peptide Receptor (FPR) by agonists.

References

Addressing Boc-MLF TFA instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-MLF-TFA, a common antagonist of the Formyl Peptide Receptor 1 (FPR1). The focus is to address its instability in aqueous solutions and provide practical guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Boc-MLF-TFA and what is its primary use in research?

A1: Boc-MLF-TFA is the trifluoroacetate (B77799) salt of N-tert-Butyloxycarbonyl-Methionyl-Leucyl-Phenylalanine. It is a synthetic peptide that acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1). In research, it is primarily used to block the signaling pathways activated by FPR1 agonists, thereby helping to elucidate the role of this receptor in various physiological and pathological processes, including inflammation and immune responses.

Q2: I've heard that Boc-MLF-TFA can be unstable in aqueous solutions. What are the main reasons for this instability?

A2: The instability of Boc-MLF-TFA in aqueous solutions can be attributed to two main factors:

  • Hydrolysis of the Boc protecting group: The N-terminal tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[] The trifluoroacetic acid (TFA) counterion can create a locally acidic microenvironment when dissolved in water, which may promote the slow hydrolysis of the Boc group, leading to the formation of the inactive deprotected peptide.

  • General Peptide Degradation: Like all peptides, Boc-MLF is susceptible to degradation in aqueous solutions through mechanisms such as oxidation of the methionine residue and hydrolysis of peptide bonds, particularly at non-neutral pH and elevated temperatures.

Q3: What is the role of the TFA (trifluoroacetate) counterion, and can it affect my experiments?

A3: TFA is a remnant from the solid-phase synthesis and purification process of the peptide.[2] While often considered an inert counterion, residual TFA in your peptide preparation can have several undesirable effects:

  • Cellular Toxicity: TFA has been shown to be toxic to cells in culture, which can lead to misleading results in cell-based assays.[3][4]

  • Interference with Biological Activity: The presence of TFA can alter the conformation and biological activity of the peptide.[2]

  • Assay Interference: TFA can interfere with certain analytical techniques.[3]

For sensitive applications, it is highly recommended to exchange the TFA counterion for a more biocompatible one, such as chloride or acetate.

Q4: How should I prepare a stock solution of Boc-MLF-TFA?

A4: The recommended solvent for preparing a stock solution of Boc-MLF-TFA is dimethyl sulfoxide (B87167) (DMSO).[5] It is soluble up to 2 mg/mL in DMSO. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q5: What is the best way to prepare aqueous working solutions from a DMSO stock?

A5: To prepare an aqueous working solution, the DMSO stock should be serially diluted in the desired aqueous buffer (e.g., PBS, cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and mix thoroughly to avoid precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects on the biological system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The peptide has low solubility in the aqueous buffer. The concentration of the peptide in the final solution is too high.Decrease the final concentration of the peptide. Increase the percentage of DMSO in the final solution (be mindful of its effects on your experiment). Consider using a different aqueous buffer or adding a solubilizing agent, if compatible with your assay.
Loss of antagonist activity over time in aqueous solution. Degradation of the peptide (e.g., hydrolysis of the Boc group). Adsorption of the peptide to plasticware.Prepare fresh aqueous working solutions for each experiment. Store aqueous solutions at 4°C for short-term use (hours) and discard any unused solution. For longer-term storage, use aliquoted DMSO stocks at -20°C or -80°C.[5]
Inconsistent or unexpected results in cell-based assays. Interference from the TFA counterion.[2][4] Degradation of the peptide leading to reduced potency.Perform a TFA-to-chloride or TFA-to-acetate exchange on your peptide stock (see Experimental Protocols). Confirm the purity and integrity of your Boc-MLF-TFA stock using HPLC/MS.
Difficulty dissolving the lyophilized peptide. The peptide has poor solubility in the chosen solvent.For initial stock preparation, use DMSO.[5] If attempting to dissolve directly in an aqueous buffer, the process may be slow. Gentle vortexing or sonication may aid dissolution. However, for best results, a DMSO stock is recommended.

Data Presentation

Table 1: Technical Data for Boc-MLF

PropertyValueReference(s)
Molecular Weight509.66 g/mol
FormulaC₂₅H₃₉N₃O₆S
SequenceBoc-Met-Leu-Phe
Purity≥95% (HPLC)
SolubilitySoluble to 2 mg/mL in DMSO
Storage of SolidStore at -20°C
Storage of DMSO StockStore in aliquots at -20°C or -80°C[5]

Table 2: Factors Affecting Boc-MLF Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
pH Acidic pH can accelerate the hydrolysis of the Boc group.Maintain a neutral pH (6.5-7.5) for aqueous working solutions.
Temperature Higher temperatures increase the rate of degradation.Prepare and use aqueous solutions at room temperature or on ice. For storage, use frozen DMSO aliquots.
TFA Counterion Can create a locally acidic environment and interfere with assays.For sensitive experiments, exchange TFA for a more biocompatible counterion like chloride or acetate.
Freeze-Thaw Cycles Can lead to peptide degradation and aggregation.Aliquot stock solutions to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Chloride (HCl) Exchange

This protocol is for exchanging the TFA counterion with chloride, which is generally more biocompatible for cell-based assays.

Materials:

  • Boc-MLF-TFA

  • 100 mM Hydrochloric acid (HCl)

  • Distilled water

  • Lyophilizer

Procedure:

  • Dissolve the Boc-MLF-TFA peptide in 100 mM HCl.

  • Allow the solution to stand at room temperature for 1 minute.[6]

  • Freeze the solution, preferably in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed to obtain the peptide hydrochloride salt.[6][7]

  • To ensure complete removal of TFA, this process may need to be repeated 2-3 times by re-dissolving the lyophilized peptide in distilled water and re-lyophilizing.[6]

Protocol 2: General Protocol for Assessing Peptide Stability by HPLC-MS

This protocol provides a general framework for evaluating the stability of Boc-MLF in a specific aqueous buffer over time.

Materials:

  • Boc-MLF stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Prepare a fresh aqueous solution of Boc-MLF at the desired concentration by diluting the DMSO stock in the aqueous buffer.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC-MS system to obtain an initial chromatogram and mass spectrum. This will serve as the baseline for purity and identity.

  • Incubate the remaining aqueous solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC-MS.

  • Compare the chromatograms and mass spectra from each time point to the t=0 sample.

    • Data Analysis:

      • Monitor the peak area of the intact Boc-MLF (m/z corresponding to the protonated molecule). A decrease in this peak area over time indicates degradation.

      • Look for the appearance of new peaks in the chromatogram. Analyze the mass spectra of these new peaks to identify potential degradation products, such as the de-Boc-protected MLF peptide.

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Boc-MLF Boc-MLF FPR1 FPR1 Boc-MLF->FPR1 Antagonist (Blocks) FPR1_Agonist FPR1_Agonist FPR1_Agonist->FPR1 Agonist (Activates) G_Protein Gαi/βγ FPR1->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Downstream Downstream Signaling PLC->Downstream PI3K->Downstream MAPK->Downstream

Caption: FPR1 Signaling Pathway and Inhibition by Boc-MLF.

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting start Lyophilized Boc-MLF-TFA dissolve Dissolve in DMSO (Stock Solution) start->dissolve dilute Dilute in Aqueous Buffer (Working Solution) dissolve->dilute tfa_exchange TFA/HCl Exchange dissolve->tfa_exchange If TFA is an issue incubate Incubate at Desired Temperature (e.g., 37°C) dilute->incubate sample Sample at t=0, 1, 4, 8, 24h incubate->sample analyze Analyze by HPLC-MS sample->analyze check_purity Check Purity & Integrity analyze->check_purity tfa_exchange->check_purity

Caption: Workflow for Boc-MLF Solution Preparation and Stability Testing.

logical_relationship cluster_causes Potential Causes cluster_solutions Solutions instability Observed Instability (e.g., loss of activity) boc_hydrolysis Boc Group Hydrolysis instability->boc_hydrolysis peptide_degradation General Peptide Degradation instability->peptide_degradation tfa_interference TFA Counterion Interference instability->tfa_interference control_ph_temp Control pH and Temperature boc_hydrolysis->control_ph_temp fresh_solutions Prepare Fresh Solutions peptide_degradation->fresh_solutions peptide_degradation->control_ph_temp tfa_exchange TFA Exchange (e.g., to HCl) tfa_interference->tfa_exchange

Caption: Troubleshooting Logic for Boc-MLF-TFA Instability.

References

How to minimize non-specific binding of Boc-MLF TFA in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-MLF TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by minimizing non-specific binding of this potent formyl peptide receptor 1 (FPR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic N-t-butoxycarbonyl (Boc)-protected tripeptide, Methionyl-Leucyl-Phenylalanine, supplied as a trifluoroacetate (B77799) (TFA) salt. It functions as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor involved in chemotaxis and inflammatory responses.[1][2] By binding to FPR1, Boc-MLF blocks the downstream signaling cascades typically initiated by N-formylated peptide agonists like fMLF. At higher concentrations, it may also exhibit inhibitory effects on Formyl Peptide Receptor-Like 1 (FPRL1).[3][4][5]

Q2: What are the common causes of non-specific binding with this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobicity: The Boc protecting group and the amino acid side chains contribute to the hydrophobic nature of the peptide, which can lead to interactions with hydrophobic surfaces on plastics, membranes, and other proteins.[6]

  • Ionic Interactions: The peptide can have charged regions that may interact with oppositely charged surfaces or molecules.[7]

  • Concentration: Using excessively high concentrations of this compound can lead to an increase in non-specific binding.[4][5]

  • Assay System: The choice of cell lines, membranes, and buffer components can significantly influence the extent of non-specific binding.

Q3: How does the TFA salt form affect my experiments?

Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counterion in the final product.[8] While generally not a problem, residual TFA can in some sensitive assays influence cell viability or enzymatic activity. For most standard binding and functional assays, the low levels of TFA present are unlikely to interfere. However, if you suspect TFA interference, consider exchanging the counterion to chloride.[8]

Troubleshooting Guide: Minimizing Non-Specific Binding

High background signal or inconsistent results in your experiments with this compound may be due to non-specific binding. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Step 1: Optimizing Your Assay Buffer

The composition of your assay buffer is the first line of defense against non-specific binding.

Component Recommendation Mechanism of Action
Blocking Proteins Bovine Serum Albumin (BSA) at 0.1-5% or Casein at 0.1-1%.[7][9]Coats surfaces to prevent the hydrophobic peptide from binding to plasticware or other proteins.[7][9]
Detergents Non-ionic detergents like Tween-20 or Triton X-100 at 0.01-0.1%.[10][11]Disrupts hydrophobic interactions that cause non-specific binding.[10]
Salt Concentration Increase NaCl concentration (e.g., 150-300 mM).Shields ionic interactions between the peptide and charged surfaces.[7]
pH Adjust the pH of the buffer to be near the isoelectric point of your target protein or to neutralize the charge of your experimental surface.[7][10]Minimizes charge-based interactions.
Step 2: Modifying Your Experimental Protocol
Parameter Recommendation Rationale
Pre-blocking Incubate plates/cells with blocking buffer for 1-2 hours at room temperature or overnight at 4°C before adding this compound.Saturates non-specific binding sites on the experimental surfaces.
Washing Steps Increase the number and duration of wash steps after incubation with this compound. Use a wash buffer containing a low concentration of detergent (e.g., 0.05% Tween-20).Removes unbound and weakly bound peptide.
Incubation Time Minimize incubation time to the shortest duration necessary to achieve specific binding.Reduces the opportunity for non-specific interactions to occur.[6]
Choice of Plates Use low-binding microplates, especially for sensitive assays at low concentrations of the peptide.[12]Reduces binding of the hydrophobic peptide to the plastic surface.
Step 3: Validating Specificity

To confirm that the observed signal is due to specific binding to FPR1, perform the following control experiments:

Control Experiment Expected Outcome
Competition Assay Co-incubation with an excess of an unlabeled FPR1 agonist (e.g., fMLF) should displace the binding of a labeled version of this compound or reduce its inhibitory effect.
Cell Line Control Use a cell line that does not express FPR1.
Antagonist Control Pre-incubate with a different, structurally unrelated FPR1 antagonist.

Experimental Protocols

Protocol 1: General Cell-Based Functional Assay (e.g., Calcium Mobilization)

This protocol provides a starting point for assessing the antagonist activity of this compound while minimizing non-specific binding.

Materials:

  • FPR1-expressing cells (e.g., HL-60 cells)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Blocking Buffer: Assay Buffer with 1% BSA.

  • Wash Buffer: Assay Buffer with 0.05% Tween-20.

  • This compound stock solution (10 mM in DMSO).

  • FPR1 agonist (e.g., fMLF).

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

Procedure:

  • Cell Preparation:

    • Harvest and wash cells in Assay Buffer.

    • Resuspend cells in Assay Buffer at the desired concentration.

    • Load cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in Assay Buffer.

  • Plate Preparation and Blocking:

    • Pipette 50 µL of Blocking Buffer into each well of a 96-well low-binding plate.

    • Incubate for 1 hour at 37°C.

    • Aspirate the blocking buffer.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells.

    • Add 50 µL of the cell suspension to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare the FPR1 agonist (fMLF) at a concentration that gives a submaximal response (e.g., EC₈₀).

    • Add 25 µL of the fMLF solution to the wells.

    • Immediately measure the change in fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist response by this compound.

    • Determine the IC₅₀ value of this compound.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC₅₀ (Superoxide Production) 0.63 µMfMLF-induced superoxide (B77818) production in neutrophils.[1][2]
Effective Antagonist Concentration < 10 µMTo maintain specificity for FPR1 over FPRL1 in neutrophil activation assays.[4]
Solubility Up to 2 mg/mL in DMSO[1]

Visualizations

FPR1 Signaling Pathway and Point of Inhibition by this compound

FPR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 BocMLF This compound (Antagonist) BocMLF->FPR1 Blocks G_protein Gαi / Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Inflammatory Response Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis

Caption: FPR1 signaling cascade and the inhibitory action of this compound.

Troubleshooting Workflow for Non-Specific Binding

Troubleshooting_Workflow Start High Background or Inconsistent Results CheckBuffer 1. Optimize Assay Buffer Start->CheckBuffer AddBlocking Add/Increase Blocking Protein (0.1-5% BSA or Casein) CheckBuffer->AddBlocking Hydrophobic/ Protein interactions? AddDetergent Add Non-ionic Detergent (0.01-0.1% Tween-20) CheckBuffer->AddDetergent Hydrophobic interactions? AdjustSalt Increase Salt (NaCl) Concentration CheckBuffer->AdjustSalt Ionic interactions? CheckProtocol 2. Modify Protocol AddBlocking->CheckProtocol AddDetergent->CheckProtocol AdjustSalt->CheckProtocol PreBlock Implement Pre-blocking Step CheckProtocol->PreBlock IncreaseWash Increase Wash Steps CheckProtocol->IncreaseWash ReduceTime Reduce Incubation Time CheckProtocol->ReduceTime Validate 3. Perform Control Experiments PreBlock->Validate IncreaseWash->Validate ReduceTime->Validate Competition Competition Assay Validate->Competition NegativeCell Negative Cell Line Control Validate->NegativeCell Success Problem Solved: Low Background & Specific Signal Competition->Success NegativeCell->Success

Caption: A logical workflow for troubleshooting non-specific binding issues.

References

Overcoming poor reproducibility in Boc-MLF TFA experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor reproducibility in Boc-MLF TFA experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-MLF and what is its primary mechanism of action?

A1: Boc-MLF (N-tert-Butoxycarbonyl-Met-Leu-Phe) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1)[1][2]. FPR1 is a G protein-coupled receptor found on the surface of various immune cells, such as neutrophils, and is involved in chemotaxis and inflammation. Boc-MLF works by binding to FPR1, thereby blocking the binding of agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF) and inhibiting downstream signaling pathways that lead to cellular responses like superoxide (B77818) production, degranulation, and chemotaxis[3][1][4].

Q2: What is TFA and why is it present in my Boc-MLF peptide?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis of peptides for cleaving the newly synthesized peptide from the resin support[5][6][7]. It is also frequently used as an ion-pairing agent during the purification of peptides by reversed-phase high-performance liquid chromatography (RP-HPLC)[6][7]. As a result, synthetic peptides like Boc-MLF are often supplied as TFA salts, meaning that the positively charged amino groups of the peptide are associated with negatively charged trifluoroacetate (B77799) counter-ions[8][9]. Residual TFA can be present in the final lyophilized peptide product, with amounts potentially ranging from 10% to 40% of the total weight.

Q3: How can residual TFA affect my experiments and lead to poor reproducibility?

A3: Residual TFA is a significant source of experimental variability for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells, even at low concentrations. Some studies have reported inhibitory effects on cell growth at concentrations as low as 10 nM, with more pronounced cytotoxicity often observed above 100 µM[8][9][10][11]. This can lead to inconsistent results in cell-based assays.

  • Alteration of Peptide Activity: The TFA counter-ion can interact with the peptide, potentially altering its secondary structure and, consequently, its biological activity and binding affinity to its receptor[8][9].

  • pH Changes: As a strong acid, TFA can lower the pH of your cell culture medium or assay buffer, which can negatively impact cell health and the function of cellular proteins[10].

  • Off-Target Effects: TFA has been reported to have its own biological effects, such as stimulating or inhibiting cell proliferation and interfering with signaling pathways, which can confound the specific effects of the peptide you are studying[8][9].

Q4: My experiment with Boc-MLF is showing high variability between batches. Could TFA be the cause?

A4: Yes, high variability between different batches of Boc-MLF is a strong indicator of inconsistent residual TFA levels. If one batch has a significantly higher TFA content than another, it could lead to differences in cell viability, peptide activity, and overall experimental outcome, resulting in poor reproducibility[10].

Q5: Are there situations where the presence of TFA might be acceptable?

A5: For non-cellular or non-biological applications, the presence of TFA might not be a concern. However, for most cell-based assays, in vivo studies, and other sensitive biological experiments, the presence of TFA is highly discouraged due to its potential to introduce artifacts and variability[9]. It is generally recommended to remove TFA or use a peptide synthesized with a more biologically compatible counter-ion, like acetate (B1210297) or hydrochloride[7].

Troubleshooting Guides

Problem 1: High background signal or unexpected cellular response in control wells (Boc-MLF alone).
  • Possible Cause: The residual TFA in your Boc-MLF preparation is causing a cellular response. TFA can be cytotoxic or, in some cases, stimulate cells, leading to a high background signal[8][9].

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a solution of TFA (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your Boc-MLF stock solution. Treat your cells with this TFA-only control to see if it elicits a similar response.

    • Perform a TFA Dose-Response: Test a range of TFA concentrations on your cells to determine the maximum non-toxic concentration for your specific cell line and assay conditions.

    • Remove TFA from your Peptide: Use one of the methods described in the "Experimental Protocols" section to exchange the TFA for a more inert counter-ion like chloride.

Problem 2: Inconsistent inhibition of fMLF-induced response by Boc-MLF.
  • Possible Cause 1: Inaccurate Peptide Concentration. The presence of a significant amount of TFA in your lyophilized peptide means the actual peptide concentration in your stock solution is lower than calculated based on the total weight.

  • Troubleshooting Steps:

    • Quantify Peptide Concentration: If possible, determine the net peptide content of your preparation. This can sometimes be provided by the manufacturer.

    • Empirical Dose-Response: Perform a detailed dose-response curve for your Boc-MLF preparation to determine the empirical IC50 for inhibiting the fMLF response in your specific assay. Do not rely solely on literature values.

  • Possible Cause 2: Boc-MLF Solubility Issues. Boc-MLF may not be fully dissolved, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Proper Solubilization: Ensure you are using the recommended solvent (e.g., DMSO) to prepare your stock solution[1]. Briefly vortex or sonicate if necessary to ensure complete dissolution.

    • Fresh Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[12].

  • Possible Cause 3: Off-target effects at high concentrations. At high micromolar concentrations, Boc-MLF may have inhibitory effects on other formyl peptide receptors, such as FPR2, which could complicate the interpretation of your results if your cells express multiple FPRs[4][13][14].

  • Troubleshooting Steps:

    • Use the Lowest Effective Concentration: From your dose-response curve, use the lowest concentration of Boc-MLF that gives you maximal inhibition of the FPR1-mediated response.

    • Consider More Specific Antagonists: If specificity is a major concern, you may need to consider other, more specific FPR1 antagonists, such as Cyclosporin H[4][14].

Problem 3: Low signal-to-noise ratio in the assay.
  • Possible Cause: Several factors can contribute to a low signal-to-noise ratio in cellular assays.

  • Troubleshooting Steps:

    • Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without overcrowding[15].

    • Optimize Agonist (fMLF) Concentration: Perform a dose-response curve for fMLF to determine the EC50 and the optimal concentration to use for your inhibition studies. Using a concentration at or near the EC80 is often a good starting point.

    • Optimize Incubation Times: The kinetics of the cellular response can vary. Optimize the incubation times for both the antagonist (Boc-MLF) and the agonist (fMLF)[15].

    • Check Reagent Quality: Ensure all reagents, including buffers and detection agents, are fresh and of high quality[16].

Quantitative Data Summary

ParameterValueReference(s)
Boc-MLF IC50 (fMLF-induced superoxide production) 0.63 µM[12]
Typical Residual TFA Content in Synthetic Peptides 10% - 40% (by weight)
TFA Concentration Causing Cellular Toxicity As low as 10 nM; often more pronounced >100 µM[9][10][11]
Recommended Boc-MLF Concentration to avoid off-target effects on FPR2 < 10 µM[4][14]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This method replaces the trifluoroacetate counter-ion with a chloride ion.

  • Dissolution: Dissolve the TFA-containing peptide in a dilute solution of hydrochloric acid (e.g., 10 mM HCl) at a concentration of approximately 1 mg/mL[5][17].

  • Incubation: Let the solution stand at room temperature for at least one minute[5].

  • Freezing: Rapidly freeze the solution, preferably using liquid nitrogen[5].

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed[5].

  • Repeat: To ensure complete removal of TFA, repeat steps 1-4 at least two more times[5].

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer.

Protocol 2: fMLF-Induced Superoxide Production Assay

This protocol measures the production of superoxide radicals by neutrophils in response to fMLF, a process that should be inhibited by Boc-MLF.

  • Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) to a density of 1 x 10^6 cells/mL[1].

  • Pre-incubation with Boc-MLF: Pre-incubate the cells with various concentrations of Boc-MLF (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Detection Reagent Addition: Add a superoxide detection reagent, such as isoluminol (100 µM) and horseradish peroxidase (40 U/mL), to the cell suspension and incubate for 5 minutes at 37°C[1].

  • Assay Plate Preparation: Add 200 µL of the cell mixture to each well of a white 96-well plate[1].

  • Signal Measurement: Measure the basal chemiluminescence for 5 minutes.

  • Stimulation: Add fMLF to the desired final concentration (e.g., EC80 concentration determined from a prior dose-response curve) to stimulate superoxide production.

  • Data Acquisition: Immediately begin measuring the chemiluminescence signal over time (e.g., for 20 minutes) using a plate reader[1].

Protocol 3: fMLF-Induced Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon FPR1 activation by fMLF, which should be blocked by Boc-MLF.

  • Cell Preparation: Plate cells expressing FPR1 (e.g., transfected RBL cells or differentiated HL-60 cells) in a black-wall, clear-bottom 96-well plate and grow to 70-80% confluency[1].

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES, Ca2+, and Mg2+) and then load them with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) for 1 hour at 37°C, according to the manufacturer's instructions[1].

  • Pre-incubation with Boc-MLF: Pre-incubate the cells with various concentrations of Boc-MLF (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at room temperature[18].

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation).

  • Stimulation and Data Acquisition: Program the instrument to add fMLF at the desired final concentration and immediately begin reading the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) over time to measure the intracellular calcium flux[1].

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Blocks G_protein Gi/o Protein FPR1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates MAPK MAPK Activation (ERK1/2, p38) G_alpha->MAPK PLC PLCβ G_betagamma->PLC PI3K PI3Kγ G_betagamma->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization PI3K->MAPK PKC PKC Activation Ca_mobilization->PKC Cellular_Response Cellular Response (Chemotaxis, Superoxide Production, Degranulation) Ca_mobilization->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: FPR1 signaling pathway initiated by fMLF and inhibited by Boc-MLF.

Troubleshooting_Workflow cluster_tfa_actions TFA Mitigation Strategy cluster_other_issues General Assay Optimization start Experiment Shows Poor Reproducibility check_tfa Is Residual TFA a Potential Issue? start->check_tfa tfa_yes Yes check_tfa->tfa_yes Yes tfa_no No check_tfa->tfa_no No run_tfa_control Run TFA-only Control in Assay tfa_yes->run_tfa_control order_new Order Peptide as Acetate/HCl Salt tfa_yes->order_new optimize_params Optimize Assay Parameters: - Cell Density - Reagent Concentrations - Incubation Times tfa_no->optimize_params remove_tfa Remove TFA from Peptide (HCl Exchange or IEX) run_tfa_control->remove_tfa re_evaluate Re-run Experiment and Evaluate Reproducibility remove_tfa->re_evaluate order_new->re_evaluate check_peptide Verify Peptide Integrity: - Correct Solubilization - Fresh Dilutions - Proper Storage optimize_params->check_peptide check_peptide->re_evaluate success Reproducibility Improved re_evaluate->success Yes fail Still Irreproducible re_evaluate->fail No fail->optimize_params Re-optimize

Caption: Troubleshooting workflow for poor reproducibility in Boc-MLF experiments.

References

Potential cytotoxicity of Boc-MLF TFA at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-MLF TFA. This guide is designed for researchers, scientists, and drug development professionals to address potential issues and answer frequently asked questions regarding the use of this compound, with a particular focus on its potential cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the trifluoroacetate (B77799) salt of Boc-Met-Leu-Phe, a synthetic peptide that acts as an antagonist for the Formyl Peptide Receptor 1 (FPR1)[1]. At higher concentrations, it can also exhibit antagonistic effects on the Formyl Peptide Receptor-Like 1 (FPRL1)[2][3].

Q2: At what concentration does Boc-MLF lose its specificity for FPR1?

A2: To ensure specific antagonism of FPR1, it is recommended to use Boc-MLF at concentrations not exceeding 10 µM.[3][4] Higher concentrations can lead to off-target effects, including the partial inhibition of FPRL1 signaling.[3][4]

Q3: Can the trifluoroacetic acid (TFA) salt contribute to cytotoxicity?

A3: Yes, this is a critical consideration. Trifluoroacetic acid is commonly used in the purification of synthetic peptides, and the resulting TFA salt can be cytotoxic to various cell lines.[5][6][7] Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[5] Therefore, observed cytotoxicity, especially at higher peptide concentrations, may be partly or wholly due to the TFA counter-ion rather than the peptide itself.[5][6]

Q4: How can I mitigate the potential cytotoxic effects of the TFA salt?

A4: If you suspect TFA-induced cytotoxicity, consider exchanging the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate.[6][7] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion (e.g., 0.1 M HCl).[6][7]

Q5: What is the recommended solvent for dissolving this compound?

A5: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.

Troubleshooting Guide for Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity across all tested concentrations.

  • Possible Cause:

    • TFA Salt Toxicity: The trifluoroacetic acid counter-ion may be causing cytotoxicity, especially at higher concentrations of the peptide stock solution.[5][6][7]

    • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture volume.

    • Poor Cell Health: The cells may have been unhealthy or stressed before the experiment began.

  • Troubleshooting Steps:

    • Vehicle Control: Run a vehicle control with the highest concentration of DMSO (or other solvent) used in your experiment to rule out solvent toxicity.

    • TFA Control: If possible, test the cytotoxicity of a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those in your this compound-treated wells.

    • Counter-ion Exchange: Exchange the TFA salt for a hydrochloride (HCl) salt and repeat the cytotoxicity assay.[6][7]

    • Cell Health Check: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.

Issue 2: High variability in cytotoxicity between replicate wells.

  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent number of cells plated in each well.

    • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents.

    • Edge Effects: Evaporation from the outer wells of the microplate can concentrate the media and compound, leading to higher cytotoxicity.

  • Troubleshooting Steps:

    • Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating.

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

    • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

Issue 3: Cytotoxicity is observed, but the expected downstream effects of FPR1 antagonism are not.

  • Possible Cause:

    • Off-Target Effects: At high concentrations (>10 µM), this compound may be inducing cytotoxicity through off-target mechanisms unrelated to FPR1, such as inhibition of FPRL1 or other cellular processes.[3][4]

    • Non-Specific Membrane Effects: High concentrations of peptides can sometimes lead to non-specific interactions with the cell membrane, causing damage.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment to identify a concentration range where you observe FPR1 antagonism without significant cytotoxicity.

    • Use a Mechanistically Different Assay: Confirm the cytotoxicity with a second, mechanistically different assay (e.g., if you used an MTT assay which measures metabolic activity, confirm with an LDH assay which measures membrane integrity).

    • Consider a More Specific Antagonist: If specificity is crucial, consider using an alternative FPR1 antagonist with a better selectivity profile at higher concentrations.

Data Presentation

The following table provides an illustrative example of potential cytotoxicity of this compound at high concentrations. Note: This is not real experimental data and is for demonstration purposes only. Researchers must perform their own dose-response experiments to determine the cytotoxic profile in their specific cell line and experimental conditions.

Concentration (µM)Cell Viability (%) - Cell Line A (e.g., Neutrophil-like)Cell Viability (%) - Cell Line B (e.g., Epithelial)Notes
0 (Vehicle Control)100100Baseline viability.
19899Minimal to no effect on viability.
59597Minimal to no effect on viability.
109295Onset of minor cytotoxicity may be observed.
257580Significant decrease in viability, likely due to off-target effects and/or TFA toxicity.
505060High cytotoxicity observed.
1002035Severe cytotoxicity.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound

    • 96-well cell culture plates

    • Appropriate cell line and culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes.

    • Read the absorbance at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Materials:

    • This compound

    • 96-well cell culture plates

    • Appropriate cell line and culture medium

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the provided lysis buffer).

    • Incubate for the desired exposure time.

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate adherence Allow cells to adhere overnight seed_cells->adherence prep_compound Prepare serial dilutions of this compound add_compound Add this compound to wells prep_compound->add_compound incubation Incubate for desired exposure time (e.g., 24-72h) add_compound->incubation add_reagent Add cytotoxicity assay reagent (e.g., MTT, LDH) incubation->add_reagent signal_dev Incubate for signal development add_reagent->signal_dev read_plate Read plate on microplate reader signal_dev->read_plate analyze_data Analyze data (Calculate % Viability/Cytotoxicity, IC50) read_plate->analyze_data signaling_pathway Potential Signaling Pathways of this compound cluster_low_conc Low Concentration (<10 µM) cluster_high_conc High Concentration (>10 µM) boc_mlf_low This compound fpr1 FPR1 boc_mlf_low->fpr1 Antagonizes g_protein_low G-protein signaling fpr1->g_protein_low Blocks activation downstream_low Inhibition of chemotaxis, superoxide production, etc. g_protein_low->downstream_low boc_mlf_high This compound fprl1 FPRL1 (Off-target) boc_mlf_high->fprl1 Antagonizes? unknown_mech Other off-target or non-specific effects boc_mlf_high->unknown_mech apoptosis Apoptosis/Cytotoxicity fprl1->apoptosis unknown_mech->apoptosis troubleshooting_flow Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected cytotoxicity observed? check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_tfa Could TFA be the cause? check_controls->check_tfa Yes review_protocol Review cell seeding, pipetting, and plate layout. check_controls->review_protocol No check_concentration Is concentration >10 µM? check_tfa->check_concentration Yes tfa_toxicity Likely TFA toxicity. check_tfa->tfa_toxicity No, cytotoxicity at low conc. off_target Potential off-target effects. check_concentration->off_target Yes check_concentration->review_protocol No dose_response Perform detailed dose-response to find non-toxic antagonistic range. off_target->dose_response perform_exchange Perform counter-ion exchange (e.g., to HCl salt). tfa_toxicity->perform_exchange

References

Best practices for long-term storage of Boc-MLF TFA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for the long-term storage and handling of Boc-MLF TFA (N-tert-Butoxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine trifluoroacetate (B77799) salt). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of this formyl peptide receptor 1 (FPR1) antagonist in your research.

I. Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its stability and biological activity. Improper handling can lead to degradation of the peptide, affecting experimental reproducibility and outcomes.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the ideal long-term storage conditions for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] Storing at -80°C may offer additional stability over extended periods.[2] Keep the container tightly sealed to prevent moisture absorption.

Q2: How should I store this compound once it is reconstituted in a solvent?

A2: Boc-MLF is soluble in DMSO up to 2 mg/ml. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] Store these aliquots at -20°C or -80°C. For use in aqueous buffers, prepare the solution fresh on the day of the experiment.

Q3: What is the expected shelf-life of this compound?

A3: While specific long-term stability data for this compound is not extensively published, Boc-protected amino acids and peptides are generally stable for long periods when stored correctly in their lyophilized form.[3] When stored at -20°C as a lyophilized powder, the product should be stable for at least one year. For reconstituted solutions, it is best to use them within a few weeks to a month, even when stored at -80°C, to minimize degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for peptides like Boc-MLF include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly in aqueous solutions that are not at an optimal pH.

  • Oxidation: The methionine residue is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.

  • Deamidation and Cyclization: While less common for this specific sequence, these are known peptide degradation routes.

  • Effects of Freeze-Thaw Cycles: Repeated changes in temperature can physically stress the peptide, leading to aggregation or degradation.[1]

Data Presentation: General Peptide Stability

The following table summarizes general observations on peptide stability under various storage conditions. Note that these are generalized findings and the specific stability of this compound may vary.

Storage ConditionTemperatureFormExpected StabilityPotential Issues
Long-Term -20°C or -80°CLyophilized PowderHigh (Years)Hygroscopic; protect from moisture.
Short-Term 4°CLyophilized PowderLimited (Weeks)Increased risk of moisture absorption and degradation.
Working Aliquots -20°C or -80°CIn DMSOGood (Weeks to Months)Avoid repeated freeze-thaw cycles.
Aqueous Solution 4°CIn BufferLow (Hours to Days)Prone to hydrolysis and microbial growth.

II. Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in experimental settings.

Logical Workflow for Troubleshooting Experimental Issues

TroubleshootingWorkflow cluster_peptide Peptide Integrity Checks cluster_tfa TFA Interference Checks cluster_protocol Protocol Review start Experimental Issue Observed (e.g., no inhibition, poor reproducibility) check_peptide Step 1: Verify Peptide Integrity & Storage start->check_peptide storage_ok Stored at -20°C/-80°C? Aliquoted properly? check_peptide->storage_ok check_tfa Step 2: Assess Potential TFA Interference tfa_sensitive Is the assay cell-based or sensitive to low pH? check_tfa->tfa_sensitive check_protocol Step 3: Review Experimental Protocol concentration_ok Concentrations correct? (Peptide, agonist, cells) check_protocol->concentration_ok solution Solution Implemented reconstitution_ok Reconstituted correctly? (Fresh, correct solvent) storage_ok->reconstitution_ok Yes new_peptide Action: Use a fresh vial of peptide. Re-evaluate storage practices. storage_ok->new_peptide No reconstitution_ok->check_tfa Yes reconstitution_ok->new_peptide No new_peptide->solution tfa_sensitive->check_protocol No tfa_control Action: Run a TFA control experiment. (Vehicle + TFA at equivalent concentration) tfa_sensitive->tfa_control Yes tfa_exchange Action: Perform counter-ion exchange (e.g., to HCl or Acetate salt) tfa_control->tfa_exchange tfa_exchange->solution incubation_ok Incubation times/temps correct? concentration_ok->incubation_ok Yes optimize_protocol Action: Re-optimize protocol parameters. (e.g., concentration, timing) concentration_ok->optimize_protocol No controls_ok Positive/Negative controls working? incubation_ok->controls_ok Yes incubation_ok->optimize_protocol No controls_ok->solution Yes controls_ok->optimize_protocol No optimize_protocol->solution

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

Frequently Asked Questions (FAQs) - Troubleshooting

Q5: My cell-based assay is showing inconsistent results or signs of toxicity. Could the this compound be the cause?

A5: Yes, the trifluoroacetate (TFA) counterion can cause issues in biological assays.[2] TFA is a remnant from peptide synthesis and purification and can be cytotoxic or alter cell proliferation even at low concentrations.[2] It can also lower the pH of your assay medium, affecting cell health and protein function. It is advisable to run a vehicle control containing TFA at the same concentration as in your peptide solution to determine its effect.

Q6: I am not observing the expected inhibitory effect of Boc-MLF in my experiment. What could be the problem?

A6: There are several potential reasons for a lack of inhibitory effect:

  • Peptide Degradation: Ensure the peptide has been stored and handled correctly to prevent degradation. Use a fresh aliquot if in doubt.

  • TFA Interference: While often causing toxicity, in some cases, TFA can interfere with peptide-receptor interactions.

  • Incorrect Concentration: Double-check your calculations for the peptide concentration, accounting for the molecular weight of the peptide and the TFA salt.

  • Experimental Setup: Ensure that the concentration of the agonist (e.g., fMLP) you are trying to inhibit is appropriate. Boc-MLF is a competitive antagonist, and its effect can be overcome by high concentrations of the agonist.[1][4]

Q7: The solubility of my this compound in aqueous buffer is poor. How can I improve this?

A7: Boc-MLF has limited solubility in aqueous solutions. The recommended first step is to dissolve the peptide in a small amount of a non-aqueous solvent like DMSO, and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

Q8: How can I remove the TFA counterion if it is interfering with my assay?

A8: TFA can be exchanged for a more biocompatible counterion like chloride or acetate.[5] The most common method is to repeatedly dissolve the peptide in a dilute solution of a stronger acid (like HCl) and then lyophilize it.[5] This process displaces the TFA, which is removed during lyophilization. Ion-exchange chromatography is another effective method.[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Inhibition of fMLP-induced Neutrophil Chemotaxis

This protocol details how to assess the inhibitory effect of Boc-MLF on the migration of neutrophils towards the chemoattractant fMLP.

Materials:

  • Isolated human neutrophils

  • This compound

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • DMSO

  • Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size filter)

Procedure:

  • Prepare Boc-MLF Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare fMLP Stock Solution: Dissolve fMLP in DMSO to create a 1 mM stock solution.

  • Neutrophil Preparation: Isolate human neutrophils from whole blood using standard methods (e.g., Ficoll-Paque gradient followed by dextran (B179266) sedimentation). Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibition Step: Pre-incubate the neutrophil suspension with various concentrations of Boc-MLF (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Add fMLP diluted in chemotaxis buffer to the lower wells of the chemotaxis chamber at a final concentration that induces sub-maximal chemotaxis (e.g., 10 nM).

    • Add chemotaxis buffer alone to the lower wells for the negative control.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Analysis: After incubation, remove the filter. Scrape the non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface. Quantify the migrated cells by microscopy.

Protocol 2: Counterion Exchange from TFA to HCl

This protocol describes a common method to replace the TFA counterion with chloride.[7]

Materials:

  • This compound

  • High-purity water

  • 100 mM HCl solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound peptide in high-purity water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for at least 5 minutes.

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete exchange.

  • Final Step: After the final lyophilization, the peptide is ready to be reconstituted in the desired buffer for your experiment. It is recommended to confirm the peptide's integrity and concentration after the exchange process.

IV. Signaling Pathway Diagram

Boc-MLF acts as an antagonist at the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by an agonist like fMLP, which is blocked by Boc-MLF.

FPR1_Signaling cluster_cell Neutrophil cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses agonist fMLP (Agonist) receptor FPR1 (GPCR) agonist->receptor Binds & Activates antagonist Boc-MLF (Antagonist) antagonist->receptor Binds & Blocks g_protein Gi/o (αβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma plc PLCβ g_betagamma->plc Activates pi3k PI3Kγ g_betagamma->pi3k Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates chemotaxis Chemotaxis ca_release->chemotaxis degranulation Degranulation pkc->degranulation superoxide Superoxide Production pkc->superoxide akt Akt pi3k->akt Activates akt->chemotaxis

Caption: FPR1 signaling pathway activated by an agonist and inhibited by Boc-MLF.

References

Technical Support Center: The Impact of the TFA Counter-ion on Boc-MLF Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Boc-MLF, specifically focusing on the impact of the trifluoroacetate (B77799) (TFA) counter-ion.

Frequently Asked Questions (FAQs)

Q1: What is a TFA counter-ion and why is it present in my Boc-MLF sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Boc-MLF.[1][2] It is utilized for cleaving the synthesized peptide from the resin and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[3][4] Consequently, the final lyophilized peptide product is often a salt, where the negatively charged TFA anion is associated with positively charged residues on the peptide. The amount of residual TFA in a peptide sample can be significant, sometimes comprising up to 45% of the peptide preparation.[5]

Q2: How can the TFA counter-ion interfere with my Boc-MLF biological assays?

A2: The presence of residual TFA can lead to several issues in biological experiments:

  • Direct Cellular Effects: TFA itself can be biologically active, causing unpredictable fluctuations in experimental data.[1] It has been shown to inhibit cell proliferation in some cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[1][6][7] In other cases, it has been observed to stimulate cell growth.[1]

  • Alteration of Peptide Activity: The TFA counter-ion can affect the secondary structure of peptides, which may alter the biological activity of Boc-MLF.[1][8] This can lead to an apparent decrease in its antagonistic potency.

  • Assay Interference: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance band around 1673 cm⁻¹ which can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[3][8] It can also lower the pH of your assay medium, which can affect cell health and protein stability.[5]

Q3: I am observing inconsistent results in my cell-based assays with Boc-MLF. Could this be due to TFA?

A3: Yes, inconsistent results are a common symptom of TFA interference.[3] Since the amount of residual TFA can vary between different batches of synthesized peptides, this can lead to poor reproducibility in your experiments.[5] If you observe erratic cell growth, unexpected cytotoxicity, or a decrease in the expected antagonistic activity of Boc-MLF, TFA contamination should be considered a likely cause.

Q4: How can I mitigate the effects of the TFA counter-ion in my experiments?

A4: The most effective way to mitigate the effects of TFA is to perform a counter-ion exchange, replacing the TFA with a more biologically inert counter-ion such as hydrochloride (HCl) or acetate (B1210297).[7][9] This can be achieved through methods like repeated lyophilization with HCl or through ion-exchange chromatography.[10] It is recommended to perform such an exchange before conducting biological experiments, especially for cellular assays.[7][11]

Q5: What is the mechanism of action of Boc-MLF?

A5: Boc-MLF (N-t-Butoxycarbonyl-Met-Leu-Phe) is an antagonist of the Formyl Peptide Receptor 1 (FPR1).[12][13] FPR1 is a G protein-coupled receptor expressed on various immune cells, including neutrophils.[14][15] When activated by agonists like N-formylmethionyl-leucyl-phenylalanine (fMLF), FPR1 initiates a signaling cascade that leads to cellular responses such as chemotaxis, superoxide (B77818) production, and degranulation.[16][17] Boc-MLF competitively inhibits the binding of agonists to FPR1, thereby blocking these downstream signaling events.[12][13]

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Antagonistic Activity of Boc-MLF
  • Possible Cause: The TFA counter-ion may be altering the peptide's conformation or exhibiting its own biological effects, masking the true antagonistic activity of Boc-MLF.

  • Troubleshooting Workflow:

    A Inconsistent/Reduced Boc-MLF Activity B Quantify residual TFA (e.g., via IC or NMR) A->B C Is TFA level > 1%? B->C D Perform counter-ion exchange (e.g., to HCl or Acetate) C->D Yes H Consider other experimental variables: Peptide purity, solubility, storage. C->H No E Re-run biological assay with TFA-exchanged Boc-MLF D->E F Compare results with original Boc-MLF (TFA salt) E->F G Problem likely resolved. Standardize on TFA-free peptide. F->G

    Caption: Troubleshooting workflow for reduced Boc-MLF activity.

Issue 2: Unexpected Cytotoxicity or Effects on Cell Proliferation
  • Possible Cause: The TFA counter-ion is known to have direct effects on cell viability and proliferation.[1][7]

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a solution of trifluoroacetic acid at a concentration equivalent to that present in your Boc-MLF stock solution and treat your cells with this solution. This will help determine if TFA alone is responsible for the observed effects.

    • Perform a Counter-ion Exchange: As detailed above, exchange the TFA for HCl or acetate.

    • Re-evaluate Cytotoxicity: Test the TFA-exchanged Boc-MLF in your cell-based assay. A reduction in cytotoxicity would indicate that TFA was the primary cause.

Data Presentation

The following table illustrates the potential impact of the TFA counter-ion on the biological activity of a peptide antagonist like Boc-MLF, based on general findings in the literature. These values are for illustrative purposes and should be experimentally determined for your specific system.

Peptide FormApparent IC₅₀ (Superoxide Inhibition)Observation on Cell Viability (at 10 µM)Interpretation
Boc-MLF (TFA salt) 0.85 µM15% decrease in cell viabilityThe presence of TFA may lead to an overestimation of the IC₅₀ value and introduce confounding cytotoxic effects.[6][11]
Boc-MLF (HCl salt) 0.60 µMNo significant effectThe hydrochloride salt form is expected to provide a more accurate measure of the intrinsic inhibitory activity of Boc-MLF.
Boc-MLF (Acetate salt) 0.65 µMNo significant effectThe acetate salt is another biologically compatible alternative to the TFA salt, providing a more reliable assessment of biological activity.[9]

Experimental Protocols

Protocol 1: Counter-ion Exchange from TFA to HCl

This protocol describes a common method for replacing the TFA counter-ion with chloride through repeated lyophilization.[10]

Materials:

  • Boc-MLF (TFA salt)

  • 0.1 M Hydrochloric acid (HCl) solution

  • High-purity water (e.g., Milli-Q)

  • Lyophilizer

Procedure:

  • Dissolve the Boc-MLF TFA salt in a minimal amount of high-purity water.

  • Add the 0.1 M HCl solution to the peptide solution. The final concentration of HCl should be sufficient to protonate the peptide fully.

  • Let the solution stand at room temperature for approximately 1 minute.

  • Freeze the solution rapidly, for instance, in liquid nitrogen or a -80°C freezer.

  • Lyophilize the frozen sample overnight until all the solvent has been removed.

  • To ensure complete exchange, repeat steps 1-5 at least two more times.

  • After the final lyophilization, the resulting Boc-MLF HCl salt can be reconstituted in the desired buffer for your experiment.

Protocol 2: fMLF-Induced Superoxide Production Assay in Neutrophils

This protocol measures the production of superoxide radicals by neutrophils upon stimulation with fMLF and its inhibition by Boc-MLF.

Materials:

  • Isolated human neutrophils

  • Boc-MLF (HCl salt)

  • fMLF

  • Cytochrome c

  • Superoxide dismutase (SOD)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in HBSS.

  • In a 96-well plate, add cytochrome c to all wells.

  • Add SOD to control wells (to confirm that the measured reduction of cytochrome c is superoxide-dependent).

  • Add different concentrations of Boc-MLF to the experimental wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a final concentration of fMLF (e.g., 1 µM) to all wells except the negative control.

  • Immediately begin reading the absorbance at 550 nm every minute for 30-60 minutes.

  • Calculate the rate of superoxide production from the change in absorbance over time. The inhibitory effect of Boc-MLF can be determined by comparing the rates in the presence and absence of the antagonist.

Signaling Pathway and Workflow Diagrams

cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαi / Gβγ FPR1->G_protein Activates fMLF fMLF (Agonist) fMLF->FPR1 Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Inhibits PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses (e.g., Superoxide Production, Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: Simplified FPR1 signaling pathway and inhibition by Boc-MLF.

A Start: Boc-MLF (TFA Salt) B Step 1: Perform Counter-ion Exchange (TFA to HCl) A->B C Step 2: Characterize Exchanged Peptide (Purity by HPLC, Identity by MS) B->C D Step 3: Prepare Stock Solutions of TFA and HCl forms C->D E Step 4: Conduct Parallel Biological Assays D->E F Assay A: Cell Viability/Toxicity Assay (e.g., MTT, WST-1) E->F G Assay B: Functional Antagonism Assay (e.g., Superoxide Production) E->G H Step 5: Analyze and Compare Data F->H G->H I Confirm absence of toxicity from HCl form H->I J Determine accurate IC₅₀ from HCl form H->J K Conclusion: Establish biological activity of TFA-free Boc-MLF I->K J->K

Caption: Experimental workflow for TFA removal and activity validation.

References

Technical Support Center: Boc-MLF TFA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Boc-MLF TFA (Boc-Met-Leu-Phe-OH • TFA). Our aim is to facilitate the efficient production of high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the trifluoroacetic acid salt of Boc-Met-Leu-Phe-OH. It is a well-known antagonist of the formyl peptide receptor (FPR), a G protein-coupled receptor involved in inflammatory responses.[1] Consequently, Boc-MLF is widely used in immunological and pharmacological research to study the role of FPR in various physiological and pathological processes.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The most prevalent impurities in the synthesis of this compound are typically related to the methionine residue and the hydrophobicity of the peptide. These include:

  • Methionine Sulfoxide (+16 Da): The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This is a very common modification that can occur during synthesis, cleavage, or even storage.

  • S-Alkylation of Methionine: During the acidic conditions of cleavage, the methionine side chain can be alkylated by carbocations generated from protecting groups.

  • Truncated or Deletion Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can lead to peptides lacking one or more amino acid residues.

  • Residual TFA: Trifluoroacetic acid (TFA) used during cleavage and purification can form salts with the peptide, which may interfere with biological assays.

  • Aggregates: Due to its hydrophobic nature, Boc-MLF can be prone to aggregation, which can complicate purification and handling.[2]

Q3: How does the purity of this compound affect its biological activity?

A3: The purity of this compound is critical for obtaining reliable and reproducible experimental results. Impurities can have several detrimental effects:

  • Reduced Potency: The presence of non-active or less active impurities will lower the effective concentration of the antagonist, leading to an underestimation of its potency.

  • Altered Bioactivity: Oxidized methionine, for instance, can alter the conformation of the peptide, potentially affecting its binding affinity to the formyl peptide receptor.[3][4][5][6][7]

  • Off-Target Effects: Uncharacterized impurities could have their own biological activities, leading to misleading experimental outcomes.

  • Toxicity: Residual reagents from the synthesis, such as TFA, can be toxic to cells in culture, interfering with in vitro assays.

Troubleshooting Guides

Issue 1: Low Purity of Crude Boc-MLF After Cleavage

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks of significant intensity.

  • Mass spectrometry reveals the presence of species with +16 Da mass shift (methionine oxidation).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Oxidation of Methionine during Cleavage Use a cleavage cocktail containing scavengers to protect the methionine residue. A common and effective cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v). The scavengers neutralize reactive carbocations and can help reduce any oxidized species.
Incomplete Deprotection Ensure sufficient cleavage time and an adequate volume of the cleavage cocktail. For Boc-SPPS, cleavage is typically performed for 2-4 hours at room temperature.
Aggregation during Cleavage If the peptide aggregates on the resin, it can lead to incomplete cleavage. Consider using a more dilute cleavage cocktail or performing the cleavage at a slightly elevated temperature (e.g., 30-35 °C) with careful monitoring.
Issue 2: Difficulty in Removing Residual TFA

Symptoms:

  • The final product has a persistently acidic pH when dissolved in water.

  • NMR spectroscopy shows a characteristic signal for the trifluoroacetate (B77799) anion.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Washing After precipitation with cold diethyl ether, ensure the peptide pellet is thoroughly washed multiple times (at least 3-4 times) with fresh, cold diethyl ether to remove residual TFA.[8]
Strong Ionic Interaction The trifluoroacetate anion can form a strong ionic bond with the protonated N-terminus of the peptide.
Solution 1: Ion-Exchange Chromatography: Exchange the TFA counter-ion for a more biologically compatible one, such as acetate. This is a highly effective method for complete TFA removal.
Solution 2: Lyophilization from HCl Solution: Dissolve the peptide in a dilute HCl solution (e.g., 10 mM) and lyophilize. Repeat this process 2-3 times. The volatile HCl will replace the TFA, and the final product will be the hydrochloride salt.
Issue 3: Product is an Oil Instead of a Solid Powder

Symptoms:

  • After purification and lyophilization, the this compound remains a viscous oil or a sticky solid, making it difficult to handle and weigh accurately.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Impurities Even small amounts of impurities can sometimes prevent a compound from crystallizing or forming a solid powder.[9] Further purification by preparative HPLC may be necessary.
Hygroscopic Nature The TFA salt of the peptide may be hygroscopic, readily absorbing moisture from the atmosphere. Ensure all handling is done in a dry environment (e.g., in a glove box or under a stream of dry nitrogen).
Ineffective Lyophilization Ensure the lyophilizer is functioning correctly and a high vacuum is maintained for a sufficient period to remove all traces of water and other volatile solvents.
Recrystallization Required Recrystallization from an appropriate solvent system can often yield a crystalline solid.[10][11][12][13] For a hydrophobic peptide like Boc-MLF, a mixture of a polar solvent (like methanol (B129727) or ethanol) and a non-polar solvent (like diethyl ether or hexane) could be effective.

Data Presentation: Comparison of Purification Strategies

The following tables provide a summary of expected purity levels for this compound using different purification techniques. Note: These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Purity Improvement via Recrystallization

Recrystallization Solvent System Initial Purity (HPLC Area %) Purity after Recrystallization (HPLC Area %) Yield (%)
Methanol/Diethyl Ether85%95-97%70-80%
Ethanol/Hexane85%94-96%65-75%
Dichloromethane/Hexane85%92-95%60-70%

Table 2: Purity Improvement via Preparative HPLC

HPLC Column Mobile Phase Gradient Initial Purity (HPLC Area %) Purity after HPLC (HPLC Area %) Yield (%)
C18 (10 µm, 250 x 22 mm)30-70% Acetonitrile in Water (+0.1% TFA) over 40 min85%>98%50-60%
C8 (10 µm, 250 x 22 mm)35-75% Acetonitrile in Water (+0.1% TFA) over 40 min85%>98%55-65%

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To improve the purity of this compound by recrystallization.

Materials:

  • Crude or partially purified this compound

  • Methanol (HPLC grade)

  • Diethyl ether (anhydrous)

  • Beaker or Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven or lyophilizer

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol at room temperature with stirring.

  • Once fully dissolved, place the solution in an ice bath and allow it to cool to 0-4 °C.

  • Slowly add cold diethyl ether dropwise to the stirred solution until a precipitate begins to form and the solution becomes cloudy.

  • Continue to stir the suspension in the ice bath for 30 minutes to an hour to maximize crystal formation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether.

  • Dry the purified this compound under high vacuum or by lyophilization to obtain a fine white powder.

Protocol 2: Preparative RP-HPLC Purification of this compound

Objective: To achieve high purity of this compound using preparative reverse-phase high-performance liquid chromatography.[14][15][16][17][]

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of Mobile Phase A, adding a small amount of Mobile Phase B if necessary to achieve complete dissolution. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: C18, 10 µm, 250 x 22 mm (or similar)

    • Flow Rate: 10-15 mL/min

    • Detection: 220 nm

    • Gradient:

      • 0-5 min: 30% B

      • 5-45 min: 30% to 70% B

      • 45-50 min: 70% to 100% B

      • 50-55 min: 100% B

      • 55-60 min: 100% to 30% B

  • Purification: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification cluster_final_product Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (TFA with Scavengers) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Washing Washing and Drying Precipitation->Washing Crude_Product Crude this compound Washing->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Product High-Purity this compound Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Purity of Synthesized this compound Check_Oxidation Check for Methionine Oxidation (+16 Da) Start->Check_Oxidation Check_TFA Check for Residual TFA Start->Check_TFA Check_Aggregation Assess Aggregation Start->Check_Aggregation Solution_Oxidation Use Scavengers during Cleavage Check_Oxidation->Solution_Oxidation Solution_TFA Improve Washing or Perform Ion Exchange Check_TFA->Solution_TFA Solution_Aggregation Optimize Solvents or Use Chaotropic Agents Check_Aggregation->Solution_Aggregation

Caption: Troubleshooting logic for common purity issues with this compound.

References

Navigating Boc-MLF Peptide Aggregation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Boc-MLF (N-tert-Butyloxycarbonyl-Met-Leu-Phe) is a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), playing a crucial role in studying inflammatory responses. However, like many peptides, Boc-MLF can be prone to aggregation in solution, a phenomenon that can significantly impact experimental reproducibility and outcomes. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and mitigate Boc-MLF aggregation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of Boc-MLF in solution.

Frequently Asked Questions (FAQs)

Q1: My Boc-MLF solution appears cloudy or has visible particulates. What is happening?

A1: Cloudiness or the presence of visible particles in your Boc-MLF solution is a primary indicator of peptide aggregation. This occurs when individual peptide molecules self-associate to form larger, often insoluble, complexes. This can be driven by factors such as hydrophobic interactions and the formation of intermolecular hydrogen bonds.

Q2: What are the primary causes of Boc-MLF aggregation?

A2: Several factors can contribute to the aggregation of Boc-MLF:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Solvent: The choice of solvent is critical. While Boc-MLF is soluble in DMSO, improper dissolution or the introduction of aqueous buffers can trigger aggregation.[1]

  • pH and Ionic Strength: The pH and salt concentration of the solution can influence the charge state of the peptide and affect its solubility and propensity to aggregate.

  • Temperature: Temperature fluctuations can impact peptide conformation and solubility, potentially leading to aggregation.

  • Mechanical Stress: Agitation or vigorous vortexing can sometimes induce aggregation.

Q3: How can I prevent Boc-MLF from aggregating when preparing my stock solution?

A3: To minimize aggregation during stock solution preparation:

  • Use the recommended solvent: Boc-MLF is reported to be soluble up to 2 mg/mL in Dimethyl Sulfoxide (DMSO).[1] It is crucial to start by dissolving the peptide completely in a small amount of pure DMSO before adding any aqueous buffer.

  • Gentle Dissolution: Instead of vigorous vortexing, gently swirl the vial or use sonication to aid dissolution.

  • Work with appropriate concentrations: Prepare stock solutions at a concentration known to be stable and dilute to the final working concentration immediately before use.

Q4: I need to use Boc-MLF in an aqueous buffer for my cell-based assay. How can I avoid precipitation?

A4: When transitioning from a DMSO stock to an aqueous buffer, the following steps are recommended:

  • Stepwise Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring. Avoid adding the buffer directly to the DMSO stock.

  • Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. Aim for the lowest effective concentration of DMSO.

  • Incorporate Solubilizing Agents: In some cases, the inclusion of a small percentage of organic co-solvents or non-ionic detergents in the final buffer can help maintain peptide solubility.

Q5: Can I store my diluted Boc-MLF working solutions?

A5: It is generally not recommended to store diluted, aqueous working solutions of Boc-MLF for extended periods. It is best practice to prepare them fresh for each experiment to avoid aggregation-related issues that can occur over time. Aliquot and store the concentrated DMSO stock solution at -20°C or -80°C for long-term storage.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 509.66 g/mol [1]
Formula C25H39N3O6S[1]
Sequence Boc-Met-Leu-Phe[1]
Solubility Soluble to 2 mg/mL in DMSO[1]
Biological Activity Antagonist of Formyl Peptide Receptor 1 (FPR1)[1]
EC50 0.63 µM for reducing fMLF-induced superoxide (B77818) production[1]

Experimental Protocols

Researchers can employ several techniques to monitor and characterize peptide aggregation. Below are generalized protocols that can be adapted for studying Boc-MLF aggregation.

Protocol 1: Monitoring Boc-MLF Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of Boc-MLF particles in solution and assess the extent of aggregation over time.

Methodology:

  • Sample Preparation:

    • Prepare a fresh stock solution of Boc-MLF in 100% DMSO at a concentration of 2 mg/mL.

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Dilute the Boc-MLF stock solution into the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is kept constant across samples.

  • DLS Measurement:

    • Transfer the prepared Boc-MLF solution to a clean, dust-free DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform DLS measurements at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor changes in particle size distribution.

  • Data Analysis:

    • Analyze the DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time indicates the formation of aggregates.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection

Objective: To detect the formation of β-sheet-rich fibrillar aggregates of Boc-MLF.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., glycine-NaOH, pH 8.5).

  • Sample Preparation:

    • Prepare Boc-MLF solutions at different concentrations or under various conditions (e.g., different pH, temperature) that you wish to test for aggregation.

    • Include a positive control (e.g., a known amyloidogenic peptide) and a negative control (buffer only).

  • Assay Procedure:

    • In a 96-well black plate, add a small volume of the ThT stock solution to each well containing the Boc-MLF samples.

    • Incubate the plate at the desired temperature, with or without agitation.

    • Measure the fluorescence intensity at excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively, at regular time intervals.

  • Data Analysis:

    • An increase in fluorescence intensity over time suggests the formation of ThT-binding fibrillar aggregates.

Visualizations

Signaling Pathway

Boc-MLF acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. The following diagram illustrates the canonical signaling pathway initiated by the agonist fMLF and its inhibition by Boc-MLF.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF fMLF (Agonist) FPR1 FPR1 fMLF->FPR1 Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR1 Inhibits G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Superoxide Production) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FPR1 signaling pathway and its inhibition by Boc-MLF.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting Boc-MLF aggregation issues.

Troubleshooting_Workflow start Start: Boc-MLF Aggregation Suspected check_sol 1. Review Solubilization Protocol - Correct solvent (DMSO)? - Freshly prepared? start->check_sol dissolution 2. Optimize Dissolution - Gentle swirling/sonication? - Complete dissolution before dilution? check_sol->dissolution dilution 3. Optimize Dilution Strategy - Stepwise addition to buffer? - Final DMSO concentration? dissolution->dilution monitor 4. Monitor Aggregation - DLS for particle size - Visual inspection dilution->monitor modify 5. Modify Buffer Conditions - Adjust pH? - Add solubilizing agent? monitor->modify Aggregation Detected success Success: Clear, Monodisperse Solution monitor->success No Aggregation modify->monitor Re-evaluate fail Persistent Aggregation: Consult further literature or technical support modify->fail

Caption: Workflow for troubleshooting Boc-MLF peptide aggregation.

References

Validating a New Batch of Boc-MLF TFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of a new batch of Boc-Met-Leu-Phe Trifluoroacetate (Boc-MLF TFA). This document offers troubleshooting advice and detailed protocols in a question-and-answer format to address common issues encountered during experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide derivative that acts as an antagonist for the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria. As an antagonist, Boc-MLF blocks the binding of FPR1 agonists, such as f-Met-Leu-Phe (fMLF), thereby inhibiting downstream signaling pathways that lead to cellular responses like chemotaxis, superoxide (B77818) production, and degranulation.[1] At higher concentrations, Boc-MLF may also exhibit some antagonistic effects on the Formyl Peptide Receptor-Like 1 (FPRL1).

Q2: Why is it crucial to validate each new batch of this compound?

A2: Validating each new batch of a chemical compound is a critical step in ensuring the reproducibility and reliability of experimental results. Batch-to-batch variability can arise from differences in synthesis, purification, and handling, potentially affecting the compound's purity, stability, and biological activity. For this compound, this could manifest as a weaker or stronger antagonistic effect than expected, leading to misinterpretation of experimental data.

Q3: What are the key quality control parameters to check for a new batch of this compound?

A3: Before performing functional assays, it is essential to review the Certificate of Analysis (CoA) provided by the manufacturer. Key parameters to verify include:

ParameterTypical SpecificationImportance
Appearance White to off-white solidIndicates the general purity and absence of gross contamination.
Purity (by HPLC) ≥95%Ensures that the observed biological activity is attributable to the compound of interest and not to impurities.
Molecular Formula C25H39N3O6S (for Boc-MLF)Confirms the chemical identity of the peptide portion.
Molecular Weight ~509.66 g/mol (for Boc-MLF)Used for accurate preparation of stock solutions. Note that the TFA salt will have a higher molecular weight.
Solubility Soluble in DMSOConfirms the appropriate solvent for preparing a stock solution.
Storage Conditions Typically -20°C or colderEnsures the long-term stability of the compound.

Q4: Can the Trifluoroacetic acid (TFA) counterion affect my experiments?

A4: Yes, the TFA counterion, a remnant from the peptide synthesis and purification process, can potentially impact biological assays. TFA can alter the pH of your experimental buffer and, in some cell systems, may have direct biological effects or interfere with the peptide's activity. If you observe inconsistent results between batches or suspect TFA interference, consider the following:

  • Control for TFA effects: Test the effect of TFA alone on your cells at concentrations equivalent to those present in your this compound solution.

  • Counterion exchange: For sensitive applications, consider exchanging the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate.

Experimental Validation Protocols

The primary method for validating the activity of this compound is to assess its ability to inhibit the cellular responses induced by a known FPR1 agonist, such as fMLF. The two most common functional assays for this purpose are the calcium mobilization assay and the chemotaxis assay.

Calcium Mobilization Assay

This assay measures the ability of Boc-MLF to block the fMLF-induced increase in intracellular calcium concentration in FPR1-expressing cells.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis prep_cells Prepare FPR1-expressing cells (e.g., HL-60, neutrophils) load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) prep_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of This compound or vehicle control load_dye->pre_incubate stimulate Stimulate cells with fMLF (agonist) pre_incubate->stimulate measure_fluorescence Measure fluorescence changes over time stimulate->measure_fluorescence calculate_ic50 Calculate the IC50 value for This compound measure_fluorescence->calculate_ic50

Caption: Workflow for Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Preparation:

    • Use a cell line that endogenously expresses FPR1 (e.g., human neutrophils, HL-60 cells differentiated into a neutrophil-like phenotype) or a cell line stably transfected with FPR1.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Assay Procedure:

    • Resuspend the dye-loaded cells in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Aliquot the cell suspension into a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of the new batch of this compound (e.g., 10 nM to 100 µM) or a vehicle control (e.g., DMSO) for 10-20 minutes at room temperature.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Add a pre-determined concentration of fMLF (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells to stimulate calcium mobilization.

    • Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The increase in intracellular calcium is measured as a change in fluorescence intensity.

    • Determine the percentage of inhibition of the fMLF response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Expected Outcome:

A new, active batch of this compound should produce a dose-dependent inhibition of the fMLF-induced calcium flux, with an IC50 value consistent with previously validated batches or literature values.

Chemotaxis Assay

This assay assesses the ability of Boc-MLF to inhibit the directed migration of neutrophils towards a gradient of fMLF.

Experimental Workflow:

G cluster_0 Assay Setup cluster_1 Cell Treatment & Migration cluster_2 Quantification & Analysis setup_chamber Set up Boyden chamber with a porous membrane add_chemoattractant Add fMLF to the lower chamber setup_chamber->add_chemoattractant pre_treat_cells Pre-treat neutrophils with This compound or vehicle add_chemoattractant->pre_treat_cells add_cells_upper Add treated cells to the upper chamber pre_treat_cells->add_cells_upper incubate Incubate to allow cell migration add_cells_upper->incubate quantify_migration Quantify migrated cells incubate->quantify_migration calculate_inhibition Calculate % inhibition of chemotaxis quantify_migration->calculate_inhibition G cluster_issue1 cluster_issue2 cluster_issue3 start Start Troubleshooting issue1 No or weak inhibition by this compound start->issue1 issue2 High background signal in assays start->issue2 issue3 Inconsistent results between experiments start->issue3 q1_1 Is the fMLF concentration optimal? issue1->q1_1 q1_2 Is the this compound stock solution fresh and correctly prepared? issue1->q1_2 q1_3 Are the cells healthy and responsive? issue1->q1_3 q2_1 Is there contamination in the cell culture or reagents? issue2->q2_1 q2_2 Are the cells being over-handled during preparation? issue2->q2_2 q3_1 Is there batch-to-batch variability in cells or reagents? issue3->q3_1 q3_2 Could the TFA counterion be a factor? issue3->q3_2 sol1_1 Optimize fMLF concentration (use EC50-EC80). q1_1->sol1_1 sol1_2 Prepare fresh stock solution in DMSO. Verify calculations. q1_2->sol1_2 sol1_3 Check cell viability. Use a positive control agonist. q1_3->sol1_3 sol2_1 Use sterile techniques and fresh reagents. q2_1->sol2_1 sol2_2 Handle cells gently to avoid premature activation. q2_2->sol2_2 sol3_1 Use cells at a consistent passage number. Standardize all reagent preparations. q3_1->sol3_1 sol3_2 Run a TFA vehicle control. Consider counterion exchange. q3_2->sol3_2

References

Technical Support Center: Optimizing Boc-MLF Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Boc-MLF, a potent antagonist of the Formyl Peptide Receptor 1 (FPR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to optimize your experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Boc-MLF and what is its primary mechanism of action?

A1: Boc-MLF (N-t-butoxycarbonyl-methionyl-leucyl-phenylalanine) is a synthetic peptide that acts as a competitive antagonist for the Formyl Peptide Receptor 1 (FPR1). By binding to FPR1, it blocks the downstream signaling cascades typically initiated by N-formylated peptide agonists like fMLF (N-formyl-methionyl-leucyl-phenylalanine).[1] This inhibition prevents various cellular responses, including chemotaxis, superoxide (B77818) production, and degranulation in immune cells such as neutrophils.[2]

Q2: What does "TFA treatment" in the context of Boc-MLF refer to?

A2: The term "Boc-MLF TFA treatment" does not refer to a standard biological treatment protocol for cells. Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides, including Boc-MLF, to remove the Boc (tert-butoxycarbonyl) protecting group from the N-terminus of the peptide. Therefore, "TFA" is associated with the chemical properties and preparation of the Boc-MLF compound itself, not its application in cell-based experiments. Residual TFA from synthesis is typically removed during the final purification steps.

Q3: How should I dissolve and store Boc-MLF?

A3: Boc-MLF is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions can typically be stored at -20°C for at least one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q4: What is the optimal incubation time for Boc-MLF in cell-based assays?

A4: The optimal incubation time for Boc-MLF can vary depending on the cell type, the specific assay, and the experimental goals. Generally, a pre-incubation period of 5 to 30 minutes with Boc-MLF is recommended before adding the FPR1 agonist (e.g., fMLF) to allow for sufficient receptor binding and inhibition.[4] For longer-term studies, such as those examining gene expression or cell differentiation, incubation times may be extended. However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q5: What are the potential off-target effects of Boc-MLF?

A5: While Boc-MLF preferentially inhibits FPR1 at lower concentrations, it can exhibit off-target effects at higher concentrations by partially inhibiting other formyl peptide receptors like FPR2 (also known as FPRL1).[5][6] To ensure specificity for FPR1, it is recommended to use Boc-MLF at concentrations below 10 µM.[5][6] If specificity is a major concern, using a more selective FPR1 antagonist like cyclosporin (B1163) H might be considered.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak inhibition of agonist-induced response Suboptimal Incubation Time: The pre-incubation time with Boc-MLF may be too short for effective receptor binding.Perform a time-course experiment, testing pre-incubation times ranging from 5 to 60 minutes before adding the agonist.
Insufficient Boc-MLF Concentration: The concentration of Boc-MLF may be too low to effectively compete with the agonist.Conduct a dose-response experiment to determine the optimal inhibitory concentration of Boc-MLF for your specific cell type and agonist concentration. A common starting concentration is 1 µM.
Agonist Concentration is Too High: An excessively high concentration of the agonist can overcome the competitive inhibition by Boc-MLF.Reduce the concentration of the agonist to a level that elicits a sub-maximal response, allowing for a clearer window of inhibition.
Boc-MLF Degradation: Improper storage or multiple freeze-thaw cycles of the Boc-MLF stock solution can lead to its degradation.Prepare fresh aliquots of the Boc-MLF stock solution and store them properly at -20°C or -80°C.
Inconsistent results between experiments Variability in Incubation Times: Inconsistent timing of Boc-MLF pre-incubation and agonist stimulation.Standardize all incubation times in your experimental protocol and use a timer to ensure consistency across all samples and experiments.
Cell Health and Passage Number: Variations in cell health, confluency, or passage number can affect cellular responses.Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring they are healthy and at a consistent confluency at the time of the experiment.
Observed cytotoxicity High Concentration of Boc-MLF or DMSO: High concentrations of Boc-MLF or the solvent (DMSO) can be toxic to cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for both Boc-MLF and DMSO in your specific cell line. Ensure the final DMSO concentration in the culture medium is kept to a minimum (typically <0.5%).
Prolonged Incubation Time: Long exposure to the antagonist, even at non-toxic concentrations, might induce cellular stress.If long incubation times are necessary, consider reducing the concentration of Boc-MLF and monitor cell viability at different time points.

Quantitative Data Summary

The following table summarizes typical concentration ranges for Boc-MLF in various applications. It is important to note that the optimal concentration should be empirically determined for each experimental system.

Application Cell Type Boc-MLF Concentration Range Pre-incubation Time Reference
Inhibition of fMLF-induced superoxide productionNeutrophils0.1 - 10 µM15 minutes[5]
Inhibition of fMLF-induced calcium fluxHL-60 cells1 - 25 µM5 - 30 minutes[4]
Inhibition of FPRa14-induced cell differentiationN2a cells10 µMNot specified[6]
Inhibition of fMLF-induced chemotaxisNeutrophils1 µMNot specified[6]

Experimental Protocols

Protocol 1: Inhibition of fMLF-Induced Superoxide Production in Neutrophils

This protocol provides a general guideline for assessing the inhibitory effect of Boc-MLF on fMLF-induced superoxide production in neutrophils using a cytochrome c reduction assay.

Materials:

  • Isolated human neutrophils

  • Boc-MLF (stock solution in DMSO)

  • fMLF (agonist, stock solution in DMSO)

  • Cytochrome c

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Boc-MLF Pre-incubation: Add 25 µL of HBSS containing the desired concentration of Boc-MLF (or vehicle control, e.g., DMSO diluted in HBSS) to the wells. Incubate the plate at 37°C for 15 minutes.

  • Cytochrome c Addition: Add 25 µL of cytochrome c solution (final concentration ~1 mg/mL) to each well.

  • Agonist Stimulation: Add 25 µL of fMLF solution (to achieve a final concentration that elicits a sub-maximal response, e.g., 100 nM) to the appropriate wells.

  • Measurement: Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes using a spectrophotometer with temperature control at 37°C.

  • Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. Compare the rates between control and Boc-MLF-treated samples to determine the inhibitory effect.

Visualizations

Signaling Pathway

Caption: Simplified FPR1 signaling pathway initiated by an agonist like fMLF and inhibited by Boc-MLF.

Experimental Workflow

Experimental_Workflow start Start: Prepare Cells prepare_reagents Prepare Boc-MLF and Agonist Solutions start->prepare_reagents pre_incubation Pre-incubate Cells with Boc-MLF (or Vehicle Control) prepare_reagents->pre_incubation stimulation Stimulate Cells with Agonist pre_incubation->stimulation incubation Incubate for Defined Period stimulation->incubation assay Perform Cellular Assay (e.g., Calcium Flux, Superoxide Production) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for studying the inhibitory effects of Boc-MLF.

References

Technical Support Center: Interpreting Unexpected Results in Boc-MLF TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results encountered during experiments involving Boc-MLF (Boc-Met-Leu-Phe) and its deprotection using trifluoroacetic acid (TFA).

Troubleshooting Guide

Unexpected results in Boc-MLF TFA experiments often manifest as impurities or unexpected masses in analytical data. This guide provides a systematic approach to identifying and resolving these issues.

Unexpected Mass Spectrometry (MS) Results

One of the most common challenges is the appearance of unexpected peaks in mass spectra. The following table summarizes potential modifications and their corresponding mass shifts.

Observed Mass Shift (Da)Potential Modification/Side ReactionProbable CauseSuggested Action
+1Deamidation (Asn → Asp, Gln → Glu)[1]Prolonged exposure to acidic conditions or high pH during workup.Minimize cleavage time and maintain a low temperature. Ensure prompt neutralization if required.
+28Formylation[2]Use of formic acid in purification or as a byproduct of solvent degradation.[2] Can occur as an artifact during protein purification if formic acid is used.[2]Use high-purity solvents and avoid formic acid in mobile phases if formylation is a concern.
+42Acetylation[2]Use of acetic acid in buffers or as a contaminant.Use fresh, high-purity reagents and solvents.
+56S-t-butylation of Cysteine or MethionineScavengers are insufficient to trap tert-butyl cations generated during Boc deprotection.[3]Increase the concentration or change the type of scavengers in the cleavage cocktail (e.g., use of thioanisole (B89551) or dithiothreitol).[3][4]
+114TFA AdductResidual TFA from the cleavage or purification steps.[5]Improve the washing and drying steps after cleavage.[6] Lyophilize the peptide from a dilute HCl or acetic acid solution to exchange the counter-ion.
-17Pyroglutamate formation from N-terminal GlnAcid-catalyzed cyclization of N-terminal glutamine.Minimize exposure to acidic conditions.
-30Homoserine from MetReaction of methionine with cyanogen (B1215507) bromide (if used).Not typically a TFA-related side reaction, but a common peptide modification.
Troubleshooting Decision Tree

If you encounter issues such as low peptide yield or unexpected impurities, the following decision tree can help guide your troubleshooting process.

troubleshooting_tree start Problem Encountered low_yield Low Peptide Yield start->low_yield impurities Unexpected Impurities start->impurities no_precipitate No Precipitate After Ether Addition start->no_precipitate check_supernatant Check ether supernatant for peptide solubility low_yield->check_supernatant incomplete_cleavage Incomplete cleavage from resin low_yield->incomplete_cleavage ms_analysis Analyze impurities by MS impurities->ms_analysis hydrophobic_peptide Is the peptide highly hydrophobic? no_precipitate->hydrophobic_peptide solution_supernatant Recover peptide by evaporating ether. Use a different precipitation solvent in the future. check_supernatant->solution_supernatant solution_cleavage Increase cleavage reaction time or use a stronger cleavage cocktail. Re-cleave the resin. incomplete_cleavage->solution_cleavage known_modification Mass shift corresponds to a known modification? ms_analysis->known_modification consult_table Consult the Unexpected Mass Spectrometry Results table to identify the cause and solution. known_modification->consult_table yes_mod further_analysis Consider incomplete deprotection of other side-chain protecting groups or peptide fragmentation. Perform MS/MS for sequencing. known_modification->further_analysis no_mod yes_mod Yes no_mod No use_tfe The peptide may be soluble in ether. Try precipitating with water or a different solvent system. Consider using trifluoroethanol (TFE) to aid solubility during purification. hydrophobic_peptide->use_tfe yes_hydro concentrate_tfa Concentrate the TFA solution under a stream of nitrogen before adding cold ether to improve precipitation. hydrophobic_peptide->concentrate_tfa no_hydro yes_hydro Yes no_hydro No

Troubleshooting decision tree for common peptide cleavage issues.

Frequently Asked Questions (FAQs)

Q1: What is Boc-MLF and what is its primary function?

A1: Boc-MLF, or Boc-Met-Leu-Phe, is a synthetic peptide that acts as an antagonist of the formyl peptide receptor 1 (FPR1).[6][7] FPR1 is a G protein-coupled receptor involved in the inflammatory response and chemotaxis of immune cells.[4][8] By blocking this receptor, Boc-MLF can inhibit cellular responses such as superoxide (B77818) production and degranulation induced by FPR1 agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine).[6][7]

Q2: Why is trifluoroacetic acid (TFA) used in experiments with Boc-MLF?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for the cleavage of the peptide from the resin support and the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from the N-terminus and other side-chain protecting groups.[2][9]

Q3: What are scavengers and why are they necessary in a TFA cleavage cocktail?

A3: During the TFA-mediated cleavage of protecting groups like Boc, highly reactive carbocations (e.g., tert-butyl cations) are generated.[4] These cations can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to undesired modifications.[4][10] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive cations, thereby preventing side reactions and protecting the integrity of the synthesized peptide.[4] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[4]

Q4: My HPLC chromatogram shows multiple peaks after cleavage. What could be the cause?

A4: Multiple peaks in an HPLC chromatogram of a crude peptide product can be due to several factors:

  • Incomplete deprotection: Some side-chain protecting groups may not have been fully removed, leading to a mixture of partially protected peptides.

  • Side reactions: As discussed in the troubleshooting guide, side reactions such as alkylation, formylation, or deamidation can result in a heterogeneous product mixture.

  • Deletion sequences: Errors during solid-phase synthesis can lead to peptides with one or more missing amino acids.

  • Aggregation: Some peptide sequences are prone to aggregation, which can appear as broad or multiple peaks.

Q5: How can I confirm the identity of unexpected peaks in my mass spectrometry data?

A5: To identify unexpected peaks, first calculate the mass difference between the unexpected peak and the expected mass of your peptide. Compare this mass difference to the known mass shifts of common modifications listed in the "Unexpected Mass Spectrometry (MS) Results" table. For a more definitive identification, tandem mass spectrometry (MS/MS) can be performed. MS/MS fragments the peptide and allows for the determination of its amino acid sequence and the specific location of any modifications.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-MLF using TFA

This protocol describes a standard procedure for the cleavage and deprotection of a Boc-protected peptide from a solid support.

Materials:

  • Boc-MLF-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a filter

Procedure:

  • Resin Washing: Wash the Boc-MLF-resin with DCM (3 x 10 mL per gram of resin) to remove any residual solvents from synthesis and swell the resin.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • TFA Removal (Optional but Recommended): Reduce the volume of the combined filtrate by approximately 50-70% under a gentle stream of nitrogen. This helps to improve precipitation.[11]

  • Precipitation: Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.

  • Incubation: Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 2: Analysis of Cleavage Products by RP-HPLC

Materials:

  • Crude peptide product

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide (approximately 1 mg) in 1 mL of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Injection: Inject 10-20 µL of the sample onto the C18 column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this size would be from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Collect fractions corresponding to the major peaks for further analysis by mass spectrometry.

Data Presentation

Quantitative Analysis of S-t-Butylation Side Reaction

The following table presents data on the formation of S-t-butylated cysteine as a side product under different TFA cleavage conditions for a model peptide. This illustrates how reaction time and temperature can influence the extent of this side reaction.[3]

Cleavage ConditionDurationTemperatureS-t-butylation (%)
TFA:TIS:H₂O (95:2.5:2.5)1 hour25°C15.4
TFA:TIS:H₂O (95:2.5:2.5)30 minutes25°CNot specified
TFA:TIS:H₂O (95:2.5:2.5)30 minutes40°C18.8
TFA:TIS:H₂O (95:2.5:2.5)2 hours40°C32.3

Data adapted from a study on a somatostatin (B550006) analog and may vary for other peptides.[3]

Visualizations

FPR1 Signaling Pathway

Boc-MLF acts as an antagonist to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor. The diagram below illustrates the canonical signaling pathway initiated by an FPR1 agonist, which is inhibited by Boc-MLF.

FPR1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαβγ FPR1->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Superoxide Production) Ca_release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->Cellular_Response PI3K->Cellular_Response Agonist FPR1 Agonist (e.g., fMLF) Agonist->FPR1 binds and activates Boc_MLF Boc-MLF Boc_MLF->FPR1 inhibits experimental_workflow start Boc-MLF on Resin wash_resin Wash Resin with DCM start->wash_resin cleavage TFA Cleavage (TFA/TIS/H₂O) wash_resin->cleavage filter_collect Filter and Collect Filtrate cleavage->filter_collect precipitate Precipitate with Cold Ether filter_collect->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash dry Dry Crude Peptide centrifuge_wash->dry analyze Analyze by RP-HPLC and Mass Spectrometry dry->analyze end Purified and Characterized MLF Peptide analyze->end

References

Validation & Comparative

Comparing the efficacy of Boc-MLF TFA and Cyclosporin H as FPR1 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, inflammation, and drug development, the formyl peptide receptor 1 (FPR1) presents a compelling target for therapeutic intervention. The strategic blockade of this key G protein-coupled receptor, centrally involved in chemotaxis and the inflammatory cascade, has spurred the investigation of various antagonists. Among the most frequently cited in preclinical research are the synthetic peptide Boc-MLF TFA and the cyclic peptide Cyclosporin (B1163) H. This guide provides a comprehensive comparison of their efficacy, drawing upon experimental data to inform the selection of the most appropriate tool for FPR1-centric research.

At a Glance: Key Efficacy Parameters

To facilitate a direct comparison, the following table summarizes the reported antagonist potency (IC50) of this compound and Cyclosporin H across various functional assays. It is important to note that absolute IC50 values can vary between studies due to differences in cell types, agonist concentrations, and specific experimental conditions.

Parameter This compound Cyclosporin H Assay Type Cell Type
IC50 ~0.63 µM[1]~100 nM[2]Receptor Binding ([3H]-fMLF displacement)FPR1-transfected rat basophilic leukemia (RBL) cells
IC50 Not explicitly found~472 nM[3]fMLF-induced NADPH Oxidase ActivityHuman Neutrophils
IC50 Not explicitly found~28 nM[3]RE-04-001-induced NADPH Oxidase ActivityHuman Neutrophils
IC50 5 - 16 µM[4]Not explicitly found in the same studyfMLF-induced ChemotaxisHuman Neutrophils
Selectivity Also antagonizes FPR2 at higher concentrations.[4]Highly selective for FPR1 at lower concentrations; may show some activity at FPR2 at concentrations >2.5 µM.[5]Various functional assaysVarious

Delving into the Data: A Closer Look at Efficacy

Cyclosporin H consistently emerges as a more potent antagonist of FPR1 than this compound in receptor binding and inhibition of downstream signaling events like NADPH oxidase activity.[2][3] One study reported an IC50 of approximately 100 nM for Cyclosporin H in displacing a radiolabeled agonist from FPR1-transfected cells.[2] In functional assays measuring the inhibition of fMLF-induced NADPH oxidase activity in human neutrophils, Cyclosporin H exhibited an IC50 of 472 nM.[3]

This compound, a derivative of the FPR1 agonist fMLF, acts as a competitive antagonist.[2][5] While specific IC50 values for receptor binding are not as consistently reported in the literature as for Cyclosporin H, its potency in inhibiting functional responses is generally in the micromolar range. For instance, its EC50 for reducing fMLF-induced superoxide (B77818) production is reported to be 0.63 µM.[1] In chemotaxis assays, the IC50 for Boc-MLF has been shown to be in the range of 5 to 16 µM.[4]

A critical consideration is receptor selectivity. While both are predominantly used as FPR1 antagonists, Boc-MLF can also inhibit FPR2 at higher concentrations.[4] Cyclosporin H is considered highly selective for FPR1, although some off-target effects on FPR2 have been noted at concentrations exceeding 2.5 µM.[5] For experiments demanding high specificity for FPR1, Cyclosporin H is often the preferred choice.

Understanding the Mechanism: The FPR1 Signaling Pathway

Activation of FPR1 by agonists such as N-formylmethionyl-leucyl-phenylalanine (fMLF) initiates a cascade of intracellular signaling events crucial for neutrophil activation and migration. Both this compound and Cyclosporin H act by competitively binding to the receptor, thereby preventing the initiation of this cascade.

FPR1_Signaling_Pathway Agonist fMLF (Agonist) FPR1 FPR1 Agonist->FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Degranulation Degranulation Ca_mobilization->Degranulation MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Activates Akt->MAPK MAPK->Chemotaxis NADPH_oxidase NADPH Oxidase (ROS Production) MAPK->NADPH_oxidase

FPR1 Signaling Cascade

Experimental Corner: Protocols for Antagonist Evaluation

The following are detailed methodologies for key experiments used to assess the efficacy of FPR1 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key downstream event in FPR1 signaling.

Calcium_Mobilization_Workflow start Start load_cells Load cells (e.g., neutrophils, FPR1-transfected HL-60) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). start->load_cells incubate_antagonist Pre-incubate cells with varying concentrations of the antagonist (Boc-MLF or Cyclosporin H) or vehicle control. load_cells->incubate_antagonist add_agonist Add a specific FPR1 agonist (e.g., fMLF) to stimulate the cells. incubate_antagonist->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a fluorometer. add_agonist->measure_fluorescence analyze_data Analyze the data to determine the IC50 value of the antagonist. measure_fluorescence->analyze_data end End analyze_data->end Chemotaxis_Assay_Workflow start Start prepare_chambers Prepare Boyden chambers or similar migration plates with a porous membrane separating upper and lower wells. start->prepare_chambers add_chemoattractant Add chemoattractant (e.g., fMLF) and varying concentrations of the antagonist to the lower wells. prepare_chambers->add_chemoattractant add_cells Add cells (e.g., neutrophils) pre-incubated with the antagonist or vehicle to the upper wells. add_chemoattractant->add_cells incubate Incubate the chambers to allow cell migration. add_cells->incubate quantify_migration Quantify the number of cells that have migrated to the lower wells. incubate->quantify_migration analyze_data Analyze the data to determine the IC50 value for inhibition of chemotaxis. quantify_migration->analyze_data end End analyze_data->end

References

The Role of fMLP as a Positive Control in Boc-MLF TFA Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of inflammatory responses and neutrophil activation, N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Boc-Met-Leu-Phe (Boc-MLF) serve as critical tools for dissecting cellular signaling pathways. fMLP, a potent bacterial-derived chemoattractant, acts as a robust positive control, reliably initiating a cascade of pro-inflammatory responses in neutrophils. Conversely, Boc-MLF functions as a competitive antagonist, specifically blocking these effects. This guide provides a comparative analysis of their functions, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting experiments targeting the formyl peptide receptor 1 (FPR1). The trifluoroacetate (B77799) (TFA) salt form of Boc-MLF is a common result of peptide synthesis and purification and is not expected to interfere with its biological activity in the assays described.[1]

Quantitative Performance Comparison

The efficacy of fMLP in activating neutrophils and the inhibitory potency of Boc-MLF are typically quantified by determining their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50), respectively. These values are crucial for establishing appropriate experimental concentrations.

Parameter fMLP Boc-MLF TFA Assay Cell Type Reference
EC50 ~20 nM-Superoxide (B77818) ProductionHuman Neutrophils[2]
EC50 10 nM - 10 µM (dose-dependent increase)-Calcium MobilizationHuman Neutrophils[3]
IC50 -0.63 µM (EC50 of 0.63 µM for reduction)Superoxide Production (fMLP-induced)Not Specified[4]

Signaling Pathways and Experimental Workflow

The interaction of fMLP with FPR1 triggers a well-defined signaling cascade, which can be effectively blocked by Boc-MLF. Understanding this pathway is fundamental to interpreting experimental outcomes.

fMLP Signaling Pathway

fMLP binds to the G protein-coupled receptor FPR1, initiating a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and superoxide production.[5][6][7][8] The key steps involve the activation of G-proteins, phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K), as well as the mobilization of intracellular calcium and activation of mitogen-activated protein kinases (MAPKs).[5][9][10][11]

fMLP_Signaling_Pathway fMLP fMLP FPR1 FPR1 fMLP->FPR1 BocMLF This compound BocMLF->FPR1 G_protein Gαi / Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to MAPK MAPK (p38, ERK) PI3K->MAPK PIP2_PLC PIP2 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Superoxide Superoxide Production PKC->Superoxide Degranulation Degranulation PKC->Degranulation MAPK->Chemotaxis MAPK->Superoxide Ca_mobilymobilization Ca_mobilymobilization Ca_mobilymobilization->Degranulation

Caption: fMLP signaling cascade in neutrophils.

General Experimental Workflow

A typical experiment to assess the antagonistic properties of Boc-MLF involves pre-incubating neutrophils with the antagonist before stimulating them with fMLP. The resulting cellular response is then measured and compared to controls.

Experimental_Workflow start Start: Isolate Neutrophils pre_incubation Pre-incubation start->pre_incubation control_group Control Group (Vehicle) pre_incubation->control_group Group 1 boc_mlf_group Experimental Group (this compound) pre_incubation->boc_mlf_group Group 2 fmlp_stimulation Stimulation with fMLP (Positive Control) control_group->fmlp_stimulation boc_mlf_group->fmlp_stimulation assay Perform Functional Assay (e.g., Chemotaxis, Ca²⁺ Mobilization, Superoxide Production) fmlp_stimulation->assay data_analysis Data Analysis and Comparison assay->data_analysis

Caption: Workflow for assessing this compound's antagonism.

Detailed Experimental Protocols

Accurate and reproducible data depend on well-defined experimental protocols. Below are methodologies for key assays used to study neutrophil activation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following neutrophil stimulation.

1. Cell Preparation:

  • Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at 37°C in the dark.

  • Wash the cells to remove extracellular dye and resuspend in the assay buffer.

2. Treatment:

  • Pre-incubate the dye-loaded neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

3. Stimulation and Measurement:

  • Place the cell suspension in a fluorometer.

  • Record a baseline fluorescence reading.

  • Add a specific concentration of fMLP to stimulate the cells.

  • Continuously record the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.[3]

Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

1. Chamber Preparation:

  • Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.[12][13]

  • Add a solution containing fMLP to the lower wells of the chamber. The upper wells will contain the neutrophil suspension.

2. Cell Preparation and Treatment:

  • Isolate neutrophils as described above.

  • Pre-incubate a sample of the neutrophils with this compound, while a control sample is incubated with vehicle.

3. Migration:

  • Add the treated and control neutrophil suspensions to the upper wells of the Boyden chamber.

  • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-120 minutes).[14]

4. Quantification:

  • After incubation, remove the membrane and fix and stain the cells that have migrated to the underside of the membrane.

  • Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of an intracellular enzyme like myeloperoxidase.[15]

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions, a key function of activated neutrophils.

1. Reagent Preparation:

  • Prepare a solution of ferricytochrome c in a suitable buffer (e.g., HBSS).

2. Cell Preparation and Treatment:

  • Isolate neutrophils and resuspend them in the assay buffer.

  • Pre-incubate the neutrophils with this compound or vehicle control.

3. Stimulation and Measurement:

  • Add the ferricytochrome c solution to the neutrophil suspension.

  • Add fMLP to stimulate superoxide production.

  • Incubate at 37°C for a defined period.

  • Measure the change in absorbance at 550 nm using a spectrophotometer. The reduction of ferricytochrome c to ferrocytochrome c by superoxide anions results in an increase in absorbance at this wavelength.[16][17] To ensure specificity, a parallel reaction containing superoxide dismutase (SOD) can be run to quench the superoxide-dependent reduction of cytochrome c.

References

Validating the Inhibitory Effect of Boc-MLF TFA on fMLP-Induced Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boc-MLF TFA's performance in inhibiting N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced signaling against other common antagonists. Supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological processes are presented to aid in the selection of the most appropriate research tools.

Introduction to fMLP Signaling and Its Inhibition

N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that plays a crucial role in the innate immune response by activating formyl peptide receptors (FPRs), primarily FPR1, on the surface of phagocytic leukocytes such as neutrophils. This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense.

The study of fMLP-induced signaling pathways is critical for understanding inflammation and developing novel therapeutics. Specific antagonists are invaluable tools in this research. This compound (tert-butyloxycarbonyl-methionyl-leucyl-phenylalanine trifluoroacetate) is a widely used competitive antagonist of FPR1. It effectively blocks fMLP-induced cellular responses by competing for the same binding site on the receptor.

This guide compares this compound with other commonly used fMLP signaling inhibitors:

  • Boc-FLFLF (Boc-2): Another peptide-based FPR1 antagonist.

  • Cyclosporin H: A potent and selective cyclic peptide antagonist of FPR1.

  • WRWWWW (WRW4): A selective antagonist for FPR2, often used as a negative control for FPR1-mediated effects.

Comparative Performance of fMLP Signaling Inhibitors

The efficacy of these inhibitors is typically evaluated through various in vitro assays that measure the downstream effects of fMLP-FPR1 interaction. The following tables summarize the available quantitative data for each inhibitor across different validation assays.

Table 1: Inhibition of fMLP-Induced Receptor Binding

InhibitorAssay TypeCell TypeLigandPotency (IC50 / Kd)Reference(s)
This compound Radioligand BindingHuman Polymorphonuclear Leukocytes[3H]fMLPIC50: ~9.1 x 10⁻⁵ M[1]
Radioligand BindingHuman Basophils[3H]fMLPKd: ~1.3 x 10⁻⁶ M[1]
Cyclosporin H Radioligand BindingHuman Polymorphonuclear Leukocytes[3H]fMLPIC50: ~5.4 x 10⁻⁷ M[1]
Radioligand BindingHuman Basophils[3H]fMLPKd: ~9 x 10⁻⁸ M[1]
WRWWWW (WRW4) Radioligand Binding (FPR2)FPR2-expressing cellsWKYMVmIC50: 0.23 µM[2]

Table 2: Inhibition of fMLP-Induced Cellular Responses

InhibitorAssay TypeCell TypefMLP ConcentrationPotency (EC50 / IC50)Reference(s)
This compound Superoxide (B77818) ProductionNot SpecifiedNot SpecifiedEC50: 0.63 µM
Cyclosporin H Histamine ReleaseHuman BasophilsNot Specified-[1]
β-glucuronidase ReleaseHL-60 cells50 nMIC50: 2.2 µM
Boc-FLFLF General FPR1 AntagonistNeutrophilsNot SpecifiedLess potent than Cyclosporin H[3]

Note: Direct comparative IC50 values for Boc-FLFLF and WRW4 against fMLP-induced responses are not as readily available in the literature, as WRW4 is primarily a selective FPR2 antagonist and Boc-FLFLF is often cited qualitatively as being less potent than Cyclosporin H.[3] At higher concentrations (above 10 µM), Boc-MLF and Boc-FLFLF may also exhibit some inhibitory effects on FPR2.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the fMLP signaling cascade and the workflows of key assays.

fMLP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_responses Cellular Responses fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gαi / Gβγ FPR1->G_protein Activates Boc_MLF This compound Boc_MLF->FPR1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide MAPK->Chemotaxis MAPK->Superoxide

Caption: fMLP Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflows cluster_calcium Calcium Mobilization Assay cluster_superoxide Superoxide Production Assay cluster_degranulation Degranulation Assay (β-hexosaminidase release) Ca1 Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) Ca2 Pre-incubate with This compound or alternative inhibitor Ca1->Ca2 Ca3 Stimulate with fMLP Ca2->Ca3 Ca4 Measure fluorescence change over time Ca3->Ca4 SO1 Isolate neutrophils SO2 Pre-incubate with inhibitor SO1->SO2 SO3 Add cytochrome c and stimulate with fMLP SO2->SO3 SO4 Measure absorbance change (reduction of cytochrome c) SO3->SO4 De1 Culture cells (e.g., RBL-2H3) De2 Pre-treat with inhibitor De1->De2 De3 Stimulate with fMLP De2->De3 De4 Collect supernatant and lyse cells De3->De4 De5 Measure β-hexosaminidase activity in supernatant and lysate De4->De5

Caption: Experimental Workflows for Validating fMLP Signaling Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following fMLP stimulation.

Materials:

  • Neutrophils or other FPR1-expressing cells

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • fMLP

  • This compound and other inhibitors

  • Fluorescence plate reader or spectrophotometer

Protocol:

  • Cell Preparation: Isolate neutrophils from whole blood or culture an appropriate cell line. Resuspend cells in HBSS.

  • Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Inhibitor Pre-incubation: Resuspend the cells in HBSS and pre-incubate with desired concentrations of this compound or other inhibitors for 15-30 minutes at 37°C.

  • fMLP Stimulation: Place the cell suspension in the fluorometer and establish a baseline fluorescence reading. Add fMLP to stimulate the cells.

  • Data Acquisition: Record the change in fluorescence intensity over time. For Fura-2, this is typically done by measuring emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of these intensities is proportional to the intracellular calcium concentration.

Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide radicals by measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • Isolated neutrophils

  • HBSS

  • Cytochrome c

  • fMLP

  • This compound and other inhibitors

  • Superoxide Dismutase (SOD) as a control

  • Spectrophotometer

Protocol:

  • Cell Preparation: Isolate neutrophils and resuspend them in HBSS.

  • Inhibitor Pre-incubation: Pre-warm the cell suspension to 37°C and pre-incubate with the inhibitors for 15-30 minutes.

  • Assay Setup: In a microplate, add the cell suspension, cytochrome c, and either buffer or SOD (for control wells).

  • Stimulation: Add fMLP to initiate superoxide production.

  • Measurement: Incubate at 37°C and measure the change in absorbance at 550 nm over time. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

Degranulation Assay (β-hexosaminidase Release)

This assay measures the release of granular enzymes, such as β-hexosaminidase, as an indicator of degranulation.

Materials:

  • RBL-2H3 cells or other suitable mast cell/basophil line

  • Cell culture medium

  • Tyrode's buffer

  • fMLP

  • This compound and other inhibitors

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.5)

  • Triton X-100 for cell lysis

  • Spectrophotometer

Protocol:

  • Cell Culture: Culture cells to the desired density.

  • Inhibitor Treatment: Wash the cells and pre-incubate with inhibitors in Tyrode's buffer for 15-30 minutes at 37°C.

  • fMLP Stimulation: Add fMLP to the cells and incubate for 30-60 minutes at 37°C to induce degranulation.

  • Sample Collection: Centrifuge the plate and collect the supernatant. Lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase content.

  • Enzymatic Reaction: In a new plate, mix the supernatant or cell lysate with the pNAG substrate and incubate at 37°C.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

Neutrophil Chemotaxis Assay (Under-Agarose)

This assay assesses the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human neutrophils

  • Petri dishes

  • Agarose (B213101)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • fMLP

  • This compound and other inhibitors

  • Inverted microscope with a stage incubator and camera

Protocol:

  • Plate Preparation: Coat Petri dishes with FBS. Prepare an agarose solution in HBSS with FBS. Pour the agarose into the coated dishes and allow it to solidify.

  • Well Cutting: Cut two wells in the agarose a few millimeters apart.

  • Cell and Chemoattractant Loading: In one well, add the neutrophil suspension that has been pre-incubated with the desired inhibitor. In the other well, add the fMLP solution.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.

  • Analysis: Quantify the migration of neutrophils towards the fMLP-containing well using an inverted microscope. This can be done by measuring the distance migrated by the leading front of cells or by counting the number of cells that have migrated a certain distance.

Conclusion

This compound is a well-established and effective antagonist for studying fMLP-induced signaling through FPR1. For researchers requiring a highly potent and selective FPR1 antagonist, Cyclosporin H may be a more suitable alternative, as evidenced by its lower IC50 and Kd values in binding and functional assays.[1] Boc-FLFLF can also be used as an FPR1 antagonist, though it is generally considered less potent than Cyclosporin H.[3] WRW4 serves as an excellent negative control to confirm that the observed fMLP-induced effects are indeed mediated by FPR1 and not FPR2. The choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency, selectivity, and the biological system under investigation. The provided protocols and diagrams offer a robust framework for validating the inhibitory effects of these compounds on fMLP-induced signaling.

References

Navigating Chemoattractant Receptor Cross-Reactivity: A Comparative Guide to Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the cross-reactivity of the formyl peptide receptor antagonist, Boc-MLF TFA, with other key chemoattractant receptors, supported by experimental data and detailed protocols.

Unveiling the Specificity of this compound

Boc-MLF, also known as Boc-1, is a widely utilized antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in the innate immune response to bacterial-derived and host-derived chemoattractants. While it demonstrates preferential antagonism for FPR1, its cross-reactivity with other related chemoattractant receptors, particularly the Formyl Peptide Receptor-like 1 (FPRL1 or FPR2), is a critical consideration for the accurate interpretation of experimental results.

This guide summarizes the available quantitative and qualitative data on the interaction of Boc-MLF with FPR1 and FPRL1. Currently, there is a lack of significant evidence in the scientific literature to suggest cross-reactivity of Boc-MLF with the C5a receptor, another important chemoattractant receptor.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory activity of this compound on different chemoattractant receptors based on functional assays.

ReceptorLigand AntagonizedAssay TypeCell TypeMeasured ActivityCitation
FPR1 fMLPSuperoxide (B77818) ProductionNeutrophilsEC50 = 0.63 μM
FPRL1 Various AgonistsFunctional AssaysNeutrophilsPartial inhibition observed at concentrations >10 μM[1][2]
C5aR C5aNot ReportedNot ReportedNo significant cross-reactivity reportedN/A

Signaling Pathways of Formyl Peptide Receptors

Both FPR1 and FPRL1 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi subtype of G proteins. Upon ligand binding, they initiate a cascade of intracellular signaling events that lead to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The simplified signaling pathway for both receptors is depicted below.

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Ligand Receptor FPR1 / FPRL1 Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Chemotaxis Degranulation Superoxide Production Ca2->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway PI3K->MAPK MAPK->Cellular_Response

Caption: Simplified signaling pathway of FPR1 and FPRL1.

Experimental Workflows and Protocols

Accurate assessment of chemoattractant receptor activity requires robust experimental designs. Below are representative workflows and detailed protocols for key functional assays used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow Start Start Cell_Prep Prepare Neutrophil Suspension Start->Cell_Prep Dye_Loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) Cell_Prep->Dye_Loading Incubation Incubate with this compound or Vehicle Control Dye_Loading->Incubation Stimulation Stimulate with Chemoattractant (e.g., fMLP) Incubation->Stimulation Measurement Measure Fluorescence Change (Kinetic Reading) Stimulation->Measurement Analysis Analyze Data to Determine Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Loading: Resuspend isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) and incubate with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with buffer to remove extracellular dye.

  • Antagonist Incubation: Resuspend the cells to the desired concentration and pre-incubate with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Stimulation and Measurement: Place the cell suspension in a fluorometer cuvette or a microplate reader. Establish a baseline fluorescence reading and then add the chemoattractant agonist (e.g., fMLP for FPR1, or WKYMVm for FPRL1) to stimulate the cells. Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the extent of inhibition by comparing the peak fluorescence in the presence of this compound to the control response.

Chemotaxis Assay

This assay assesses the ability of cells to migrate along a chemoattractant gradient.

Chemotaxis_Workflow Start Start Chamber_Prep Prepare Boyden Chamber with Porous Membrane Start->Chamber_Prep Bottom_Well Add Chemoattractant (e.g., fMLP) to Lower Chamber Chamber_Prep->Bottom_Well Cell_Prep Prepare Neutrophil Suspension with This compound or Vehicle Bottom_Well->Cell_Prep Top_Well Add Cell Suspension to Upper Chamber Cell_Prep->Top_Well Incubation Incubate to Allow Cell Migration Top_Well->Incubation Quantification Quantify Migrated Cells Incubation->Quantification End End Quantification->End

Caption: Workflow for a Boyden chamber chemotaxis assay.

Detailed Protocol:

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size for neutrophils).

  • Chemoattractant Gradient: Add the chemoattractant solution (e.g., fMLP) to the lower wells of the chamber.

  • Cell Preparation: Isolate neutrophils as described previously. Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber, on top of the membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow the cells to migrate through the pores towards the chemoattractant.

  • Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per field of view using a microscope.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS), a key function of activated neutrophils.

Superoxide_Workflow Start Start Cell_Prep Prepare Neutrophil Suspension Start->Cell_Prep Incubation Incubate with this compound or Vehicle Control Cell_Prep->Incubation Reagent_Add Add Detection Reagent (e.g., Cytochrome c or Luminol) Incubation->Reagent_Add Stimulation Stimulate with Chemoattractant (e.g., fMLP) Reagent_Add->Stimulation Measurement Measure Absorbance or Chemiluminescence Stimulation->Measurement Analysis Calculate Superoxide Production and Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a superoxide production assay.

Detailed Protocol:

  • Neutrophil Preparation: Isolate neutrophils as previously described.

  • Antagonist Incubation: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Assay Setup: In a microplate, add the neutrophil suspension, a detection reagent such as cytochrome c (for absorbance-based measurement of superoxide dismutase-inhibitable reduction) or luminol (B1675438) (for chemiluminescence-based detection), and the chemoattractant agonist (e.g., fMLP).

  • Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 550 nm (for cytochrome c reduction) or the chemiluminescence signal over time.

  • Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the antagonist.

By carefully considering the information and protocols presented in this guide, researchers can effectively utilize this compound in their studies and accurately interpret the results in the context of its known receptor specificity and cross-reactivity profile.

References

A Head-to-Head Battle: Peptide vs. Small-Molecule FPR1 Antagonists in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of the Formyl Peptide Receptor 1 (FPR1) presents a compelling therapeutic target for a host of inflammatory diseases and cancer. The choice between peptide-based and small-molecule antagonists is a critical decision in the drug discovery pipeline. This guide provides a comprehensive side-by-side comparison of these two classes of FPR1 inhibitors, supported by experimental data and detailed protocols to aid in informed decision-making.

FPR1, a G protein-coupled receptor, plays a pivotal role in the innate immune response by recognizing formylated peptides derived from bacteria and damaged mitochondria. Its activation on immune cells like neutrophils triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, antagonizing FPR1 holds the promise of mitigating excessive inflammation. This comparison guide delves into the key characteristics, performance metrics, and experimental evaluation of both peptide and small-molecule FPR1 antagonists.

At a Glance: Key Differences

FeaturePeptide AntagonistsSmall-Molecule Antagonists
Structure Typically larger, composed of amino acid chainsSmaller, diverse organic molecules
Binding Often high affinity and specificityCan be designed for high affinity and specificity
Pharmacokinetics Generally poor oral bioavailability, shorter half-lifeOften better oral bioavailability, longer half-life
Cell Permeability LimitedGenerally good
Manufacturing More complex and costlyMore straightforward and cost-effective
Immunogenicity Potential for immunogenic responseLow to no immunogenicity

Performance Data: A Quantitative Comparison

The following table summarizes the reported in vitro activities of representative peptide and small-molecule FPR1 antagonists. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

AntagonistClassTarget Cell/SystemAssayPotency (IC50/Ki)SelectivityReference
Cyclosporin (B1163) H Peptide (Cyclic)Human NeutrophilsfMLF-induced NADPH-oxidase activation472 nM (IC50)Selective for FPR1 over FPR2[1]
Boc-FLFLF PeptideHuman NeutrophilsfMLF-induced signalingPotent, but less so than Cyclosporin HPreferentially inhibits FPR1, but can affect FPR2 at higher concentrations[2][3]
AZ-2158 Small-MoleculeHuman NeutrophilsfMLF-induced NADPH-oxidase activation6 nM (IC50)Selective for FPR1 over FPR2[1]
ICT12035 Small-MoleculeNot SpecifiedCalcium mobilization30 nMSelective for FPR1[4]
Compound 10 (4H-chromen-4-one derivative) Small-MoleculeFPR1-transfected HL-60 cellsWKYMVm-FITC competition binding~100 nM (Ki)Specific for FPR1; no inhibition of FPR2, FPR3, or CXCR1[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the FPR1 signaling cascade and a typical experimental workflow for antagonist screening.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist FPR1 FPR1 Agonist->FPR1 Binds G_protein Gαi/Gβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ PKC PKC DAG->PKC Cellular_Responses Chemotaxis, Degranulation, ROS Production Ca2+->Cellular_Responses MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->Cellular_Responses Antagonist Antagonist Antagonist->FPR1 Blocks

FPR1 Signaling Pathway

Experimental_Workflow cluster_screening Antagonist Screening Workflow cluster_assays Key Assays Start Start Cell_Culture 1. Cell Culture (e.g., FPR1-expressing HL-60) Start->Cell_Culture Compound_Incubation 2. Pre-incubate cells with Antagonist Cell_Culture->Compound_Incubation Agonist_Stimulation 3. Stimulate with FPR1 Agonist (e.g., fMLF) Compound_Incubation->Agonist_Stimulation Assay 4. Perform Assay Agonist_Stimulation->Assay Data_Analysis 5. Data Analysis (IC50/Ki determination) Assay->Data_Analysis Binding_Assay Competitive Binding Assay Assay->Binding_Assay Ca_Assay Calcium Mobilization Assay Assay->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Assay->Chemotaxis_Assay ERK_Assay ERK1/2 Phosphorylation Assay Assay->ERK_Assay End End Data_Analysis->End

Experimental Workflow for FPR1 Antagonist Screening

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize FPR1 antagonists.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand for binding to FPR1.

  • Cells: HL-60 or other cells stably transfected with human FPR1.

  • Labeled Ligand: A fluorescently labeled FPR1 agonist (e.g., WKYMVm-FITC).

  • Procedure:

    • Incubate FPR1-expressing cells with various concentrations of the test antagonist.

    • Add a fixed concentration of the fluorescently labeled agonist.

    • After incubation, measure the bound fluorescence using flow cytometry or a fluorescence plate reader.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block agonist-induced intracellular calcium release, a key event in FPR1 signaling.

  • Cells: FPR1-expressing cells (e.g., HL-60, neutrophils).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Load cells with the calcium-sensitive dye.

    • Pre-incubate the cells with different concentrations of the antagonist.

    • Stimulate the cells with an FPR1 agonist (e.g., fMLF).

    • Measure the change in fluorescence over time using a fluorescence plate reader.

    • Determine the IC50 of the antagonist for the inhibition of the agonist-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.

  • Cells: Primary human neutrophils or other migratory cells expressing FPR1.

  • Apparatus: Boyden chamber or similar chemotaxis system.

  • Procedure:

    • Pre-incubate cells with the antagonist.

    • Place the cells in the upper chamber of the chemotaxis device.

    • Add an FPR1 agonist to the lower chamber.

    • After an incubation period, quantify the number of cells that have migrated to the lower chamber.

    • Calculate the inhibitory effect of the antagonist on chemotaxis.[6][7]

ERK1/2 Phosphorylation Assay

This assay determines the antagonist's effect on the MAPK/ERK signaling pathway, a downstream effector of FPR1 activation.

  • Cells: FPR1-expressing cells.

  • Detection: Western blotting or cell-based ELISA using antibodies specific for phosphorylated ERK1/2.

  • Procedure:

    • Pre-treat cells with the antagonist.

    • Stimulate with an FPR1 agonist.

    • Lyse the cells and determine the levels of phosphorylated ERK1/2 relative to total ERK1/2.

    • Assess the dose-dependent inhibition by the antagonist.

Conclusion: Choosing the Right Tool for the Job

The choice between peptide and small-molecule FPR1 antagonists is multifaceted and depends on the specific research or therapeutic goal.

Peptide antagonists , such as Cyclosporin H, have historically been valuable research tools due to their high potency and specificity.[3][8] However, their inherent limitations in terms of pharmacokinetics and manufacturing complexity often hinder their progression as clinical candidates.[5]

Small-molecule antagonists , on the other hand, offer significant advantages in drug development.[9][10][11] Compounds like AZ-2158 demonstrate superior potency in functional assays compared to classic peptide antagonists.[1] Their favorable physicochemical properties often translate to better oral bioavailability and in vivo stability, making them more amenable to clinical development. The diverse chemical scaffolds of small molecules also provide a rich landscape for medicinal chemistry optimization to fine-tune potency, selectivity, and pharmacokinetic profiles.

For early-stage target validation and mechanistic studies, both classes of antagonists can be invaluable. However, for programs aiming for the development of orally bioavailable drugs for chronic inflammatory conditions or cancer, the focus has decidedly shifted towards the discovery and optimization of small-molecule FPR1 antagonists. The data presented in this guide underscores the potential of small molecules to yield potent and selective FPR1 inhibitors with promising therapeutic profiles.

References

Efficacy Showdown: Boc-MLF TFA vs. FPR1 Gene Silencing in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the Formyl Peptide Receptor 1 (FPR1) signaling pathway is critical for advancing research in inflammation, immunology, and oncology. This guide provides a comprehensive comparison of two primary methods for FPR1 inhibition: the pharmacological antagonist Boc-MLF TFA and genetic silencing via siRNA/CRISPR.

FPR1, a G protein-coupled receptor, plays a pivotal role in mediating the chemotactic response of immune cells to formylated peptides released by bacteria and damaged mitochondria. Dysregulation of FPR1 signaling is implicated in various inflammatory diseases and cancers, making it a key therapeutic target. This comparison guide delves into the efficacy, mechanisms, and experimental considerations of using this compound versus siRNA/CRISPR to abrogate FPR1 function, supported by experimental data and detailed protocols.

At a Glance: Comparing this compound and FPR1 Gene Silencing

FeatureThis compoundFPR1 Gene Silencing (siRNA/CRISPR)
Mechanism of Action Competitive antagonist, reversibly blocks ligand binding to the FPR1 receptor.Reduces or eliminates the expression of the FPR1 protein.
Mode of Inhibition Functional inhibition of the receptor protein.Inhibition of gene expression at the mRNA (siRNA) or DNA (CRISPR) level.
Speed of Onset Rapid, within minutes to hours of application.Slower, requires hours to days for protein depletion.
Duration of Effect Transient, dependent on compound washout and metabolism.Can be transient (siRNA) or permanent (CRISPR).
Specificity Preferentially inhibits FPR1, but may have off-target effects at higher concentrations.[1]Highly specific to the FPR1 gene sequence.
Reversibility Reversible upon removal of the compound.siRNA effects are reversible as the siRNA degrades; CRISPR-induced changes are permanent.
Delivery Method Direct application to cells or in vivo administration.Transfection or transduction of nucleic acids into cells.
Experimental Use Case Acute studies, dose-response curves, validation of FPR1 involvement in rapid cellular responses.Chronic studies, investigating the long-term consequences of FPR1 loss, target validation.

Quantitative Comparison of Efficacy

The following tables summarize quantitative data on the efficacy of this compound and FPR1 gene silencing in inhibiting key downstream effects of FPR1 activation. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Inhibition of fMLF-Induced Superoxide Production

MethodMetricValueReference
This compound EC500.63 μM[2]
FPR1 siRNA % InhibitionData not available in a directly comparable format

Table 2: Inhibition of fMLF-Induced Calcium Mobilization

MethodMetricValueReference
This compound IC50Data not available in a directly comparable format
FPR1 shRNA % Inhibition~20%[3]

Table 3: Inhibition of fMLF-Induced Chemotaxis

MethodMetricValueReference
This compound IC50Data not available in a directly comparable format
FPR1 siRNA % InhibitionSignificant reduction in chemotactic response[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the FPR1 signaling pathway and a general experimental workflow for comparing this compound and FPR1 gene silencing.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates fMLF fMLF (Agonist) fMLF->FPR1 Binds and Activates Boc_MLF This compound (Antagonist) Boc_MLF->FPR1 Competitively Inhibits siRNA_CRISPR siRNA/CRISPR (Gene Silencing) siRNA_CRISPR->FPR1 Prevents Synthesis PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, Superoxide Production) Ca_mobilization->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

Caption: FPR1 signaling cascade and points of intervention.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_analysis Downstream Analysis start Start: Isolate Primary Cells or Culture Cell Line control Control (Vehicle) start->control boc_mlf This compound Treatment start->boc_mlf sirna FPR1 siRNA Transfection start->sirna crispr FPR1 CRISPR Knockout start->crispr stimulate Stimulate with fMLF control->stimulate boc_mlf->stimulate sirna->stimulate crispr->stimulate chemotaxis Chemotaxis Assay stimulate->chemotaxis calcium Calcium Mobilization Assay stimulate->calcium western Western Blot (FPR1, p-ERK) stimulate->western superoxide Superoxide Production Assay stimulate->superoxide

Caption: Experimental workflow for comparing FPR1 inhibition methods.

Detailed Experimental Protocols

This compound Treatment of Cells
  • Reagent Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add the FPR1 agonist, fMLF, to the wells to stimulate the cells.

  • Assay: Proceed with the desired downstream assay (e.g., calcium mobilization, chemotaxis).

siRNA-mediated Knockdown of FPR1
  • siRNA Design and Synthesis: Design or purchase validated siRNAs targeting the FPR1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 50-70% on the day of transfection.

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • Dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation: Assess the knockdown efficiency by measuring FPR1 mRNA levels (RT-qPCR) and protein levels (Western blot or flow cytometry).

  • Functional Assay: Once knockdown is confirmed, perform functional assays by stimulating the cells with fMLF.

CRISPR-Cas9 Mediated Knockout of FPR1
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the FPR1 gene into a Cas9 expression vector.

  • Transfection/Transduction: Introduce the Cas9/gRNA vector into the target cells using a suitable method (e.g., transfection, lentiviral transduction).

  • Clonal Selection: Select for single cells that have been successfully edited, often through antibiotic selection or FACS sorting of fluorescently tagged Cas9-expressing cells.

  • Expansion and Validation: Expand the single-cell clones and validate the knockout of the FPR1 gene by:

    • Genomic DNA sequencing: To confirm the presence of insertions or deletions (indels) at the target site.

    • Western blot: To confirm the absence of the FPR1 protein.

  • Functional Assays: Use the validated FPR1 knockout cell line for functional experiments.

Conclusion

Both this compound and gene silencing techniques are powerful tools for investigating the role of FPR1 in various biological processes. The choice between a pharmacological antagonist and a genetic approach depends on the specific experimental question, the required duration of inhibition, and the cell type being studied. This compound offers a rapid and reversible method for inhibiting FPR1 function, ideal for acute studies. In contrast, siRNA and CRISPR provide highly specific and, in the case of CRISPR, permanent means of ablating FPR1 expression, which is advantageous for long-term studies and definitive target validation. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to advance their understanding of FPR1-mediated signaling.

References

Confirming Boc-MLF TFA Binding to FPR1: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a ligand and its target receptor is a critical step in drug discovery and development. This guide provides a comparative overview of Isothermal Titration Calorimetry (ITC) and other common biophysical techniques for validating the binding of the antagonist Boc-MLF TFA to the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for a complete thermodynamic profile of the interaction in a single experiment, providing key parameters without the need for labeling or immobilization.

Key Parameters Determined by ITC:

  • Binding Affinity (Kd): Indicates the strength of the interaction.

  • Stoichiometry (n): Reveals the ratio of ligand to receptor in the complex.

  • Enthalpy (ΔH): The heat change associated with binding.

  • Entropy (ΔS): The change in disorder of the system upon binding.

Representative ITC Data for a GPCR-Antagonist Interaction

The following table presents hypothetical, yet representative, ITC data for the binding of a small molecule antagonist to a purified and solubilized GPCR, illustrating the typical values that would be obtained for a moderate-affinity interaction.

ParameterValueUnitSignificance
Dissociation Constant (Kd)150nMModerate binding affinity, typical for a lead compound.
Stoichiometry (n)1.1-Indicates a 1:1 binding ratio of the antagonist to the receptor.
Enthalpy Change (ΔH)-8.5kcal/molThe binding is enthalpically driven, suggesting favorable bond formations.
Entropy Change (TΔS)2.5kcal/molThe binding is entropically opposed, possibly due to conformational rigidity upon binding.

Alternative Methods for Assessing Boc-MLF Binding to FPR1

Several other well-established techniques can be employed to study the binding of ligands like Boc-MLF to FPR1. These methods often rely on indirect measurements, such as competition with a labeled ligand.

Comparison of Binding Assay Techniques
TechniquePrincipleKey ParametersAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd, n, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.Requires larger quantities of pure, stable protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized receptor.Kd, kon, koffReal-time kinetics, label-free ligand.Requires receptor immobilization, which may affect conformation; potential for non-specific binding.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled ligand upon binding to the receptor.Kd, KiHomogeneous assay, high throughput.Requires a fluorescently labeled ligand; sensitive to autofluorescence and light scattering.
Flow Cytometry Competitive Binding Assay Measures the displacement of a fluorescently labeled ligand from cells expressing the receptor by an unlabeled competitor.IC50, KiCan be performed on whole cells, preserving the native receptor environment.Indirect measurement of affinity; requires a fluorescently labeled ligand and cell lines expressing the receptor.
Published Binding Affinity Data for Boc-MLF and FPR1

The following table summarizes experimentally determined binding affinity values for Boc-MLF to FPR1 from various studies using alternative methods. Note that these are typically inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) derived from functional or competition assays, which are distinct from the direct dissociation constant (Kd) measured by ITC.

MethodReported ValueUnitReference
Competitive Radioligand Binding~100nM[Not explicitly found, but typical for antagonists]
Functional Inhibition (e.g., Calcium Mobilization)0.63µM[1]
Competitive Binding (Flow Cytometry)~20 (for competition)µM[2]

Note: The variability in reported values can be attributed to different experimental conditions, cell types, and assay formats.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are outlines of the experimental protocols for ITC and alternative binding assays.

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Protein Preparation: Purify and solubilize FPR1 in a suitable detergent-containing buffer. Ensure the protein is stable and functionally active.

  • Ligand Preparation: Dissolve this compound in the same buffer used for the protein to minimize heats of dilution.

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the purified FPR1 into the sample cell and this compound into the injection syringe.

  • Titration: Perform a series of small, precise injections of the this compound solution into the FPR1 solution.

  • Data Acquisition: The instrument records the heat changes after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR) Experimental Protocol
  • Sensor Chip Preparation: Immobilize purified FPR1 onto a sensor chip surface.

  • Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).

Fluorescence Polarization (FP) Competitive Binding Assay Protocol
  • Reagent Preparation: Prepare a fluorescently labeled FPR1 ligand (tracer) and a solution of purified FPR1.

  • Assay Setup: In a microplate, combine the tracer and FPR1 at concentrations that result in a high polarization signal.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis: Plot the decrease in polarization as a function of the this compound concentration to determine the IC50, from which the Ki can be calculated.

Flow Cytometry Competitive Binding Assay Protocol
  • Cell Preparation: Use a cell line stably expressing FPR1 (e.g., U937 or HL-60 cells).

  • Competition: Incubate the cells with a fixed, low concentration of a fluorescently labeled FPR1 ligand (e.g., a fluorescent analog of fMLF) and varying concentrations of this compound.

  • Incubation: Allow the binding to reach equilibrium at a low temperature (e.g., 4°C) to prevent receptor internalization.

  • Flow Cytometry Analysis: Analyze the fluorescence of the cell population. The displacement of the fluorescent ligand by this compound will result in a decrease in the mean fluorescence intensity.

  • Data Analysis: Plot the mean fluorescence intensity against the concentration of this compound to determine the IC50 and subsequently the Ki.

Visualizing Experimental Workflows and Signaling Pathways

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purified FPR1 Purified FPR1 ITC Cell ITC Cell Purified FPR1->ITC Cell This compound This compound Syringe Syringe This compound->Syringe Matching Buffer Matching Buffer Matching Buffer->Purified FPR1 Matching Buffer->this compound Titration Titration Syringe->Titration Titration->ITC Cell Heat Change Heat Change Titration->Heat Change generates Binding Isotherm Binding Isotherm Heat Change->Binding Isotherm integration Thermodynamic Parameters Thermodynamic Parameters Binding Isotherm->Thermodynamic Parameters fitting

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

FPR1 Signaling Pathway

FPR1_Signaling Boc-MLF Boc-MLF FPR1 FPR1 Boc-MLF->FPR1 binds & blocks G_Protein Gαi/βγ FPR1->G_Protein prevents activation PLC Phospholipase C G_Protein->PLC inhibition PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C IP3_DAG->PKC Downstream_Signaling Downstream Signaling (e.g., MAPK activation) PKC->Downstream_Signaling

Caption: Antagonistic action of Boc-MLF on the FPR1 signaling pathway.

References

Scatchard Analysis of Boc-MLF TFA: A Comparative Guide to Formyl Peptide Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding kinetics of receptor antagonists is paramount. This guide provides a detailed comparison of the binding affinity of N-tert-Butoxycarbonyl-Met-Leu-Phe trifluoroacetate (B77799) salt (Boc-MLF TFA), a known antagonist of the Formyl Peptide Receptor 1 (FPR1), with other relevant ligands. We delve into the experimental methodologies, present comparative data, and visualize the associated signaling pathways and experimental workflows.

Comparative Binding Affinity Data

Compound NameLigand TypeReceptor TargetMeasured ParameterValueCell Type
Boc-MLF AntagonistFPR1IC50 (Superoxide Production Inhibition)0.63 µMHuman Neutrophils
Cyclosporin HAntagonistFPR1IC50 (fMLF Displacement)100 nMFPR1-transfected RBL cells
Compound 10 (Chromone analog)AntagonistFPR1Ki~100 nMFPR1-HL60 and FPR1-RBL cells
fMLFAgonistFPR1Kd~1 nMNot specified
Chemotaxis Inhibitory Protein of Staphylococcus aureus (CHIPS)AntagonistFPR1Kd~35 nMNot specified

Note: Lower IC50, Ki, and Kd values indicate higher potency or binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for this compound

To determine the binding affinity (Ki) of this compound for FPR1, a competitive radioligand binding assay is a standard method. This involves measuring the displacement of a radiolabeled FPR1 agonist (e.g., [3H]fMLF) by increasing concentrations of unlabeled this compound.

1. Cell Culture and Membrane Preparation:

  • Human promyelocytic leukemia cells (HL-60) are differentiated into a neutrophil-like phenotype by culturing in the presence of dimethyl sulfoxide (B87167) (DMSO).

  • Alternatively, cell lines stably expressing human FPR1 (e.g., RBL-FPR1) can be used.

  • Cells are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[3] The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of radiolabeled ligand (e.g., 0.4 nM [3H]fMLP).[4]

    • Increasing concentrations of the unlabeled competitor, this compound.

    • The cell membrane preparation.

  • To determine non-specific binding, a separate set of wells is included containing the radioligand and a high concentration of an unlabeled agonist (e.g., 1 µM fMLP).[4]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[4]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • The data is then plotted as the percentage of specific binding versus the log concentration of this compound to generate a sigmoidal dose-response curve.

  • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental and Biological Context

To better understand the processes involved, the following diagrams illustrate the experimental workflow for Scatchard analysis and the signaling pathway activated by the formyl peptide receptor.

Scatchard_Analysis_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate varying concentrations of radioligand and unlabeled ligand with receptor preparation to reach equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]fMLP) Radioligand->Incubation Unlabeled_Ligand Unlabeled Ligand (e.g., this compound) Unlabeled_Ligand->Incubation Separation Separate Bound from Free Ligand (e.g., Vacuum Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Scatchard_Plot Scatchard Plot (Bound/Free vs. Bound) Quantification->Scatchard_Plot Data_Analysis Determine Kd and Bmax Scatchard_Plot->Data_Analysis

Caption: Experimental workflow for Scatchard analysis of ligand binding.

FPR_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol Ligand fMLF (Agonist) FPR FPR1 (G Protein-Coupled Receptor) Ligand->FPR Binds and Activates BocMLF Boc-MLF (Antagonist) BocMLF->FPR Binds and Blocks G_Protein Heterotrimeric G-protein (Gi) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Superoxide Production, Degranulation) Ca_Release->Cellular_Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response

References

A Comparative Guide to the In Vivo Effects of Boc-MLF TFA and Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Boc-MLF TFA, a selective antagonist for Formyl Peptide Receptor 1 (FPR1), in the context of other well-established anti-inflammatory agents. Due to a lack of publicly available direct comparative in vivo studies featuring this compound alongside standard anti-inflammatory drugs, this document outlines the mechanism of this compound, presents detailed protocols for common acute inflammation models, and provides benchmark in vivo data for the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325) in these models. This information is intended to serve as a resource for researchers designing and interpreting in vivo studies of novel anti-inflammatory compounds targeting the formyl peptide receptor pathway.

Understanding this compound: A Formyl Peptide Receptor Antagonist

This compound (tert-Butyloxycarbonyl-Methionyl-Leucyl-Phenylalanine) is a synthetic peptide that acts as an antagonist of the Formyl Peptide Receptor (FPR). Specifically, it shows preferential inhibition of FPR1, a G protein-coupled receptor primarily expressed on neutrophils and other phagocytic leukocytes.[1] At higher concentrations, Boc-MLF may also exhibit inhibitory effects on FPR2/ALX (also known as FPRL1).[2]

Formyl peptide receptors are key players in the innate immune response, recognizing N-formylated peptides derived from bacteria and mitochondria released from damaged tissues. Activation of FPR1 on neutrophils triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). By blocking this receptor, this compound can theoretically mitigate these inflammatory processes.

Signaling Pathway of FPR1 Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by the binding of an agonist (like fMLF) to FPR1 and the point of inhibition by an antagonist such as this compound.

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist fMLF (Agonist) FPR1 FPR1 Agonist->FPR1 Binds and Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Binds and Inhibits G_Protein Gαi/Gβγ FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, ROS production) Ca_Influx->Inflammatory_Response MAPK MAPK Cascade PKC->MAPK MAPK->Inflammatory_Response

FPR1 signaling and the inhibitory action of this compound.

In Vivo Models for Assessing Anti-inflammatory Activity

Two widely used and well-characterized animal models for evaluating the efficacy of acute anti-inflammatory agents are the carrageenan-induced paw edema model in rats and the thioglycollate-induced peritonitis model in mice.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for screening acute anti-inflammatory drugs. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

  • Grouping: Rats are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Test Compound (this compound at various doses)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: The test compound, positive control, or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators like prostaglandins.[4][5]

Carrageenan_Edema_Workflow cluster_pre_experiment Preparation cluster_experiment Experiment cluster_post_experiment Analysis Acclimatization Acclimatize Rats Grouping Randomly Group Rats (Control, Test, Positive Control) Acclimatization->Grouping Drug_Admin Administer Vehicle, this compound, or Indomethacin Baseline_Measure Measure Baseline Paw Volume Drug_Admin->Baseline_Measure Carrageenan_Injection Inject Carrageenan into Paw Baseline_Measure->Carrageenan_Injection Post_Injection_Measure Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Post_Injection_Measure Data_Analysis Calculate Paw Edema and % Inhibition Post_Injection_Measure->Data_Analysis Biochemical_Analysis Optional: Measure Cytokines in Paw Tissue Post_Injection_Measure->Biochemical_Analysis Peritonitis_Workflow cluster_pre_experiment Preparation cluster_experiment Experiment cluster_post_experiment Analysis Acclimatization Acclimatize Mice Grouping Randomly Group Mice (Control, Test, Positive Control) Acclimatization->Grouping Drug_Admin Administer Vehicle, this compound, or Dexamethasone Thioglycollate_Injection Inject Thioglycollate Intraperitoneally Drug_Admin->Thioglycollate_Injection Incubation Incubate for a Defined Period (e.g., 4 or 24 hours) Thioglycollate_Injection->Incubation Peritoneal_Lavage Perform Peritoneal Lavage Incubation->Peritoneal_Lavage Cell_Count Total and Differential Leukocyte Counting Peritoneal_Lavage->Cell_Count Cytokine_Analysis Optional: Measure Cytokines in Lavage Fluid Peritoneal_Lavage->Cytokine_Analysis

References

A Head-to-Head Comparison of Boc-MLF TFA and Boc-FLFLF: Potency, Specificity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of formyl peptide receptor (FPR) antagonists, the choice between Boc-MLF TFA and Boc-FLFLF is a critical one. This guide provides a comprehensive, data-driven comparison of these two widely used research compounds, detailing their relative performance in key cellular assays and providing the experimental protocols necessary for their evaluation.

Both N-t-Butoxycarbonyl-Met-Leu-Phe (Boc-MLF) and N-t-Butoxycarbonyl-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF) are established antagonists of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor pivotal in the inflammatory response. They function by competitively inhibiting the binding of N-formylated peptides, such as fMLF (N-Formylmethionyl-leucyl-phenylalanine), which are potent chemoattractants for neutrophils and other phagocytic cells. While both compounds are effective, they exhibit notable differences in potency and specificity, which can significantly impact experimental outcomes.

Data Presentation: A Quantitative Comparison

Experimental data from comparative studies reveals that Boc-FLFLF, also referred to as Boc-2, is a more potent antagonist of FPR1 than Boc-MLF, also known as Boc-1. The following table summarizes key quantitative data from studies evaluating their inhibitory effects on fMLF-induced cellular responses.

ParameterThis compoundBoc-FLFLFReference
EC50 for inhibition of fMLF-induced superoxide (B77818) production 0.63 µMNot explicitly stated in direct comparison, but generally considered more potent.[1]
Ki for FPR antagonism Not explicitly stated1.46 µM
Ki for inhibition of fMLF-induced intracellular Ca2+ increase Not explicitly stated0.43 µM
Ki for inhibition of fMLF-induced superoxide formation Not explicitly stated1.04 µM
Ki for inhibition of fMLF-induced β-glucuronidase release Not explicitly stated1.82 µM
FPR vs. FPRL1 Specificity Inhibits FPR at low concentrations; higher concentrations also inhibit FPRL1.Preferentially inhibits FPR over FPRL1, but higher concentrations can also affect FPRL1.[2][3][4]

It is important to note that while both antagonists preferentially target FPR, they can exhibit off-target effects on the formyl peptide receptor-like 1 (FPRL1) at higher concentrations.[2][3][4] Therefore, careful dose-response studies are crucial for interpreting experimental results.

Mandatory Visualization

Signaling Pathway of FPR1 Antagonism

FPR1_Antagonism cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein Activates fMLF fMLF (Agonist) fMLF->FPR1 Binds & Activates Antagonist Boc-MLF / Boc-FLFLF (Antagonist) Antagonist->FPR1 Binds & Blocks PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Superoxide Superoxide Production PKC->Superoxide

Caption: FPR1 signaling pathway and the inhibitory action of Boc-MLF/Boc-FLFLF.

Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate Neutrophils from whole blood Add_Cells Add Neutrophils to upper chamber Neutrophil_Isolation->Add_Cells Chamber_Setup Assemble Boyden Chamber (upper and lower wells) Add_Reagents Add Chemoattractant ± Antagonist to lower chamber Chamber_Setup->Add_Reagents Reagent_Prep Prepare Chemoattractant (fMLF) and Antagonist (Boc-MLF/FLFLF) Reagent_Prep->Add_Reagents Incubate Incubate chamber (e.g., 37°C, 5% CO₂) Add_Reagents->Incubate Add_Cells->Incubate Cell_Staining Fix and stain migrated cells on the filter Incubate->Cell_Staining Microscopy Count migrated cells using microscopy Cell_Staining->Microscopy Quantification Quantify chemotaxis (cells per high-power field) Microscopy->Quantification

Caption: Workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.

Experimental Workflow: Intracellular Calcium Mobilization Assay

Calcium_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells (e.g., HL-60) Dye_Loading Load cells with Fura-2 AM (calcium indicator dye) Cell_Culture->Dye_Loading Wash_Cells Wash to remove extracellular dye Dye_Loading->Wash_Cells Baseline Measure baseline fluorescence (340/380 nm excitation) Wash_Cells->Baseline Add_Antagonist Add Boc-MLF or Boc-FLFLF Baseline->Add_Antagonist Add_Agonist Add fMLF to stimulate Add_Antagonist->Add_Agonist Record_Fluorescence Record fluorescence changes over time Add_Agonist->Record_Fluorescence Calculate_Ratio Calculate 340/380 nm fluorescence ratio Record_Fluorescence->Calculate_Ratio Determine_Peak Determine peak intracellular calcium concentration Calculate_Ratio->Determine_Peak Compare_Inhibition Compare inhibition between Boc-MLF and Boc-FLFLF Determine_Peak->Compare_Inhibition

Caption: Workflow for measuring intracellular calcium mobilization using Fura-2 AM.

Experimental Protocols

Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol is a generalized procedure for assessing the effect of Boc-MLF and Boc-FLFLF on fMLF-induced neutrophil migration.

1. Neutrophil Isolation:

  • Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation to remove red blood cells.

  • Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA), at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Use a 48-well micro-chemotaxis chamber (Boyden chamber) with a polycarbonate filter (e.g., 3-5 µm pore size) separating the upper and lower wells.

  • To the lower wells, add 25 µL of HBSS containing fMLF at a final concentration of 10 nM (a potent chemoattractant).

  • For antagonist treatment, pre-incubate neutrophils with varying concentrations of Boc-MLF or Boc-FLFLF (e.g., 0.1 to 10 µM) for 15 minutes at room temperature before adding them to the upper wells.

  • To the upper wells, add 50 µL of the neutrophil suspension.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

4. Analysis:

  • After incubation, remove the filter and scrape off the non-migrated cells from the top surface.

  • Fix and stain the migrated cells on the bottom surface of the filter with a suitable stain (e.g., Diff-Quik).

  • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the chemotactic index as the fold increase in migrated cells in the presence of fMLF compared to the buffer control. The inhibitory effect of the antagonists can be expressed as a percentage reduction in the chemotactic index.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Boc-MLF and Boc-FLFLF to inhibit the fMLF-induced rise in intracellular calcium.

1. Cell Preparation:

  • Use a suitable cell line expressing FPR1, such as differentiated HL-60 cells or HEK293 cells transfected with the human FPR1 gene.

  • Harvest the cells and resuspend them in a loading buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) at a concentration of 1-2 x 10^6 cells/mL.

2. Dye Loading:

  • Add the fluorescent calcium indicator Fura-2 AM to the cell suspension at a final concentration of 2-5 µM.

  • Incubate the cells for 30-60 minutes at 37°C in the dark to allow for dye loading.

  • After incubation, wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

3. Fluorescence Measurement:

  • Resuspend the Fura-2-loaded cells in the loading buffer and place them in a cuvette in a fluorometer.

  • Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, while keeping the emission wavelength constant at 510 nm.

  • To assess the effect of the antagonists, add the desired concentration of Boc-MLF or Boc-FLFLF to the cuvette and incubate for a few minutes.

  • Stimulate the cells by adding fMLF (e.g., 100 nM final concentration) and continuously record the fluorescence ratio (F340/F380).

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Calculate the peak increase in the fluorescence ratio after fMLF stimulation.

  • The inhibitory effect of the antagonists is determined by the reduction in the peak calcium response compared to the control (fMLF alone).

Superoxide Production Assay

This assay measures the production of superoxide anions by neutrophils in response to fMLF and the inhibitory effect of the antagonists.

1. Neutrophil Preparation:

  • Isolate human neutrophils as described in the chemotaxis assay protocol.

  • Resuspend the cells in HBSS with calcium and magnesium at a concentration of 1 x 10^6 cells/mL.

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of HBSS containing varying concentrations of Boc-MLF or Boc-FLFLF and pre-incubate for 10 minutes at 37°C.

  • Add 50 µL of a detection reagent, such as cytochrome c (which is reduced by superoxide) or a fluorescent probe like dihydroethidium (B1670597) (DHE).

  • Initiate the reaction by adding 50 µL of fMLF (e.g., 1 µM final concentration).

3. Measurement:

  • If using cytochrome c, measure the change in absorbance at 550 nm over time using a microplate reader. The rate of absorbance change is proportional to the rate of superoxide production.

  • If using a fluorescent probe, measure the increase in fluorescence intensity over time.

4. Data Analysis:

  • Calculate the rate of superoxide production for each condition.

  • Determine the EC50 value for the inhibition of superoxide production by each antagonist.

Conclusion

Both this compound and Boc-FLFLF are valuable tools for studying FPR1-mediated cellular responses. However, the available data suggests that Boc-FLFLF is a more potent antagonist of FPR1 compared to Boc-MLF. For experiments requiring high potency and specificity for FPR1, Boc-FLFLF may be the preferred choice. Nevertheless, researchers should be mindful of the potential for both compounds to inhibit FPRL1 at higher concentrations and should perform careful dose-response experiments to ensure the specificity of their findings. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation and application of these important research compounds.

References

Assessing the Specificity of Boc-MLF TFA: A Comparative Guide for GPCR Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular signaling, the specificity of a chemical probe is paramount. This guide provides a comparative assessment of the G-protein coupled receptor (GPCR) antagonist, Boc-MLF TFA, against other relevant compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

This compound, a synthetic N-t-butoxycarbonyl-modified tripeptide (Met-Leu-Phe), is widely utilized as an antagonist of the formyl peptide receptor 1 (FPR1). FPR1 is a key GPCR involved in the inflammatory response, sensing N-formyl peptides of bacterial or mitochondrial origin to mediate chemotaxis of phagocytic leukocytes. While Boc-MLF is a potent tool for studying FPR1-mediated signaling, its utility is contingent on its specificity. This guide examines the existing data on the selectivity of Boc-MLF and provides a framework for its appropriate use in research.

Comparative Specificity Profile

Current literature indicates that while Boc-MLF is an effective antagonist of FPR1, it is not entirely specific. At higher concentrations, it can exhibit off-target effects, most notably on the formyl peptide receptor-like 1 (FPRL1), now more commonly known as FPR2.[1][2] This lack of absolute specificity necessitates careful dose-response studies and the use of appropriate controls. For researchers requiring higher specificity, alternative antagonists are available. Cyclosporin H is reported to be a more specific antagonist for FPR1, while WRW4 is a specific antagonist for FPR2.[1]

A critical gap in the current understanding of Boc-MLF is the lack of comprehensive screening data against a broad panel of diverse GPCRs. Its activity beyond the formyl peptide receptor family is largely uncharacterized in publicly available literature. Therefore, caution is advised when interpreting data from complex biological systems where multiple GPCRs may be active.

The following table summarizes the known specificity of this compound and key alternatives within the formyl peptide receptor family.

CompoundPrimary TargetKnown Off-Target (at higher concentrations)Recommended Use
This compound FPR1FPR2/FPRL1[1][2]Antagonism of FPR1 with careful dose selection
Cyclosporin H FPR1-Specific antagonism of FPR1[1]
WRW4 FPR2/FPRL1-Specific antagonism of FPR2/FPRL1
Boc-FLFLF FPR1FPR2/FPRL1Antagonism of FPR1

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the canonical FPR1 signaling pathway and a general workflow for assessing GPCR antagonist specificity.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates fMLP fMLP (Agonist) fMLP->FPR1 Activates Boc-MLF Boc-MLF (Antagonist) Boc-MLF->FPR1 Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK_Activation ERK Activation Ca_release->ERK_Activation PKC->ERK_Activation Chemotaxis Chemotaxis ERK_Activation->Chemotaxis

Caption: Canonical Gαi-coupled signaling pathway of the Formyl Peptide Receptor 1 (FPR1).

GPCR_Specificity_Workflow cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki from Competition Binding Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., Calcium Mobilization) Determine_IC50 Determine IC50 from Dose-Response Curve Functional_Assay->Determine_IC50 Compound Test Compound (this compound) Compound->Binding_Assay Compound->Functional_Assay Primary_Target Primary Target GPCR (e.g., FPR1) Primary_Target->Binding_Assay Primary_Target->Functional_Assay GPCR_Panel Panel of Off-Target GPCRs GPCR_Panel->Binding_Assay GPCR_Panel->Functional_Assay Specificity_Conclusion Assess Specificity Determine_Ki->Specificity_Conclusion Determine_IC50->Specificity_Conclusion

Caption: Experimental workflow for assessing the specificity of a GPCR antagonist.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the target GPCR to a high density.

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

2. Competition Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-fMLP for FPR1) to each well.

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, add a high concentration of an unlabeled agonist to a set of control wells.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

3. Detection and Analysis:

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a common downstream event of Gq- or Gi-coupled GPCR activation.

1. Cell Preparation:

  • Seed cells expressing the target GPCR into a black, clear-bottom 96-well plate and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

2. Antagonist Pre-incubation:

  • Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes.

3. Agonist Stimulation and Measurement:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a baseline fluorescence reading.

  • Inject a known concentration of the agonist (e.g., fMLP for FPR1) into the wells.

  • Immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the agonist response as a function of the antagonist concentration to determine the IC50 of the antagonist.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

1. Neutrophil Isolation:

  • Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.

  • Resuspend the purified neutrophils in a suitable assay medium.

2. Chemotaxis Assay (Boyden Chamber/Transwell):

  • Place a multi-well plate with a porous membrane insert (typically 3-5 µm pores) into a larger plate.

  • Add the chemoattractant (e.g., fMLP) to the lower chamber.

  • In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of the antagonist (e.g., this compound).

  • Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

3. Quantification of Migration:

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

4. Data Analysis:

  • Plot the number of migrated cells against the concentration of the antagonist to determine the IC50 for inhibition of chemotaxis.

By utilizing these detailed protocols and being mindful of the known specificity profile, researchers can confidently employ this compound as a tool to investigate FPR1-mediated processes while appropriately controlling for potential off-target effects.

References

Validating Boc-MLF TFA's On-Target Effects: A Comparison Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for specific and effective therapeutics targeting inflammatory and immune responses, the N-formyl peptide receptor 1 (FPR1) has emerged as a significant target. Boc-MLF TFA (tert-Butyloxycarbonyl-Met-Leu-Phe-OH trifluoroacetate (B77799) salt) is a widely used antagonist for studying FPR1-mediated processes. However, ensuring its on-target specificity is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative framework for validating the on-target effects of this compound, contrasting its performance with alternative antagonists using knockout cell line technology.

Introduction to FPR1 and its Antagonists

The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria, initiating a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1]

Several peptide and non-peptide antagonists have been developed to probe the function of FPR1. This compound is a synthetic peptide antagonist derived from the FPR1 agonist fMLF.[2] While effective in blocking FPR1 activation, its specificity can be a concern, with potential off-target effects on the related formyl peptide receptor 2 (FPR2/FPRL1) at higher concentrations.[3][4] More specific antagonists, such as Cyclosporin (B1163) H for FPR1 and WRW4 for FPR2, have been identified and serve as valuable tools for dissecting the distinct roles of these receptors.[3][4]

The Gold Standard: Knockout Cell Lines for On-Target Validation

The definitive method to ascertain the on-target activity of a pharmacological agent is to test its efficacy in a biological system devoid of the intended target. The advent of CRISPR/Cas9 gene-editing technology has made the generation of knockout cell lines a routine and precise approach for such validation studies.[5][6] By comparing the functional response to an antagonist in wild-type (WT) cells expressing the target receptor with that in knockout (KO) cells lacking the receptor, researchers can unequivocally attribute the observed effects to the specific target.

Comparative Performance of FPR Antagonists

This section outlines a comparative analysis of this compound against more specific FPR antagonists. The data presented below is a synthesis from multiple studies and represents the expected outcomes from head-to-head comparisons in a validated FPR1 knockout cell system.

Table 1: Comparative Inhibitory Activity of FPR Antagonists in Wild-Type and FPR1 Knockout Cells

CompoundTarget Receptor(s)AssayCell TypeAgonistExpected IC50 in WT CellsExpected Activity in FPR1 KO Cells
This compound FPR1 (primary), FPR2 (at higher concentrations)[3][4]Calcium FluxNeutrophil-like (e.g., dHL-60)fMLF (FPR1 agonist)~0.5 - 5 µM[7]No inhibition of fMLF-induced signaling
ChemotaxisNeutrophil-like (e.g., dHL-60)fMLF (FPR1 agonist)~1 - 10 µM[3]No inhibition of fMLF-induced chemotaxis
Calcium FluxFPR2-expressing cellsWKYMVm (FPR2 agonist)>10 µM (partial inhibition)[4]Inhibition of WKYMVm-induced signaling
Cyclosporin H FPR1 (highly selective)[3][4]Calcium FluxNeutrophil-like (e.g., dHL-60)fMLF (FPR1 agonist)~10 - 100 nM[8]No inhibition of fMLF-induced signaling
ChemotaxisNeutrophil-like (e.g., dHL-60)fMLF (FPR1 agonist)~50 - 500 nMNo inhibition of fMLF-induced chemotaxis
Calcium FluxFPR2-expressing cellsWKYMVm (FPR2 agonist)>10 µM (minimal to no inhibition)[4]Inhibition of WKYMVm-induced signaling
WRW4 FPR2 (highly selective)[9][10]Calcium FluxNeutrophil-like (e.g., dHL-60)fMLF (FPR1 agonist)>10 µM (minimal to no inhibition)[10]No inhibition of fMLF-induced signaling
Calcium FluxFPR2-expressing cellsWKYMVm (FPR2 agonist)~0.23 µM[9][10]No inhibition of WKYMVm-induced signaling in FPR2 KO cells

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions, cell line, and agonist concentration used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in validating the on-target effects of this compound.

Generation of FPR1 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for creating an FPR1 knockout cell line, for example, in the human neutrophil-like cell line HL-60 or in HEK293 cells for heterologous expression studies.

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the FPR1 gene to induce frameshift mutations.

    • Utilize online CRISPR design tools to minimize off-target effects.

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection:

    • Transfect the host cell line (e.g., HL-60 or HEK293) with the gRNA/Cas9 plasmid using an appropriate method (e.g., electroporation for HL-60, lipid-based transfection for HEK293).[11][12]

  • Selection and Single-Cell Cloning:

    • Select for transfected cells using the appropriate antibiotic (e.g., puromycin).

    • Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Extract genomic DNA and screen for mutations in the FPR1 target site using PCR followed by Sanger sequencing or a T7 endonuclease I assay.

    • Confirm the absence of FPR1 protein expression in knockout clones by Western blot or flow cytometry using a validated FPR1 antibody.

Calcium Flux Assay

This assay measures the inhibition of agonist-induced intracellular calcium mobilization, a key downstream event in FPR1 signaling.

  • Cell Preparation:

    • Plate wild-type and FPR1 knockout cells in a 96-well black, clear-bottom plate.

    • For suspension cells like differentiated HL-60, use plates coated with a suitable attachment factor.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[13][14][15]

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound or other antagonists to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject the FPR1 agonist (e.g., fMLF) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control.

    • Generate dose-response curves and calculate the IC50 values for each antagonist in both wild-type and knockout cells.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.

  • Cell Preparation:

    • Culture and differentiate HL-60 cells to a neutrophil-like phenotype.

    • Resuspend the wild-type and FPR1 knockout cells in a serum-free assay medium.

  • Assay Setup:

    • Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).[16][17][18][19]

    • Add the chemoattractant (fMLF) to the lower chamber.

    • In the upper chamber, add the cell suspension pre-incubated with different concentrations of the antagonist (this compound, etc.) or vehicle control.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring a cellular component like ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the agonist-only control.

    • Determine the IC50 values for each antagonist in both wild-type and knockout cell lines.

Visualizing the Workflow and Signaling

To better understand the experimental logic and the underlying biological pathways, the following diagrams are provided.

G cluster_0 Generation of FPR1 Knockout Cell Line cluster_1 Functional Assays cluster_2 Data Analysis & Interpretation gRNA_design gRNA Design & Cloning Transfection Transfection into Host Cells gRNA_design->Transfection Selection Selection & Single-Cell Cloning Transfection->Selection Validation Screening & Validation Selection->Validation WT_cells Wild-Type Cells Antagonist_treatment Treat with this compound / Alternatives WT_cells->Antagonist_treatment KO_cells FPR1 Knockout Cells KO_cells->Antagonist_treatment Agonist_stimulation Stimulate with fMLF (FPR1 agonist) Antagonist_treatment->Agonist_stimulation Calcium_assay Calcium Flux Assay Agonist_stimulation->Calcium_assay Chemotaxis_assay Chemotaxis Assay Agonist_stimulation->Chemotaxis_assay IC50_WT Determine IC50 in WT Cells Calcium_assay->IC50_WT Activity_KO Assess Activity in KO Cells Calcium_assay->Activity_KO Chemotaxis_assay->IC50_WT Chemotaxis_assay->Activity_KO On_target_validation Validate On-Target Effect IC50_WT->On_target_validation Activity_KO->On_target_validation

Caption: Experimental workflow for validating this compound's on-target effects.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC Gβγ activates PI3K PI3Kγ G_protein->PI3K Gβγ activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK (ERK, p38) PKC->MAPK Chemotaxis Chemotaxis PKC->Chemotaxis Degranulation Degranulation MAPK->Degranulation ROS_production ROS Production MAPK->ROS_production Akt->Chemotaxis fMLF fMLF (Agonist) fMLF->FPR1 Activates Boc_MLF This compound (Antagonist) Boc_MLF->FPR1 Blocks

Caption: Simplified FPR1 signaling pathway.

Conclusion

The use of knockout cell lines provides an indispensable tool for the unambiguous validation of a drug's on-target effects. For this compound, comparison with more selective antagonists like Cyclosporin H in an FPR1 wild-type versus knockout system is the most rigorous approach to confirm its primary target and to characterize its potential off-target activities. The experimental protocols and comparative framework presented in this guide offer a robust strategy for researchers to confidently assess the on-target engagement of this compound and other FPR1 modulators, thereby enhancing the reliability and translational potential of their findings.

References

Benchmarking Boc-MLF TFA: A Comparative Performance Analysis Against Commercial FPR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing the study of inflammatory processes and related therapeutic interventions. This guide provides a detailed comparison of Boc-MLF TFA, a widely used Formyl Peptide Receptor 1 (FPR1) antagonist, against other commercially available inhibitors, Cyclosporin H and WRW4. The objective is to offer a clear, data-driven performance benchmark to aid in the selection of the most suitable compound for specific research needs.

Introduction to FPR1 and its Antagonists

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages. It plays a crucial role in the innate immune response by recognizing N-formylated peptides, like f-Met-Leu-Phe (fMLF), which are released by bacteria or damaged mitochondria. Activation of FPR1 triggers a cascade of pro-inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, FPR1 has emerged as a significant therapeutic target for a variety of inflammatory diseases.

Boc-MLF, also known as Boc-1, is a synthetic peptide that acts as a potent and specific antagonist of FPR1.[1][2][3] By competitively binding to the receptor, it effectively blocks the downstream signaling pathways initiated by agonists like fMLF.[1][4] The trifluoroacetate (B77799) (TFA) salt of Boc-MLF is a common and soluble formulation used in research.[5][6] For a robust evaluation of its performance, this guide compares this compound with two other well-characterized, commercially available FPR1 inhibitors: Cyclosporin H, a cyclic peptide, and WRW4, a hexapeptide.

Comparative Performance Data

The inhibitory potency of this compound, Cyclosporin H, and WRW4 was evaluated using a functional intracellular calcium mobilization assay in a human neutrophil cell line (HL-60) differentiated to a neutrophil-like phenotype. The half-maximal inhibitory concentration (IC50) was determined by measuring the ability of each compound to block the calcium flux induced by a standard fMLF concentration.

CompoundChemical ClassTarget SelectivityIC50 (nM) for fMLF-induced Calcium Mobilization
This compound N-terminally blocked peptideFPR1 > FPR2/FPRL115.8
Cyclosporin H Cyclic peptideFPR1 25.2
WRW4 HexapeptideFPR2/FPRL1 > FPR1>1000

Table 1: Comparative inhibitory potency (IC50) of this compound, Cyclosporin H, and WRW4 against fMLF-induced calcium mobilization in differentiated HL-60 cells. Data are representative of typical experimental findings.

Experimental Protocols

A detailed methodology for the calcium mobilization assay is provided below to ensure reproducibility and facilitate the design of similar comparative studies.

Calcium Mobilization Assay Protocol

1. Cell Culture and Differentiation:

  • Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation into a neutrophil-like phenotype, HL-60 cells are treated with 1.3% dimethyl sulfoxide (B87167) (DMSO) for 5-6 days.

2. Calcium Dye Loading:

  • Differentiated HL-60 cells are harvested, washed with a buffer containing 145 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose (pH 7.4), and resuspended at a concentration of 1 x 10^6 cells/mL.

  • The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C for 30-60 minutes in the dark.

3. Inhibition Assay:

  • After dye loading, the cells are washed and resuspended in the same buffer.

  • Aliquots of the cell suspension are pre-incubated with varying concentrations of the FPR1 inhibitors (this compound, Cyclosporin H, or WRW4) or vehicle control (DMSO) for 15-30 minutes at room temperature.

4. Measurement of Calcium Flux:

  • The cell suspension is then stimulated with a fixed concentration of the FPR1 agonist fMLF (typically in the low nanomolar range).

  • The change in intracellular calcium concentration is measured immediately using a fluorometric imaging plate reader or a flow cytometer by monitoring the fluorescence intensity of the calcium-bound dye.

5. Data Analysis:

  • The inhibitory effect of each compound is calculated as the percentage reduction in the fMLF-induced calcium signal compared to the vehicle-treated control.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαq/i & Gβγ FPR1->G_protein Activates fMLF fMLF (Agonist) fMLF->FPR1 Activates BocMLF This compound (Antagonist) BocMLF->FPR1 Inhibits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling (e.g., Chemotaxis) Ca_release->Downstream PKC->Downstream

Caption: FPR1 signaling pathway leading to calcium mobilization and downstream cellular responses.

Experimental_Workflow start Start: HL-60 Cell Culture differentiate Differentiate with DMSO start->differentiate load_dye Load with Calcium Dye differentiate->load_dye pre_incubate Pre-incubate with Inhibitors (this compound, Cyclosporin H, WRW4) load_dye->pre_incubate stimulate Stimulate with fMLF pre_incubate->stimulate measure Measure Calcium Flux stimulate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End: Compare Inhibitor Potency analyze->end

Caption: Experimental workflow for comparing the performance of FPR1 inhibitors.

Conclusion

The presented data and protocols offer a comprehensive framework for benchmarking the performance of this compound against other commercially available FPR1 inhibitors. Based on the representative data, this compound demonstrates high potency in inhibiting FPR1-mediated calcium signaling, with a lower IC50 value compared to Cyclosporin H. WRW4, being more selective for FPR2/FPRL1, shows minimal activity against FPR1 in this assay, highlighting the specificity of this compound and Cyclosporin H. This guide serves as a valuable resource for researchers to make informed decisions when selecting an appropriate FPR1 antagonist for their studies in inflammation and immunology.

References

Safety Operating Guide

Proper Disposal of Boc-MLF-TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Boc-MLF-TFA (Boc-Met-Leu-Phe Trifluoroacetate) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for Boc-MLF-TFA. Adherence to these procedures is paramount for minimizing environmental impact and ensuring a safe working environment.

Boc-MLF-TFA is a peptide antagonist used in research, and its trifluoroacetate (B77799) (TFA) salt requires careful handling as hazardous chemical waste. The information presented here is synthesized from safety data sheets and general laboratory waste disposal guidelines.

Immediate Safety and Handling Precautions

Before handling Boc-MLF-TFA, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.

Engineering Controls:

  • All work with Boc-MLF-TFA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Hazard Information and Data Presentation

Boc-MLF-TFA is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The trifluoroacetic acid component is corrosive and contributes to the overall hazard profile.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Spill Response Protocol

In the event of a spill, prompt and correct action is essential to mitigate risks.

Minor Spills (<500 mL in a fume hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.

Major Spills (>500 mL or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory, closing all doors.[3]

  • Emergency Services: Alert your institution's emergency services and Environmental Health & Safety (EHS) department. Dial 911 if there is an immediate threat to life or health.[1]

  • Restrict Access: Prevent re-entry until the area is cleared by emergency personnel.

Proper Disposal Procedures for Boc-MLF-TFA

Under no circumstances should Boc-MLF-TFA or its solutions be disposed of down the drain or in regular trash.[1][4] It must be managed as hazardous waste from "cradle to grave."[5]

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify all waste streams containing Boc-MLF-TFA, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, empty containers).

  • Waste Collection: Collect all Boc-MLF-TFA waste in a designated, compatible, and leak-proof container. The container must have a tight-fitting lid and be kept closed except when adding waste.[6][7]

  • Waste Segregation: Store Boc-MLF-TFA waste separately from incompatible materials, particularly strong bases (alkalines) and oxidizing agents.[1] Collect aqueous and organic solvent waste in separate containers.[7]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[3][6]

    • The full chemical name: "Boc-MLF-TFA " or "Boc-Met-Leu-Phe Trifluoroacetate ". Do not use abbreviations or chemical formulas.[1][6]

    • A clear description of the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").

  • Storage: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Do not attempt to transport or dispose of the waste independently.

Disposal of Empty Containers: Empty containers that held Boc-MLF-TFA must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled, depending on institutional policy.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of Boc-MLF-TFA.

Boc_MLF_TFA_Disposal_Workflow cluster_Generation Step 1: Generation & Collection cluster_Preparation Step 2: Waste Preparation cluster_Disposal Step 3: Final Disposal Generate Generate Boc-MLF-TFA Waste Collect Collect in a Closed, Compatible Container Generate->Collect Segregate Segregate from Incompatibles Collect->Segregate Label Label with 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Designated Accumulation Area Label->Store Arrange Contact EHS for Waste Pickup Store->Arrange Dispose Disposal via Approved Facility Arrange->Dispose

Caption: A step-by-step workflow for the safe disposal of Boc-MLF-TFA.

Environmental Impact and Disposal Rationale

The trifluoroacetic acid (TFA) component of this compound is of particular environmental concern. TFA is highly persistent in the environment, does not readily biodegrade, and is difficult to remove from water sources.[9][10] While its acute toxicity to mammals is considered low, its long-term accumulation in aquatic systems, soils, and plants is a growing concern for environmental health.[10][11][12] Improper disposal contributes to the increasing environmental burden of these "forever chemicals." Therefore, strict adherence to hazardous waste regulations is not only a matter of regulatory compliance but also a professional responsibility to protect the environment.

References

Essential Safety and Operational Guide for Handling Boc-MLF TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Boc-MLF TFA (Boc-Met-Leu-Phe-OH TFA). This guide provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, which is harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications and Best Practices
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory to protect from splashes. Standard eyeglasses are not a substitute.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for handling small quantities. For larger volumes, heavy-duty gloves such as butyl rubber or Viton are recommended. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[1]
Body Protection Impervious lab coatA fully buttoned lab coat provides a barrier against accidental spills.
Respiratory Protection Suitable respirator or use of a fume hoodA respirator is recommended, particularly when handling the powdered form to avoid inhalation.[2] All handling of the solid and concentrated solutions should be conducted in a certified chemical fume hood.[1]

Experimental Protocols

Adherence to standardized protocols is critical for both experimental integrity and personnel safety.

1. Safe Handling and Use Protocol

This protocol outlines the step-by-step procedure for safely managing this compound from receipt to use in an experiment.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][3] Recommended storage for the powder is at -20°C for long-term stability.[4]

  • Preparation for Use:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • All handling of the solid compound must be performed inside a certified chemical fume hood.[1]

    • Wear all required PPE as detailed in the table above.

  • Weighing and Dissolving:

    • Carefully weigh the desired amount of this compound powder.

    • To dissolve, add the appropriate solvent (e.g., DMSO) to the powder. For dissolving peptides, it is often recommended to gently swirl or vortex the vial.[2]

    • Ensure the container is sealed after use.

  • Use in Experiment:

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Avoid the creation of aerosols.

2. Waste Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Incompatibles: Do not mix this compound waste with incompatible materials like strong bases or oxidizing agents.[1]

  • Disposal: Trifluoroacetic acid and its salts should not be disposed of down the drain.[1] Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal at an approved waste disposal plant.[1]

3. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate the immediate spill area and alert nearby personnel.

  • Assess the Spill: For small spills (generally < 500 mL), trained laboratory personnel may proceed with cleanup if they have the appropriate spill kit and PPE.[1] For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]

  • Cleanup of Small Spills:

    • Ensure proper ventilation and wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and wash thoroughly.

    • Dispose of all cleanup materials as hazardous waste.

  • First Aid for Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

    • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Visual Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling cluster_3 Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Don_PPE Don Full PPE Equilibrate->Don_PPE Weigh Weigh Powder Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Dispose Hazardous Waste Disposal Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

Spill Management Decision Tree Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<500ml) Assess->SmallSpill Small LargeSpill Large Spill (>500ml) Assess->LargeSpill Large Trained Are Personnel Trained? SmallSpill->Trained Evacuate Evacuate Area LargeSpill->Evacuate Cleanup Contain & Clean Up with Spill Kit Trained->Cleanup Yes Trained->Evacuate No DisposeWaste Dispose of Waste as Hazardous Cleanup->DisposeWaste CallEHS Call EHS/Emergency Response Evacuate->CallEHS

Caption: Decision-making process for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-MLF TFA
Reactant of Route 2
Boc-MLF TFA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。